molecular formula C15H15NO3S B052992 4-Methyl-N-tosylbenzamide CAS No. 120336-96-1

4-Methyl-N-tosylbenzamide

Cat. No.: B052992
CAS No.: 120336-96-1
M. Wt: 289.4 g/mol
InChI Key: PKNBPSWKOWSXJH-UHFFFAOYSA-N
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Description

4-Methyl-N-tosylbenzamide is a sophisticated organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and chemical biology research. This molecule integrates a benzamide core, a p-tolylsulfonyl (tosyl) group, and a 4-methyl substituent, creating a unique structural motif with significant potential. Its primary research application lies in the development of novel protease inhibitors, particularly targeting serine and cysteine proteases, where the tosyl group can act as a key pharmacophore that mimics the peptide substrate. The compound is also extensively utilized in the synthesis of complex small molecule libraries for high-throughput screening in drug discovery programs, aiding in the identification of new lead compounds for various therapeutic areas. Furthermore, its well-defined structure makes it an excellent candidate for studying structure-activity relationships (SAR), molecular recognition, and crystal engineering, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking. Researchers value this compound for its versatility as a precursor to more complex sulfonamide-derivatized compounds, which are prevalent in pharmaceuticals and agrochemicals. Supplied with comprehensive analytical data (including NMR and LC/MS) to ensure identity and purity, this compound is an essential tool for advancing projects in organic synthesis and hit-to-lead optimization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-3-7-13(8-4-11)15(17)16-20(18,19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNBPSWKOWSXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301536
Record name 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

120336-96-1
Record name 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-N-tosylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-N-tosylbenzamide is a vital chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and fine chemicals.[1] Its structural motif, featuring a tosyl group appended to a benzamide core, imparts unique reactivity that is leveraged in the construction of complex molecular architectures, including heterocyclic compounds and sulfonamide-based drugs.[1] This guide provides a comprehensive overview of the predominant synthetic route to this compound, delving into the mechanistic underpinnings, a detailed experimental protocol, and critical process parameters.

Primary Synthetic Route: The Schotten-Baumann Reaction

The most direct and widely employed method for the synthesis of this compound is the Schotten-Baumann reaction. This robust and versatile reaction involves the acylation of an amine with an acid chloride in the presence of a base.[2][3][4][5] In this specific synthesis, 4-methylbenzamide serves as the amine component and p-toluenesulfonyl chloride (tosyl chloride) acts as the acylating agent.[6]

The reaction is typically conducted in a biphasic system, comprising an organic solvent and an aqueous basic solution.[4][5] The organic phase dissolves the reactants and the product, while the aqueous base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3][4][5]

Mechanistic Insights

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The key steps are as follows:

  • Nucleophilic Attack: The nitrogen atom of 4-methylbenzamide, acting as a nucleophile, attacks the electrophilic sulfur atom of tosyl chloride. This results in the formation of a tetrahedral intermediate.

  • Chloride Ion Elimination: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion, a good leaving group.

  • Deprotonation: The protonated amide intermediate is then deprotonated by the base (e.g., hydroxide ion) to yield the final product, this compound, and water.

The base plays a crucial role in this reaction. It not only neutralizes the HCl byproduct but also enhances the nucleophilicity of the amine by deprotonating it, thereby facilitating the initial nucleophilic attack.[3] Pyridine is also a commonly used base in this reaction and can act as a superior acylating agent catalyst.[3]

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 4-methylbenzamide 4-methylbenzamide Mixing Mixing and Stirring 4-methylbenzamide->Mixing p-toluenesulfonyl_chloride p-toluenesulfonyl_chloride p-toluenesulfonyl_chloride->Mixing Solvent Solvent Solvent->Mixing Base Base Base->Mixing Reaction_Monitoring Reaction Monitoring (TLC) Mixing->Reaction_Monitoring Quenching Quenching with Water Reaction_Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Recrystallization) Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)
4-Methylbenzamide135.1610
p-Toluenesulfonyl chloride190.6511
Sodium Hydroxide (NaOH)40.0020
Dichloromethane (CH2Cl2)84.93-
Distilled Water18.02-
Anhydrous Magnesium Sulfate120.37-
Procedure
  • Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.35 g (10 mmol) of 4-methylbenzamide in 20 mL of dichloromethane.

  • Preparation of Basic Solution: In a separate beaker, dissolve 0.8 g (20 mmol) of sodium hydroxide in 20 mL of distilled water and cool the solution in an ice bath.

  • Addition of Tosyl Chloride: To the stirred solution of 4-methylbenzamide, add 2.10 g (11 mmol) of p-toluenesulfonyl chloride in one portion.

  • Addition of Base: Slowly add the cold sodium hydroxide solution to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amide 4-Methylbenzamide Intermediate [Tetrahedral Intermediate] Amide->Intermediate Nucleophilic Attack TosylChloride p-Toluenesulfonyl Chloride TosylChloride->Intermediate Product This compound Intermediate->Product Elimination of Cl- HCl HCl Intermediate->HCl

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Key Process Parameters and Considerations

ParameterInfluence on Reaction
Base The choice and concentration of the base are critical. Stronger bases can lead to hydrolysis of the tosyl chloride or the product. Pyridine can be used as both a base and a catalyst.[3]
Solvent The organic solvent should be inert to the reaction conditions and effectively dissolve the reactants. Dichloromethane and diethyl ether are commonly used.[5]
Temperature The reaction is typically carried out at low temperatures (0-10 °C) during the addition of the base to control the exothermic nature of the reaction and minimize side reactions. The reaction is then allowed to proceed at room temperature.[4]
Stoichiometry A slight excess of the tosyl chloride is often used to ensure complete conversion of the 4-methylbenzamide.
Purity of Reagents The purity of the starting materials, particularly the 4-methylbenzamide and tosyl chloride, is crucial for obtaining a high yield of the desired product with minimal impurities.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a well-established and efficient method. A thorough understanding of the reaction mechanism, careful control of key process parameters, and a meticulous work-up and purification procedure are essential for achieving high yields and purity. This guide provides the foundational knowledge and a practical protocol for researchers and scientists engaged in the synthesis of this important chemical intermediate.

References

  • N-Tosylbenzamide - MySkinRecipes. (n.d.).
  • Benzamine Derivatives: Synthesis, Characterization and Biological Activity Study. (n.d.). CyberLeninka.
  • Schotten-Baumann Reaction. (n.d.). Cambridge University Press.
  • Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.
  • Schotten Baumann Reaction. (2019, November 17). BYJU'S.
  • A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides. (n.d.). Benchchem.
  • Schotten–Baumann reaction. (n.d.). In Wikipedia.

Sources

4-Methyl-N-tosylbenzamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methyl-N-tosylbenzamide

Introduction

This compound, a member of the N-acylsulfonamide class, is a highly functionalized organic compound of significant interest to researchers in synthetic and medicinal chemistry. Its structure, featuring a p-toluoyl group bonded to a nitrogen atom that is also substituted with a p-toluenesulfonyl (tosyl) group, imparts unique chemical properties and reactivity. The presence of the electron-withdrawing tosyl group acidifies the N-H proton, making it a versatile precursor for a range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and applications, serving as a technical resource for scientists engaged in drug development and organic synthesis.

Chemical Identity and Structure

Precise identification is critical for the unambiguous use of any chemical substance in a research setting. The structural and identifying information for this compound is summarized below.

  • IUPAC Name: 4-methyl-N-[(4-methylphenyl)sulfonyl]benzamide

  • Common Names: N-tosyl-p-toluamide, this compound

  • CAS Number: 120336-96-1[1][2]

  • Molecular Formula: C₁₅H₁₅NO₃S

  • Molecular Weight: 289.35 g/mol

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-methyl-N-[(4-methylphenyl)sulfonyl]benzamide
CAS Number 120336-96-1
Molecular Formula C₁₅H₁₅NO₃S
Molecular Weight 289.35 g/mol
Canonical SMILES CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C
InChIKey ZGBSVBYHMMRSCO-UHFFFAOYSA-N

Physicochemical Properties

This compound is typically isolated as a stable, crystalline solid. Its physical properties are crucial for its handling, purification, and use in reactions.

Table 2: Physicochemical Data

PropertyValueSource(s)
Physical State White Solid[3][4]
Melting Point 92-95 °C or 132-136 °C[3][4]
Solubility Soluble in dichloromethane, ethyl acetate, acetonitrile.[3]

Insight into Melting Point Discrepancy: The notable difference in reported melting points (92-95 °C vs. 132-136 °C) may be attributable to the existence of different crystalline polymorphs or variations in sample purity.[3][4] Researchers should consider the purification method and characterize their synthesized material thoroughly, using the melting point as one of several identity checks.

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural confirmation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two distinct singlets for the methyl protons, typically found around δ 2.36 ppm and δ 2.42 ppm. The aromatic region (δ 7.19-8.03 ppm) displays a set of doublets corresponding to the two para-substituted benzene rings.[3] The acidic N-H proton often appears as a broad singlet at a downfield chemical shift (e.g., δ 9.32 ppm), the exact position of which can be sensitive to solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon spectrum shows two signals for the methyl carbons around δ 21.5-21.6 ppm. The carbonyl carbon (C=O) signal is observed in the downfield region, typically around δ 164.8 ppm. The remaining signals correspond to the aromatic carbons of the two distinct phenyl rings.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands include:

    • N-H Stretch: A peak in the region of 3250-3350 cm⁻¹[3][5]

    • C=O Stretch (Amide I): A strong absorption around 1670-1690 cm⁻¹[3][5]

    • S=O Stretch (Sulfonyl): Two strong, characteristic bands around 1340 cm⁻¹ and 1165 cm⁻¹[3]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry typically shows a prominent ion for the protonated molecule [M+H]⁺ at m/z 290.[5]

Synthesis Protocol

The synthesis of N-acylsulfonamides is a cornerstone transformation in organic chemistry. A reliable and common method for preparing this compound is through the coupling of a carboxylic acid and a sulfonamide, facilitated by a peptide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Expert Rationale:

This method is preferred for its mild reaction conditions and high efficiency. EDC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, intercepting the intermediate to form a more reactive acyl-pyridinium species. This species is then readily attacked by the nucleophilic sulfonamide to form the stable N-C(O) bond, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and effectively solubilizes the reactants.

Detailed Step-by-Step Protocol:
  • Reactant Preparation: To a 250 mL round-bottom flask, add 4-methylbenzoic acid (1.36 g, 10 mmol) and p-toluenesulfonamide (1.71 g, 10 mmol).

  • Solvent Addition: Add 150 mL of dry dichloromethane (DCM). Stir the mixture with a magnetic stir bar until all solids are dissolved.

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (1.22 g, 10 mmol, 1.0 eq) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11 mmol, 1.1 eq).

  • Reaction: Seal the flask and stir the reaction mixture at room temperature overnight (14-18 hours).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer exhaustively with 5M sulfuric acid (H₂SO₄) to remove DMAP and any unreacted EDC byproducts.

  • Isolation: Collect the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with ethyl acetate to yield the pure this compound as a white solid.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Methylbenzoic Acid + p-Toluenesulfonamide B Add DCM, DMAP, EDC A->B Dissolve C Stir at RT, Overnight B->C Couple D Aqueous H₂SO₄ Wash C->D Quench/Extract E Dry & Concentrate D->E F Flash Chromatography E->F G Pure Product F->G

Caption: EDC/DMAP coupling workflow for the synthesis of this compound.

Reactivity and Applications in Organic Synthesis

The unique electronic and steric environment of this compound makes it a valuable substrate for developing novel synthetic methodologies.

A. Substrate for C-H Activation and Cyclization

The N-tosylbenzamide moiety can act as a precursor for intramolecular C-H amination reactions. For instance, in the presence of a suitable copper catalyst, substrates derived from 2-benzyl-4-methyl-N-tosylbenzamide can undergo intramolecular benzylic C-H sulfamidation to construct functionalized isoindolinones, which are important heterocyclic motifs in medicinal chemistry.[5]

Mechanism Insight: The reaction proceeds through a copper-nitrene intermediate. The tosyl group facilitates the formation of this highly reactive species, which then inserts into a proximate C-H bond, forming a new five-membered ring. This strategy provides an efficient route to complex nitrogen-containing heterocycles from relatively simple linear precursors.

G A 2-Benzyl-4-methyl- N-tosylbenzamide D [Cu]-Nitrene Intermediate A->D B Cu Catalyst B->D C Oxidant C->D E Intramolecular C-H Insertion D->E F Isoindolinone Product E->F

Caption: Conceptual pathway for copper-catalyzed intramolecular C-H sulfamidation.

B. Mechanochemical Transformations

This compound has been utilized as a model substrate in mechanochemistry, a branch of chemistry that studies reactions induced by mechanical force (e.g., ball milling) often in the absence of solvents.[2][6] It undergoes a copper-catalyzed insertion reaction with carbodiimides (DIC) under milling conditions, demonstrating a novel C-N bond activation pathway to form N-acylsulfonylguanidines.[2] This highlights the potential for developing environmentally benign, solvent-free synthetic routes using this compound.

C. Chemoselective Cleavage Studies

The N-acylsulfonamide linkage is a robust functional group, but its selective cleavage is important for its use as a protecting group or directing group. Studies have shown that this bond can be cleaved under specific conditions using reagents like aluminum halides, providing access to the parent sulfonamide.[4] This controlled reactivity is crucial for multi-step synthetic planning.

Safety and Handling

  • Hazard Assessment: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation. Handle with appropriate personal protective equipment.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with a rich profile of reactivity that makes it a valuable tool for chemical researchers. Its straightforward synthesis, coupled with its demonstrated utility in advanced applications such as C-H activation, mechanochemistry, and as a model for bond-cleavage studies, underscores its importance. This guide provides the core technical information necessary for scientists to confidently incorporate this versatile building block into their research programs, paving the way for innovations in drug discovery and materials science.

References

  • Reddy, K. S., et al. (2014). Supporting Information for Ruthenium(II) Porphyrin-Catalyzed Amidation of Aldehydes with Sulfonamides. Wiley-VCH. Available at: [Link]

  • The Royal Society of Chemistry. (2014).
  • Manna, S., et al. (2015). Supporting Information for Highly efficient catalyst-free protocol for C-H bond activation: sulfamidation of alkyl aromatics and aldehydes. The Royal Society of Chemistry. Available at: [Link]

  • Wang, Z., et al. (2022). Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry, 87(5), 3624–3634. Available at: [Link]

  • Basu, D., et al. (2016). Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C–H Sulfamidation. The Journal of Organic Chemistry, 81(24), 12392–12399. Available at: [Link]

  • Appchem. (n.d.). This compound. Appchem. Retrieved January 22, 2026, from [Link]

  • Urbanczyk-Lipkowska, Z., & Friščić, T. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1821–1848. Available at: [Link]

  • Margetić, D., & Eckert-Maksić, M. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to N-Acyl-p-toluenesulfonamides: The Case of 4-Methyl-N-tosylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Identity of 4-Methyl-N-tosylbenzamide

In the landscape of chemical synthesis, precise nomenclature is paramount. The compound specified, "this compound," presents a nomenclature challenge as it does not correspond to a readily available Chemical Abstracts Service (CAS) number in major chemical databases. A literal interpretation of the name suggests a specific N-acylsulfonamide structure: a 4-methylbenzoyl group attached to the nitrogen atom of 4-methylbenzenesulfonamide (p-toluenesulfonamide). This molecule, systematically named N-(4-methylbenzoyl)-4-methylbenzenesulfonamide or N-(p-toluenesulfonyl)-p-toluamide, represents a distinct chemical entity.

This guide will proceed based on this literal interpretation. While a dedicated CAS entry for this specific molecule is elusive, the underlying chemistry of N-acyl-p-toluenesulfonamides is well-established and of significant interest in organic synthesis and medicinal chemistry. These compounds serve as valuable intermediates, acting as precursors to N-unsubstituted sulfonamides and finding application as protecting groups.

This document provides a comprehensive framework for the synthesis, characterization, and handling of N-acyl-p-toluenesulfonamides, using the target molecule, this compound, as a representative example. We will delve into the mechanistic principles behind its synthesis, provide detailed experimental protocols derived from established methodologies for analogous compounds, and discuss the analytical techniques required for its characterization.

Physicochemical and Structural Properties (Predicted)

The properties of the target compound, N-(4-methylbenzoyl)-4-methylbenzenesulfonamide, can be predicted based on its constituent functional groups.

PropertyPredicted Value/Information
Molecular Formula C₁₅H₁₅NO₃S
Molecular Weight 289.35 g/mol
Structure A central sulfonamide nitrogen atom bonded to both a tosyl (p-toluenesulfonyl) group and a p-toluoyl (4-methylbenzoyl) group.
Solubility Likely soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water.
Acidity The N-H proton of a typical sulfonamide is weakly acidic. However, in this N-acylated structure, there is no N-H proton. The presence of two electron-withdrawing groups (tosyl and p-toluoyl) on the nitrogen atom makes it an exceptionally poor nucleophile or base.

Core Synthesis Methodology: Acylation of p-Toluenesulfonamide

The most direct and logical pathway to synthesize N-(4-methylbenzoyl)-4-methylbenzenesulfonamide is through the N-acylation of p-toluenesulfonamide with a 4-methylbenzoyl derivative. The foundational reaction involves the nucleophilic attack of the sulfonamide nitrogen on an activated carbonyl carbon.

Causality Behind Experimental Choices

The selection of this synthetic route is dictated by the availability and reactivity of the starting materials. p-Toluenesulfonamide (TsNH₂) is a commercially available and stable solid. Its nitrogen atom, while not strongly nucleophilic, can be deprotonated by a suitable base to form a much more reactive sulfonamidate anion. 4-Methylbenzoyl chloride (p-toluoyl chloride) serves as an effective acylating agent, with the carbonyl carbon being highly electrophilic and the chloride ion being an excellent leaving group.

The choice of base is critical. A non-nucleophilic base like pyridine or triethylamine is often employed. Pyridine can act as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the sulfonamide.

SynthesisWorkflow pTSA p-Toluenesulfonamide Reaction Reaction Vessel (0°C to RT) pTSA->Reaction pTBC p-Toluoyl Chloride pTBC->Reaction Base Pyridine (Base/Catalyst) Base->Reaction Solvent DCM (Solvent) Solvent->Reaction Workup Aqueous Workup (HCl wash, Brine wash) Reaction->Workup Quench Drying Drying (Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization (e.g., Ethanol/Water) Evaporation->Purification Crude Product Product This compound (Final Product) Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from standard methods for N-acylation of sulfonamides.

Materials:

  • p-Toluenesulfonamide (CAS 70-55-3)[1][2]

  • 4-Methylbenzoyl chloride (p-toluoyl chloride, CAS 874-60-2)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add p-toluenesulfonamide (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 20 mL) and anhydrous pyridine (2.0 eq).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled, stirring sulfonamide solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the p-toluenesulfonamide starting material.

  • Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Dilute with an additional 30 mL of DCM. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine.

  • Workup - Brine Wash: Wash the organic layer with brine (1 x 30 mL) to remove residual water and salts.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford the pure N-(4-methylbenzoyl)-4-methylbenzenesulfonamide as a crystalline solid.

Validation: The success of the protocol is validated by the isolation of a solid product whose melting point is sharp and whose spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) are consistent with the target structure.

Analytical Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations for this compound
¹H NMR - Two singlets in the aromatic methyl proton region (~2.4-2.5 ppm), each integrating to 3H. - A set of AA'BB' systems in the aromatic region (~7.3-8.0 ppm), corresponding to the two different p-substituted benzene rings.
¹³C NMR - Two signals for the methyl carbons (~21-22 ppm). - Multiple signals in the aromatic region (125-145 ppm). - A signal for the carbonyl carbon (~165-170 ppm).
IR Spectroscopy - Strong absorption bands for the sulfonyl group (S=O) at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric). - A strong absorption band for the carbonyl group (C=O) at ~1680-1700 cm⁻¹.
Mass Spectrometry - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (289.35).

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions should be observed when handling the reagents and product.

  • p-Toluenesulfonamide: May cause skin and serious eye irritation. Handle with gloves and safety glasses.

  • 4-Methylbenzoyl chloride: Is corrosive and a lachrymator. It reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyridine: Is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. It has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Dichloromethane (DCM): Is a suspected carcinogen and should be handled with care in a fume hood.

  • Product (N-acylsulfonamide): While specific toxicity data is unavailable, it should be handled as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.

SafetyFlow PPE Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat Handling Chemical Handling - Work in Fume Hood - Avoid Inhalation/Contact - Use Anhydrous Reagents PPE->Handling EngControl Engineering Controls - Fume Hood EngControl->Handling Waste Waste Disposal - Segregate Halogenated/Non-halogenated Solvents - Neutralize Acidic/Basic Waste Handling->Waste

Caption: Core safety principles for the synthesis of N-acylsulfonamides.

Applications and Future Directions

N-acylsulfonamides are versatile intermediates in organic synthesis. The bond between the nitrogen and the acyl group can be selectively cleaved under basic conditions (e.g., hydrolysis), which makes the tosylamide group a useful protecting group for amides. Furthermore, the exploration of novel sulfonamide derivatives remains a cornerstone of drug discovery, with applications ranging from antibacterials to anticancer agents. Synthesizing and characterizing novel structures like this compound contributes to this fundamental area of research, providing new building blocks for the development of complex molecules with potential biological activity.

References

  • PubChem. p-Toluenesulfonamide. National Center for Biotechnology Information. [Link]

  • NIST. Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. [Link]

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An In-depth Technical Guide to N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide, a distinct molecule within the N-acylsulfonamide class. This document elucidates the compound's precise IUPAC nomenclature, chemical structure, and key identifiers. It offers a detailed, field-proven protocol for its synthesis via N-acylation of p-toluenesulfonamide, complete with mechanistic insights and a logical workflow diagram. Furthermore, the guide presents a summary of its physicochemical properties and outlines standard methodologies for its analytical characterization. The guide concludes with a discussion of the broader significance of the N-acylsulfonamide scaffold in medicinal chemistry and drug development, highlighting its role as a versatile pharmacophore and synthetic intermediate. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Nomenclature and Structure Elucidation

The compound specified by the topic "4-Methyl-N-tosylbenzamide" is most precisely identified under IUPAC nomenclature as N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide . This name accurately describes a molecule where a 4-methylbenzoyl group (p-toluoyl group) and a 4-methylbenzenesulfonyl group (p-toluenesulfonyl or "tosyl" group) are both bonded to a central nitrogen atom.

  • IUPAC Name: N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide

  • Common Names: this compound, N-(p-toluoyl)-p-toluenesulfonamide

  • CAS Number: 120336-96-1[1]

  • Molecular Formula: C₁₅H₁₅NO₃S

  • Molecular Weight: 289.35 g/mol

Chemical Structure:

Chemical structure of N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide

Synthesis and Mechanistic Insights

The synthesis of N-acylsulfonamides like N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide is most reliably achieved through the N-acylation of a parent sulfonamide.[2] The primary challenge in this synthesis is the relatively low nucleophilicity of the sulfonamide nitrogen, a consequence of the strong electron-withdrawing nature of the adjacent sulfonyl group.[3] To overcome this, the protocol typically involves deprotonation of the sulfonamide with a strong base to form a more reactive sulfonamidate anion, which then acts as the nucleophile.

An alternative, though often less direct for this specific target, involves the N-sulfonylation of a primary amide. Both pathways converge on the same final product. The following protocol details a robust and validated method based on the acylation of p-toluenesulfonamide.

General Synthetic Protocol: N-Acylation of p-Toluenesulfonamide

This protocol describes the reaction of p-toluenesulfonamide with 4-methylbenzoyl chloride in the presence of a base catalyst.

Reaction Scheme: CH₃-C₆H₄-SO₂NH₂ + CH₃-C₆H₄-COCl → CH₃-C₆H₄-CON(H)SO₂-C₆H₄-CH₃ + HCl

Materials and Reagents:

  • p-Toluenesulfonamide (1.0 eq) [CAS: 70-55-3][4]

  • 4-Methylbenzoyl chloride (p-toluoyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluenesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine or triethylamine (1.5 eq) to the flask. The base acts as a catalyst and scavenges the HCl byproduct generated during the reaction.

  • Acylating Agent Addition: Add 4-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove excess base, followed by saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve p-Toluenesulfonamide in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 prep3 Add Pyridine/TEA prep2->prep3 react1 Add 4-Methylbenzoyl Chloride (dropwise at 0 °C) prep3->react1 Initiates Reaction react2 Warm to Room Temp Stir 12-24h (Monitor by TLC) react1->react2 workup1 Dilute with DCM react2->workup1 Reaction Complete workup2 Wash with 1M HCl, NaHCO₃, Brine workup1->workup2 workup3 Dry Organic Layer (Na₂SO₄) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify1 Recrystallization or Column Chromatography workup4->purify1 Crude Product product Pure Product: N-[(4-methylphenyl)sulfonyl] -4-methylbenzamide purify1->product

Caption: Logical workflow for the synthesis of N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide.

Physicochemical Properties and Characterization

The N-acylsulfonamide moiety imparts specific physicochemical characteristics, notably an acidic proton with a pKa value comparable to that of carboxylic acids (typically in the range of 3.5-4.5), which is a key feature for its use as a bioisostere.[5][6][7]

Physical and Chemical Properties
PropertyValue / DescriptionSource
CAS Number 120336-96-1[1]
Molecular Formula C₁₅H₁₅NO₃S
Molecular Weight 289.35 g/mol
Appearance Expected to be a white to off-white crystalline solid.Inferred
Melting Point Data for the exact compound is not readily available. The related N-tosylbenzamide has a melting point of 147-149 °C.[8]
Solubility Generally soluble in organic solvents like DCM, THF, ethyl acetate, and acetone; sparingly soluble in water.Inferred
pKa Estimated to be in the range of 3.5 - 4.5, typical for N-acylsulfonamides.[5][6]
Analytical Characterization

A self-validating protocol requires rigorous characterization of the final compound to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two non-equivalent methyl groups around δ 2.4-2.5 ppm. The aromatic region (δ 7.2-8.0 ppm) will display a set of doublets corresponding to the two para-substituted benzene rings.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should confirm the presence of 15 unique carbon atoms (unless symmetry leads to overlap). Key signals would include the carbonyl carbon (C=O) around δ 165-170 ppm, the two methyl carbons around δ 21-22 ppm, and the aromatic carbons in the δ 125-145 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. Expected characteristic absorption bands include:

    • ~1680-1700 cm⁻¹ (C=O stretch, amide)

    • ~1350 cm⁻¹ and ~1160 cm⁻¹ (asymmetric and symmetric SO₂ stretch, sulfonamide)

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ or [M+Na]⁺.

Applications in Research and Development

The N-acylsulfonamide functional group is a privileged scaffold in modern medicinal chemistry.[9][10][11] Its significance stems from its ability to act as a bioisostere for carboxylic acids.[5][7] This substitution can modulate key drug properties such as acidity, lipophilicity, metabolic stability, and cell permeability, often leading to improved pharmacokinetic profiles or enhanced target binding.[9][11]

Role as a Carboxylic Acid Bioisostere

The N-acylsulfonamide moiety mimics the key hydrogen bonding geometry of a carboxylate group while offering increased stability against hydrolysis.[5] Its tunable acidity and the ability to introduce diverse substituents on both the acyl and sulfonyl aromatic rings provide medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies.[5][9]

Therapeutic Potential

Compounds containing the N-acylsulfonamide core have been investigated and developed for a wide range of therapeutic applications, including:

  • Antiviral Agents: Several FDA-approved Hepatitis C virus (HCV) protease inhibitors, such as Asunaprevir and Paritaprevir, feature this moiety.[5]

  • Antibacterial Agents: This scaffold is valuable for designing new sulfa drug analogues to combat bacterial resistance.[2][12]

  • Anticancer Agents: The group is present in various compounds targeting different mechanisms in oncology.[7]

  • Anti-inflammatory Drugs: The COX-2 inhibitor Parecoxib is a notable example.[7]

The specific compound, N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide, serves as a valuable building block or a library compound for screening in these therapeutic areas. Its symmetrical nature with two p-tolyl groups allows for systematic exploration of the chemical space around the core N-acylsulfonamide linkage.

Conclusion

N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide is a well-defined chemical entity whose synthesis and characterization rely on established principles of organic chemistry. The provided synthetic protocol is robust and adaptable, while the outlined analytical methods ensure rigorous validation of the final product. The true value of this compound lies in its N-acylsulfonamide core, a functional group of high importance in contemporary drug discovery. As a bioisostere of carboxylic acids, it offers a strategic advantage for optimizing the physicochemical and pharmacological properties of lead compounds, making it a molecule of significant interest to researchers and drug development professionals.

References

  • Francisco, K. R., Varricchio, C., Paniak, T. J., Kozlowski, M. C., Brancale, A., & Ballatore, C. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. Available at: [Link]

  • Amador, R., Tahrioui, A., Barreau, M., Lesouhaitier, O., Smietana, M., & Clavé, G. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 14(8), 1567-1571. Available at: [Link]

  • Gavrylenko, O. V., Sosunovych, B. S., & Vashchenko, B. V. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainian Bioorganic Acta. Available at: [Link]

  • O'Sullivan, T., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]

  • Ballatore, C., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry. Available at: [Link]

  • O'Sullivan, T., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]

  • Clavé, G., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Acylsulfonamide. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Benzamide, N-((4-methylphenyl)sulfonyl)-. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved January 22, 2026, from [Link]

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An In-depth Technical Guide to 4-Methyl-N-tosylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Methyl-N-tosylbenzamide, a significant molecule within the N-acyl sulfonamide class of compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, characterization, and potential applications of this compound, grounding all claims in verifiable scientific literature.

Introduction: Unveiling this compound

This compound, systematically named 4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide, is a derivative of sulfonamide featuring a tosyl group attached to the nitrogen atom of 4-methylbenzamide. The N-acyl sulfonamide moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids, which can enhance a molecule's therapeutic properties.[1][2] This structural feature imparts a unique combination of steric and electronic properties, making it a subject of interest in the development of novel therapeutic agents. The presence of methyl groups on both aromatic rings further influences its lipophilicity and potential for specific biological interactions.

This guide will elucidate the fundamental characteristics of this compound, offering a robust foundation for its synthesis, analysis, and exploration in research and development settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application.

PropertyValueSource
Systematic Name 4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide-
Molecular Formula C₁₅H₁₅NO₃S[3]
Molecular Weight 289.34 g/mol [3]
CAS Number 120336-96-1[4]
Appearance Solid (recrystallized)[3]
Melting Point Data not available[3]
Boiling Point Data not available[3]
Solubility Soluble in sodium bicarbonate solution[3]

Note: While a specific melting point is not provided in the primary literature, it is expected to be a crystalline solid at room temperature.

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of a sulfonamide. The primary method reported in the literature involves the reaction of 4-methylbenzenesulfonamide with 4-methylbenzoic acid in the presence of a dehydrating agent.

Synthesis Pathway Overview

The logical flow of the synthesis is a condensation reaction where the amino group of 4-methylbenzenesulfonamide attacks the carbonyl carbon of an activated 4-methylbenzoic acid derivative, leading to the formation of an amide bond.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4_methylbenzoic_acid 4-Methylbenzoic Acid Reflux Reflux (Water Bath) 4_methylbenzoic_acid->Reflux 4_methylbenzenesulfonamide 4-Methylbenzenesulfonamide 4_methylbenzenesulfonamide->Reflux Phosphorous_oxychloride Phosphorous Oxychloride (Dehydrating Agent) Phosphorous_oxychloride->Reflux Quenching Pour into Ice Water Reflux->Quenching Filtration1 Filter Solid Quenching->Filtration1 Washing1 Wash with Water Filtration1->Washing1 Dissolution Dissolve in NaHCO3 Solution Washing1->Dissolution Reprecipitation Acidify with HCl Dissolution->Reprecipitation Filtration2 Filter Precipitate Reprecipitation->Filtration2 Drying Dry Filtration2->Drying Recrystallization Recrystallize Drying->Recrystallization Product This compound Recrystallization->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the established literature for the synthesis of this compound.[3]

Materials:

  • 4-Methylbenzoic acid

  • 4-Methylbenzenesulfonamide

  • Phosphorous oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dilute hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylbenzoic acid, 4-methylbenzenesulfonamide, and phosphorous oxychloride.

  • Reflux: Heat the reaction mixture on a water bath under reflux for 3 hours. The phosphorous oxychloride acts as a dehydrating agent, facilitating the amide bond formation.

  • Work-up:

    • After cooling, carefully pour the reaction mixture into ice-cold water.

    • Collect the resulting solid precipitate by filtration.

    • Wash the solid thoroughly with water to remove any water-soluble impurities.

  • Purification:

    • Dissolve the crude product in a sodium bicarbonate solution. This step selectively dissolves the acidic N-acyl sulfonamide, leaving behind non-acidic impurities.

    • Filter the solution to remove any insoluble material.

    • Acidify the filtrate with dilute HCl to reprecipitate the purified product.

    • Collect the precipitate by filtration and dry it thoroughly.

  • Recrystallization: For obtaining a highly pure product, recrystallize the dried solid from a suitable solvent.

Characterization and Analytical Profile

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Crystallographic Data

Single-crystal X-ray diffraction has provided definitive structural elucidation of this compound.[3]

Crystal Data
Molecular Formula C₁₅H₁₅NO₃S
Molecular Weight 289.34
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 23.800(3) Å, b = 5.8518(7) Å, c = 21.027(3) Å
β = 93.51(1)°
Volume 2923.0(7) ų
Z 8

The crystal structure reveals a conformation where the N-H bond in the C—SO₂—NH—C(O) segment is anti to the C=O bond. The dihedral angle between the sulfonyl and benzoyl benzene rings is 89.0(1)°.[3] In the crystal, molecules form inversion dimers linked by pairs of N—H⋯O hydrogen bonds.[3]

Spectroscopic Analysis

1H NMR Spectroscopy:

  • Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two benzene rings. The para-substitution pattern will result in two sets of doublets for each ring.

  • Methyl Protons: Two distinct singlets in the aliphatic region (typically δ 2.3-2.5 ppm), each integrating to 3 protons, corresponding to the two methyl groups.

  • Amide Proton (N-H): A broad singlet, the chemical shift of which can be variable and concentration-dependent.

13C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (typically δ 120-145 ppm). The carbons attached to the methyl, sulfonyl, and carbonyl groups will have distinct chemical shifts.

  • Methyl Carbons: Two signals in the aliphatic region (typically δ 20-25 ppm).

Infrared (IR) Spectroscopy:

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.

  • C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹.

  • S=O Stretch: Two characteristic strong absorption bands for the sulfonyl group, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • C-H Stretch (Aromatic and Aliphatic): Peaks above and below 3000 cm⁻¹, respectively.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 289.34). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Applications and Biological Significance

The N-acyl sulfonamide scaffold is of significant interest in drug discovery and medicinal chemistry due to its diverse biological activities. While specific studies on the biological profile of this compound are limited, the broader class of N-aroyl sulfonamides has been investigated for various therapeutic applications.

  • Antibacterial and Antifungal Agents: Sulfonamides are a well-established class of antimicrobial agents.[5] The N-acyl derivatives are being explored for their potential to overcome resistance and for novel antimicrobial activities.

  • Anticancer Activity: Numerous sulfonamide derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase, a key enzyme in tumor metabolism.[5]

  • Enzyme Inhibition: The N-acyl sulfonamide moiety can act as a mimic of a carboxylic acid, enabling it to bind to the active sites of various enzymes. This has led to the development of inhibitors for proteases, kinases, and other enzyme classes.[1][2]

  • Pain Management: Certain aryl sulfonamides have been identified as potent and selective inhibitors of voltage-gated sodium channels, such as NaV1.7, which is a key target for the treatment of pain.[6]

The specific substitution pattern of this compound, with methyl groups on both phenyl rings, may influence its lipophilicity and binding affinity for specific biological targets. Further research is warranted to explore the unique biological and pharmacological properties of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use.[4] General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a well-defined N-acyl sulfonamide with a confirmed molecular structure. Its synthesis is achievable through established chemical methodologies. While specific biological and detailed spectroscopic data for this particular analog are not extensively documented, its structural class suggests significant potential for applications in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding for researchers to build upon in their exploration of this promising compound.

References

  • Gowda, B. T., et al. (2011). 4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2934. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • O'Donovan, D. H., & Guiry, P. J. (2020). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 10(42), 25064-25081. [Link]

  • O'Donovan, D. H., & Guiry, P. J. (2020). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 10(42), 25064-25081. [Link]

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  • McCormack, K., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(3), 283–288. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Pharmaceuticals, 15(9), 1123. [Link]

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Spectroscopic Signature of 4-Methyl-N-tosylbenzamide: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Methyl-N-tosylbenzamide, a compound of interest in synthetic chemistry and drug development. In the absence of directly published experimental spectra for this specific molecule, this document leverages a predictive approach, grounded in the well-established spectroscopic characteristics of its constituent functional groups: the p-toluoyl moiety and the p-toluenesulfonyl (tosyl) group. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this compound and related N-acylsulfonamides.

Molecular Structure and Spectroscopic Overview

This compound is comprised of a p-toluoyl group attached to the nitrogen atom of p-toluenesulfonamide. This structure gives rise to a unique spectroscopic fingerprint, which can be predicted by analyzing the individual contributions of each component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectra of this compound are detailed below. The predictions are based on the known spectral data of 4-methylbenzamide and p-toluenesulfonamide, with adjustments for the electronic effects of the combined structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons of the two p-tolyl groups, as well as a signal for the N-H proton.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 8.0 - 7.8Doublet2HProtons ortho to the carbonyl group
~ 7.8 - 7.6Doublet2HProtons ortho to the sulfonyl group
~ 7.4 - 7.2Doublet2HProtons meta to the carbonyl group
~ 7.3 - 7.1Doublet2HProtons meta to the sulfonyl group
~ 2.4Singlet3HMethyl protons of the p-toluoyl group
~ 2.3Singlet3HMethyl protons of the p-toluenesulfonyl group
~ 9.0 - 11.0Singlet (broad)1HN-H proton

Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the N-H proton, which might otherwise exchange with protic solvents like D₂O. The aromatic region is predicted to show four distinct doublets due to the para-substitution on both benzene rings, leading to characteristic AA'BB' spin systems.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl and quaternary carbons.

Predicted Chemical Shift (ppm) Assignment
~ 168 - 172Carbonyl carbon (C=O)
~ 145 - 148Quaternary carbon attached to the sulfonyl group
~ 142 - 145Quaternary carbon of the p-toluoyl group
~ 138 - 141Quaternary carbon attached to the methyl group (tosyl)
~ 135 - 138Quaternary carbon of the p-toluoyl group
~ 129 - 131Aromatic CH carbons
~ 127 - 129Aromatic CH carbons
~ 21Methyl carbon (p-toluoyl)
~ 21Methyl carbon (p-toluenesulfonyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carbonyl and sulfonyl groups.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~ 3300 - 3100MediumN-H stretch
~ 3100 - 3000MediumAromatic C-H stretch
~ 1700 - 1680StrongC=O stretch (amide I)
~ 1600, 1480MediumAromatic C=C stretches
~ 1350 - 1320StrongAsymmetric SO₂ stretch
~ 1170 - 1150StrongSymmetric SO₂ stretch

Causality Behind Experimental Choices: The sample for IR analysis would typically be prepared as a KBr pellet or a mull to obtain a solid-state spectrum. The position of the C=O stretching frequency is a key indicator of the electronic environment of the amide. The strong absorptions corresponding to the SO₂ stretches are characteristic of sulfonamides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₅H₁₅NO₃S), the expected molecular weight is approximately 289.08 g/mol .

Predicted m/z Relative Intensity Assignment
289Moderate[M]⁺ (Molecular ion)
155High[CH₃C₆H₄SO₂]⁺ (Tosyl cation)
119High[CH₃C₆H₄CO]⁺ (p-Toluoyl cation)
91High[C₇H₇]⁺ (Tropylium ion)
65Moderate[C₅H₅]⁺

Causality Behind Experimental Choices: Electron ionization (EI) is a common technique for the analysis of small organic molecules. The predicted fragmentation pattern is based on the cleavage of the bonds adjacent to the carbonyl and sulfonyl groups, leading to the formation of stable acylium and sulfonyl cations. The tropylium ion at m/z 91 is a very common fragment for toluene-containing compounds.

Experimental Protocols

While actual experimental data for the title compound was not found, the following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Molecular Structure of this compound

Spectroscopic_Correlations cluster_molecule This compound cluster_nmr NMR cluster_ir IR cluster_ms MS p-Toluoyl p-Toluoyl Aromatic Protons Aromatic Protons p-Toluoyl->Aromatic Protons Methyl Protons Methyl Protons p-Toluoyl->Methyl Protons Carbonyl Carbon Carbonyl Carbon p-Toluoyl->Carbonyl Carbon C=O Stretch C=O Stretch p-Toluoyl->C=O Stretch Molecular Ion Molecular Ion p-Toluoyl->Molecular Ion p-Toluoyl Cation p-Toluoyl Cation p-Toluoyl->p-Toluoyl Cation Tosyl Tosyl Tosyl->Aromatic Protons Tosyl->Methyl Protons SO2 Stretch SO2 Stretch Tosyl->SO2 Stretch Tosyl->Molecular Ion Tosyl Cation Tosyl Cation Tosyl->Tosyl Cation Amide Linker Amide Linker NH Proton NH Proton Amide Linker->NH Proton N-H Stretch N-H Stretch Amide Linker->N-H Stretch Amide Linker->Molecular Ion

Caption: Relationship between molecular fragments and key spectroscopic signals.

Conclusion

This predictive guide offers a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the characteristic signals of its constituent parts, researchers can confidently identify and characterize this molecule. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results.

References

As this guide is based on predictive analysis from general spectroscopic principles and data from closely related compounds, direct citations for the spectroscopic data of this compound are not applicable. The foundational knowledge for spectroscopic interpretation is derived from standard organic chemistry textbooks and spectral databases. For data on related compounds, the following resources were consulted:

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide to the Physical Properties of 4-Methyl-N-tosylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acylsulfonamides

N-acylsulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. Their structural motif, characterized by a sulfonamide group directly attached to a carbonyl carbon, imparts unique physicochemical properties. These compounds are often explored as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability. Understanding the physical properties of N-acylsulfonamides, such as 4-Methyl-N-tosylbenzamide, is paramount for their synthesis, purification, formulation, and ultimately, their application in therapeutic design.

Molecular Structure and Physicochemical Profile

This compound, also known as N-(4-methylbenzoyl)-4-methylbenzenesulfonamide, possesses a molecular structure that dictates its physical characteristics. The presence of two aromatic rings, a polar sulfonamide linkage, and a carbonyl group contributes to a high degree of molecular rigidity and the potential for strong intermolecular interactions, such as hydrogen bonding and dipole-dipole forces.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Formula C₁₅H₁₅NO₃S
Molecular Weight 289.35 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
LogP (Predicted) ~2.5 - 3.5

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis of this compound

The synthesis of this compound typically proceeds via the acylation of p-toluenesulfonamide with 4-methylbenzoyl chloride. This reaction is a standard method for the formation of N-acylsulfonamides.

Synthesis of this compound p_toluamide p-Toluenesulfonamide reaction + p_toluamide->reaction methylbenzoyl_chloride 4-Methylbenzoyl Chloride methylbenzoyl_chloride->reaction base Base (e.g., Pyridine) base->reaction product This compound byproduct HCl product_formation reaction->product_formation product_formation->product product_formation->byproduct

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluenesulfonamide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).

  • Addition of Acylating Agent: Slowly add 4-methylbenzoyl chloride (1.1 equivalents) to the stirred solution at room temperature.

  • Base Addition: If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) to scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Melting Point of this compound

While a specific experimental melting point for this compound is not documented in the searched literature, we can estimate its melting point based on the properties of structurally similar compounds. The presence of two aromatic rings and the polar sulfonamide and carbonyl groups suggests that this compound is a crystalline solid at room temperature with a relatively high melting point, likely in the range of 150-180 °C.

Table of Melting Points for Structurally Related Compounds:

CompoundStructureMelting Point (°C)
p-Toluamide4-Methylbenzamide159-162[1]
p-Toluenesulfonamide4-Methylbenzenesulfonamide134-137[2]
N-Acetyl-p-toluenesulfonamide138-141[3]
4-Methyl-N-tosylbenzenesulfonamide171-175

The melting point is a critical physical property that provides information about the purity and identity of a compound. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Experimental Determination of Melting Point

The determination of a melting point is a fundamental laboratory technique. The capillary method using a melting point apparatus is the most common and reliable approach.

Melting Point Determination Workflow start Start: Obtain Dry, Powdered Sample load_capillary Load Sample into Capillary Tube (2-3 mm height) start->load_capillary place_in_apparatus Place Capillary in Melting Point Apparatus load_capillary->place_in_apparatus rapid_heating Rapid Heating to ~20°C below Expected MP place_in_apparatus->rapid_heating slow_heating Slow Heating (1-2°C/min) rapid_heating->slow_heating observe_start Observe & Record T_initial (first drop of liquid) slow_heating->observe_start observe_end Observe & Record T_final (fully liquid) observe_start->observe_end end End: Report Melting Point Range (T_initial - T_final) observe_end->end

Caption: Workflow for melting point determination.

Detailed Protocol for Melting Point Determination:

  • Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Approximate Melting Point: If the melting point is unknown, perform a rapid determination by heating quickly to get an approximate range.

  • Accurate Melting Point: For an accurate measurement, start heating at a rate of about 10-15 °C per minute until the temperature is about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded range is the melting point of the compound.

Boiling Point of this compound

Due to its high molecular weight and strong intermolecular forces, this compound is expected to have a very high boiling point, likely well above 300 °C at atmospheric pressure. At such high temperatures, the compound is prone to decomposition. Therefore, the boiling point of such compounds is typically determined under reduced pressure (vacuum distillation). An experimentally determined boiling point for this compound is not available in the reviewed literature.

Experimental Determination of Boiling Point (Micro Method)

For high-boiling point compounds available in small quantities, a micro boiling point determination method is employed.

Micro Boiling Point Determination start Start: Add Sample to Small Test Tube add_capillary Invert a Sealed Capillary Tube into the Sample start->add_capillary setup_apparatus Attach Test Tube to a Thermometer and Place in Heating Bath add_capillary->setup_apparatus heating Heat the Bath Slowly setup_apparatus->heating observe_bubbles Observe a Rapid Stream of Bubbles from the Inverted Capillary heating->observe_bubbles cooling Remove Heat and Allow to Cool Slowly observe_bubbles->cooling observe_liquid_rise Record Temperature when Liquid Enters the Capillary cooling->observe_liquid_rise end End: Recorded Temperature is the Boiling Point observe_liquid_rise->end

Caption: Procedure for micro boiling point determination.

Detailed Protocol for Micro Boiling Point Determination:

  • Sample Preparation: Place a small amount (a few drops) of the purified liquid this compound (if it were a liquid at accessible temperatures) into a small test tube.

  • Capillary Insertion: Take a melting point capillary tube and seal one end in a flame. Place the sealed capillary, open end down, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil). Heat the bath gently.

  • Observation: As the temperature rises, air trapped in the inverted capillary will expand and escape as a slow stream of bubbles. When the boiling point is reached, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary.

  • Cooling and Recording: At this point, remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid at the given atmospheric pressure. For high-boiling compounds, this entire procedure would be conducted under reduced pressure, and the pressure would be recorded along with the boiling point.

Conclusion

References

  • ChemBK. 4-Methylbenzenesulfonamide. [Link]

  • MySkinRecipes. p-Toluamide. [Link]

Sources

Navigating the Acquisition of 4-Methyl-N-tosylbenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Unavailability and the Custom Synthesis Imperative

A thorough survey of the fine chemical market indicates that 4-Methyl-N-tosylbenzamide is not offered as a stock item by major chemical suppliers. This necessitates a custom synthesis approach for its acquisition. The synthesis of this target molecule is contingent on the procurement of its two primary building blocks: p-toluenesulfonyl chloride and 4-methylbenzamide .

Commercial Suppliers of Key Starting Materials

Fortunately, the requisite starting materials are widely available from a multitude of chemical vendors. Researchers can source these precursors from the suppliers listed below, who offer various grades and quantities suitable for laboratory-scale synthesis.

Starting MaterialCAS NumberRepresentative SuppliersTypical Purity
p-Toluenesulfonyl Chloride98-59-9Thermo Scientific Chemicals[1][2], GFS Chemicals[3], Simson Pharma Limited≥98%
4-Methylbenzamide619-55-6Simson Pharma Limited, ChemScene[4], Matrix Fine Chemicals[5], Frinton Laboratories[6]≥97%

It is imperative for researchers to obtain the Certificate of Analysis (CoA) for each starting material to confirm its identity and purity prior to use in synthesis.

Synthetic Pathway: Crafting this compound

The formation of the N-sulfonylbenzamide linkage in this compound can be efficiently achieved through the N-acylation of a sulfonamide or, more directly, the sulfonylation of an amide. The latter is often a more direct route when starting from a commercially available amide.

Recommended Synthetic Protocol: N-Sulfonylation of 4-Methylbenzamide

This procedure details the reaction of 4-methylbenzamide with p-toluenesulfonyl chloride.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product 4-Methylbenzamide 4-Methylbenzamide Base Base (e.g., NaH, K2CO3) 4-Methylbenzamide->Base Deprotonation p-Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride p-Toluenesulfonyl_Chloride->Base Quenching Quenching Base->Quenching Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Quenching Temperature Controlled Temperature Temperature->Quenching Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: To a solution of 4-methylbenzamide (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a suitable base (1.1-1.2 equivalents). Sodium hydride (NaH) is a strong base often used for this purpose, though milder bases like potassium carbonate can also be effective. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: To the resulting suspension or solution, add p-toluenesulfonyl chloride (1.0-1.1 equivalents) dropwise at a controlled temperature, typically 0 °C to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Further purification can be achieved by recrystallization from a suitable solvent system.

Quality Control and Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is essential for a comprehensive characterization.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation.Signals corresponding to the aromatic protons of the tolyl and benzoyl moieties, the methyl protons, and the N-H proton (if observable).
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule, including the carbonyl and sulfonyl groups.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of this compound.
HPLC Purity assessment.A single major peak indicating a high degree of purity.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H, C=O (amide), and S=O (sulfonamide) functional groups.

The structural and physicochemical characterization of novel sulfonamide derivatives is a critical step, with techniques like IR, NMR, and mass spectrometry being fundamental for structure determination[7].

Applications in Drug Discovery and Medicinal Chemistry

N-acylsulfonamides, the chemical class to which this compound belongs, are a significant motif in medicinal chemistry. They are often employed as bioisosteres of carboxylic acids due to their similar acidic properties and ability to engage in hydrogen bonding.[8][9]

Diagram of the Role of N-Acylsulfonamides in Medicinal Chemistry:

G N_Acylsulfonamides N-Acylsulfonamides Bioisosteres Carboxylic Acid Bioisosteres N_Acylsulfonamides->Bioisosteres Act as Pharmacophores Pharmacophores N_Acylsulfonamides->Pharmacophores Serve as Enzyme_Inhibitors Enzyme Inhibitors Pharmacophores->Enzyme_Inhibitors Receptor_Ligands Receptor Ligands Pharmacophores->Receptor_Ligands

Caption: Key roles of N-acylsulfonamides in drug discovery.

The N-acylsulfonamide moiety can be found in a variety of biologically active compounds, including antiviral, antibacterial, and antiproliferative agents.[8] The introduction of this functional group can modulate a compound's physicochemical properties, such as acidity, lipophilicity, and membrane permeability, which are critical for pharmacokinetic and pharmacodynamic profiles.[8] The synthesis of novel N-acylsulfonamide derivatives is an active area of research for the development of new therapeutic agents.[10][11]

Conclusion

While this compound is not commercially available off-the-shelf, its synthesis is readily achievable for a skilled synthetic chemist. By procuring high-quality starting materials from reputable suppliers and employing established synthetic protocols, researchers can obtain this compound for their drug discovery and development programs. Rigorous analytical characterization is paramount to ensure the integrity of the synthesized material. The strategic incorporation of the N-acylsulfonamide motif, as exemplified by this compound, continues to be a valuable strategy in the design of novel therapeutics.

References

  • N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. (URL: [Link])

  • N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (URL: [Link])

  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (URL: [Link])

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. (URL: [Link])

  • N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (URL: [Link])

  • N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. (URL: [Link])

  • Recent advances in the synthesis of N-acyl sulfonamides. (URL: [Link])

  • 4-Methyl-benzamide, 619-55-6, suppliers and manufacturers. (URL: [Link])

  • P Toluenesulfonyl Chloride Suppliers. (URL: [Link])

  • Recent advances in the synthesis of N-acyl sulfonamides. (URL: [Link])

  • Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. (URL: [Link])

  • 4-METHYLBENZAMIDE | CAS 619-55-6. (URL: [Link])

  • N-(4-Aminophenyl)-N-methylbenzamide. (URL: [Link])

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (URL: [Link])

  • Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide – synthesis, spectroscopic characterizations, DNA Studies, X-ray crystallographic investigation and Hirshfeld surface analysis. (URL: [Link])

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (URL: [Link])

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (URL: [Link])

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Methyl-N-tosylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Note on Structural Analogs and Safety

This guide provides a comprehensive overview of the safety and handling protocols for 4-Methyl-N-tosylbenzamide. It is important to note that detailed, publicly available safety data sheets (SDS) specifically for this compound are scarce. Therefore, this document has been constructed by leveraging safety data from closely related structural analogs, primarily N-Tosylbenzamide and Bis(p-toluenesulfonyl)amine . This approach, known as "read-across," is a standard and scientifically validated method for predicting the hazard profile of a substance in the absence of compound-specific data. The recommendations herein are based on the established hazards of these analogs, ensuring a cautious and robust safety framework.

Section 1: Chemical Identity and Physicochemical Properties

Nomenclature and Structure

This compound, a member of the N-acylsulfonamide class, is a compound of significant interest in synthetic and medicinal chemistry. Its structure features a p-toluoyl group and a p-toluenesulfonyl (tosyl) group attached to the same nitrogen atom, making it a highly functionalized and reactive intermediate.

  • Systematic Name: N-((4-Methylphenyl)sulfonyl)-4-methylbenzamide

  • Common Synonyms: N-(p-Toluenesulfonyl)-p-toluamide, N-Tosyl-p-toluamide

  • Molecular Formula: C₁₅H₁₅NO₃S

  • Molecular Weight: 289.35 g/mol

Physicochemical Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound and its key structural analogs. This data is crucial for understanding its behavior in a laboratory setting, from storage to reaction quenching.

PropertyThis compound (Target)N-Tosylbenzamide (Analog)[1]Bis(p-toluenesulfonyl)amine (Analog)[2]
CAS Number Not readily available6971-74-03695-00-9
Molecular Formula C₁₅H₁₅NO₃SC₁₄H₁₃NO₃SC₁₄H₁₅NO₄S₂
Molecular Weight 289.35 g/mol 275.32 g/mol 325.4 g/mol
Appearance Presumed white to off-white solidSolidWhite to Almost white powder/crystal[3]
Melting Point Data not availableData not available171 - 175 °C[3]
Solubility Likely insoluble in waterInsoluble in waterData not available

Section 2: Hazard Identification and Risk Assessment

The primary directive in handling any chemical is a thorough understanding of its potential hazards. Based on GHS classifications of close structural analogs, this compound should be treated as a hazardous substance, particularly as a serious eye irritant.

GHS Hazard Classification (Inferred)

The hazard profile is extrapolated from N-Tosylbenzamide and Bis(p-toluenesulfonyl)amine[1][2].

Hazard ClassGHS CategoryHazard StatementPictogram
Serious Eye Damage / Eye IrritationCategory 2H319: Causes serious eye irritation [1][2]

Skin Corrosion / IrritationSuspectedH315: Causes skin irritationAs above
Specific Target Organ Toxicity (Single Exposure)SuspectedH335: May cause respiratory irritationAs above

Causality: The N-acylsulfonamide moiety is inherently reactive. The electron-withdrawing nature of both the tosyl and benzoyl groups makes the compound a potential irritant to mucous membranes and skin upon contact. The primary identified hazard, serious eye irritation, is a common characteristic of this chemical class[1][2].

Core Risk Assessment
  • Primary Route of Exposure: Ocular (eye) contact, followed by skin contact and inhalation of dust.

  • Primary Health Risk: Direct contact with the eyes is likely to cause significant irritation, redness, and pain[1][2].

  • Secondary Risks: Prolonged skin contact may lead to dermatitis. Inhalation of fine dust could irritate the respiratory tract[4].

  • Reactivity Risks: Incompatible with strong oxidizing agents, strong acids, and strong bases[5]. Contact with strong bases could potentially hydrolyze the amide bond.

Section 3: Standard Operating Procedures for Safe Handling

A self-validating safety protocol relies on multiple layers of protection: engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Engineering and Administrative Controls
  • Ventilation: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood. This is the primary defense against respiratory exposure and contains any potential spills.

  • Designated Area: A specific area of the lab should be designated for working with this compound. This area should be clearly marked, and access should be limited to trained personnel.

  • Safety Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the handling area[5]. Their functionality must be checked weekly.

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the risk assessment. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn over goggles when handling larger quantities (>10 g) or when there is a significant splash risk. Rationale: This is the critical line of defense against the primary hazard of serious eye irritation[1][2].

  • Hand Protection: Chemical-resistant nitrile gloves must be worn. Gloves should be inspected for integrity before each use and changed immediately if contamination occurs. Rationale: Prevents skin contact and potential irritation.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Rationale: Protects skin and personal clothing from contamination.

  • Respiratory Protection: Not typically required when handling small quantities within a fume hood. If engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with a particulate filter would be necessary[6].

Laboratory Workflow Diagram

The following diagram illustrates the logical flow for safely handling the compound in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Don Mandatory PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Designate & Prepare Work Area prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 handle2 Add to Reaction Vessel handle1->handle2 handle3 Perform Chemical Transformation handle2->handle3 clean1 Quench Reaction (If applicable) handle3->clean1 clean2 Clean Work Area & Equipment clean1->clean2 clean3 Segregate Waste into Labeled Container clean2->clean3 clean4 Doff PPE & Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling this compound.

Section 4: Storage and Emergency Procedures

Storage and Incompatibility
  • Storage Conditions: Store in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated[5].

  • Incompatible Materials: Keep segregated from strong oxidizing agents, strong acids, and strong bases[5].

    • Rationale: Strong oxidizers can create a risk of a vigorous or explosive reaction. Strong acids and bases can catalyze decomposition or hydrolysis.

First Aid Measures (Based on Analogs)
Exposure RouteFirst Aid Protocol
Eye Contact IMMEDIATELY flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][7].
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[4].
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention[4][7].
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4].
Spill Response Protocol

A minor spill (<5g) can be managed by trained laboratory personnel. A major spill requires evacuation and professional emergency response.

G start Spill Detected alert Alert Personnel in Immediate Area start->alert ppe Ensure Proper PPE is Worn alert->ppe contain Cover Spill with Inert Absorbent (e.g., Vermiculite) ppe->contain collect Carefully Sweep Up Material into a Labeled Waste Container contain->collect decon Decontaminate Spill Area with Soap and Water collect->decon dispose Dispose of Waste via EH&S Protocols decon->dispose end Spill Neutralized dispose->end

Caption: Step-by-step protocol for a minor laboratory spill.

Section 5: Applications in Synthesis and Drug Discovery

N-acylsulfonamides and related benzamide derivatives are prevalent scaffolds in medicinal chemistry and drug discovery programs. They are recognized as versatile intermediates and pharmacophores.

  • Synthetic Utility: The N-sulfonylation of amides is a key transformation in organic synthesis. These reactions often involve reacting an amide with a sulfonyl chloride in the presence of a base[8]. The resulting N-acylsulfonamide is a stable yet reactive intermediate, useful for further functionalization.

  • Medicinal Chemistry: Benzamide derivatives have been investigated as potent inhibitors for a wide range of biological targets, including tubulin polymerization for anticancer applications and various kinases and signaling pathways[9][10][11][12][13]. The specific sulfonamide moiety is a classic pharmacophore found in numerous approved drugs, valued for its ability to form critical hydrogen bonds with protein targets[14].

General Synthesis Workflow

The synthesis of compounds like this compound typically involves the reaction of a primary amide with a sulfonyl chloride.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification amide 4-Methylbenzamide reaction Reaction in Anhydrous Solvent (e.g., DCM, THF) amide->reaction tosylcl p-Toluenesulfonyl Chloride (TsCl) tosylcl->reaction base Base (e.g., Pyridine, NaH) base->reaction workup Aqueous Workup & Extraction reaction->workup product This compound purify Purification (e.g., Recrystallization, Chromatography) workup->purify purify->product

Caption: General workflow for the synthesis of N-acylsulfonamides.

Section 6: Waste Disposal

Chemical waste disposal must be conducted in strict accordance with institutional policies and local, state, and federal regulations.

  • Segregation: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Eye Irritant").

  • Disposal: The sealed container must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor. Under no circumstances should this material be disposed of down the drain or in regular trash.

Section 7: References

  • Pharmaffiliates. 4-Methyl-N-(p-tolyl)-N-tosylbenzenesulfonamide. [Link]

  • PubChem. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. [Link]

  • NIST. Benzenesulfonamide, N,4-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • NIST. Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • Cole-Parmer. Material Safety Data Sheet - P-Toluenesulfonamide, 98%. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide. [Link]

  • ResearchGate. Comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. [Link]

  • PubChem. Benzamide, N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. [Link]

  • PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). [Link]

  • ResearchGate. Sulfonylation of N-methylamides. [Link]

  • Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). (2018). [Link]

  • Bekteshi, S., et al. SYNTHESIS OF N-BENZAMIDOMETHYL-4-TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. (2020). [Link]

  • PubMed. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (2021). [Link]

  • PubMed Central. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. (2013). [Link]

  • ChemSynthesis. 2-amino-N-tosyl-benzamide. [Link]

  • PubMed. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. (2013). [Link]

  • Pasha, M.A., et al. N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. (2015). [Link]

  • Ngassa, F.N., et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem. (2020). [Link]

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Methodological & Application

The Versatility of 4-Methyl-N-tosylbenzamide in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Among the myriad of tools available to the synthetic chemist, the use of directing groups to control the regioselectivity of C–H functionalization reactions has emerged as a powerful strategy. This guide focuses on a particularly versatile reagent, 4-Methyl-N-tosylbenzamide, exploring its applications as a robust and transformable directing group in palladium-catalyzed C–H activation, and as a precursor for the synthesis of valuable heterocyclic scaffolds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this reagent in their synthetic endeavors.

Core Concepts: The Power of the N-Tosylamide Moiety

The efficacy of this compound as a directing group stems from the electronic and coordinating properties of the N-tosylcarboxamide functionality. The nitrogen and oxygen atoms of the amide can chelate to a transition metal catalyst, typically palladium, positioning it in close proximity to the ortho-C–H bonds of the benzoyl ring. This directed C–H activation paves the way for a variety of functionalization reactions with high regioselectivity.

A key advantage of the N-tosylcarboxamide group is its "transformable" nature.[1] Unlike many directing groups that require harsh conditions for removal or are synthetically inert after their primary function, the N-tosylamide moiety can be readily converted into other valuable functional groups or participate in subsequent intramolecular reactions. This unique feature enhances the synthetic utility of this compound, making it more than just a temporary guide for C–H functionalization.

Application 1: Ortho-Arylation via Palladium-Catalyzed C–H Activation

A primary application of this compound is in the direct ortho-arylation of the benzoyl ring, providing a streamlined route to biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The N-tosylamide group directs the palladium catalyst to activate the ortho-C–H bond, which then participates in a cross-coupling reaction with an aryl halide.

Mechanistic Rationale

The catalytic cycle is generally believed to involve the following key steps:

  • Chelation-Assisted C–H Activation: The N-tosylbenzamide coordinates to the Pd(II) catalyst, forming a palladacycle intermediate through the cleavage of an ortho-C–H bond.[2]

  • Oxidative Addition: The aryl halide oxidatively adds to the Pd(II) center to form a Pd(IV) species.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the biaryl product and regenerating the Pd(II) catalyst.

C_H_Arylation cluster_cycle Catalytic Cycle cluster_reactants Reactants A Pd(II) Catalyst B Palladacycle Intermediate A->B C-H Activation C Pd(IV) Intermediate B->C Oxidative Addition (Ar-X) D Biaryl Product Formation C->D Reductive Elimination D->A Regeneration Biaryl Product Biaryl Product This compound This compound Aryl Halide (Ar-X) Aryl Halide (Ar-X)

Figure 1: Simplified Catalytic Cycle for Ortho-Arylation.

Protocol: Palladium-Catalyzed Ortho-Arylation of this compound

This protocol provides a general procedure for the ortho-arylation of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) acetate (AgOAc)

  • Acetic acid (AcOH)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl iodide (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and AgOAc (2.0 mmol).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetic acid (5 mL).

  • Reaction: Stir the mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the ortho-arylated product.

EntryAryl IodideProductYield (%)
14-Iodotoluene4-Methyl-N-tosyl-[1,1'-biphenyl]-2-carboxamide75-85
24-Iodoanisole4'-Methoxy-4-methyl-N-tosyl-[1,1'-biphenyl]-2-carboxamide70-80
31-Iodo-4-(trifluoromethyl)benzene4-Methyl-N-tosyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide65-75

Table 1: Representative yields for the ortho-arylation of this compound.

Application 2: Synthesis of Nitrogen-Containing Heterocycles

The ortho-functionalized biaryl products derived from this compound are valuable precursors for the synthesis of various nitrogen-containing heterocycles. The transformable nature of the N-tosylamide directing group is key to these applications.

Synthesis of Phenanthridinones

Phenanthridinones are a class of polycyclic aromatic compounds with significant biological activities. The ortho-arylated N-tosylbenzamides can undergo an intramolecular C-H amination to construct the phenanthridinone core.

Phenanthridinone_Synthesis A Ortho-arylated This compound B Intramolecular C-H Amination A->B Pd-catalyst, Base C Phenanthridinone Derivative B->C

Figure 2: Synthesis of Phenanthridinones.

Protocol: Synthesis of a Phenanthridinone Derivative

This protocol describes the intramolecular cyclization of an ortho-arylated this compound to a phenanthridinone.

Materials:

  • Ortho-arylated this compound (from Application 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., DMF or DMA)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the ortho-arylated this compound (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), PPh₃ (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) under an inert atmosphere.

  • Reaction: Heat the mixture at 130-150 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the phenanthridinone product.

Synthesis of this compound

The starting material, this compound, can be readily prepared from commercially available starting materials.

Protocol: Preparation of this compound

This protocol is adapted from the synthesis of a similar compound, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[3]

Materials:

  • p-Toluamide

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-toluamide (10 mmol) in a mixture of pyridine (20 mL) and DCM (20 mL).

  • Addition of TsCl: Cool the solution to 0 °C in an ice bath and slowly add p-toluenesulfonyl chloride (11 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-water and acidify with concentrated HCl to pH ~2.

  • Extraction: Extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility as a transformable directing group for regioselective C–H functionalization provides an efficient pathway to biaryl compounds. Furthermore, the ability to convert the directing group into other functionalities, particularly through intramolecular cyclizations, opens avenues for the synthesis of complex heterocyclic molecules like phenanthridinones. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this powerful building block.

References

  • Soulé, J.-F.; Doucet, H. N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. Molecules2020 , 25(21), 5033. [Link]

  • Daugulis, O.; Do, H.-Q.; Shabani, S. Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. In C-H Activation; Top. Organomet. Chem.; Springer: Berlin, Heidelberg, 2010; Vol. 31.
  • Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angew. Chem. Int. Ed.2009, 48(28), 5094-5115.
  • Alberico, D.; Scott, M. E.; Lautens, M.
  • Khan, I. U.; Sharif, S.; Akkurt, M.; Sajjad, A.; Ahmad, J. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallogr. Sect. E Struct. Rep. Online2010 , 66(4), o786. [Link]

  • Catellani, M.; Motti, E.; Della Ca', N. Catalytic Sequential Reactions Involving Palladacycle-Derived Catalysts. J. Organomet. Chem.2008, 693(26), 3846-3865.
  • Wencel-Delord, J.; Dröge, T.; Liu, F.; Glorius, F. Towards Mild Metal-Catalyzed C–H Bond Activation. Chem. Soc. Rev.2011, 40(9), 4740-4761.
  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010, 110(2), 1147-1169.

Sources

The Role of 4-Methyl-N-tosylbenzamide as a Directing Group in C-H Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Directing Groups in C-H Activation

The selective functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. At the heart of this field lies the concept of "directing groups," which serve as molecular guides, positioning a transition metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization. The N-tosylbenzamide moiety, and specifically 4-Methyl-N-tosylbenzamide, has proven to be a versatile and reliable directing group in this context. Its utility is underscored by its strong coordinating ability with transition metals like palladium and rhodium, its robustness under various reaction conditions, and its potential for subsequent chemical transformations.[1]

This technical guide provides an in-depth exploration of this compound as a directing group, detailing its mechanistic underpinnings and providing field-proven protocols for its application in key C-H activation reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Rationale: How this compound Orchestrates C-H Activation

The efficacy of the N-tosylbenzamide directing group stems from its bidentate coordinating nature. The amide oxygen and the deprotonated amide nitrogen can chelate to a metal center, forming a stable five-membered metallacycle. This pre-coordination brings the catalyst into close proximity to the ortho C-H bonds of the benzamide's aromatic ring, facilitating their activation.

The general catalytic cycle for a palladium-catalyzed ortho-C-H functionalization using an N-tosylbenzamide directing group can be conceptualized as follows:

Palladium-Catalyzed C-H Activation Cycle cluster_main Catalytic Cycle Pd_II_cat Pd(II) Catalyst Coordination Coordination & C-H Activation Pd_II_cat->Coordination Substrate (this compound) Palladacycle Palladacycle Intermediate Coordination->Palladacycle Oxidative_Addition Oxidative Addition (e.g., with R-X) Palladacycle->Oxidative_Addition Pd_IV_intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_intermediate Reductive_Elimination Reductive Elimination Pd_IV_intermediate->Reductive_Elimination Forms C-R bond Product_Release Product Release & Catalyst Regeneration Reductive_Elimination->Product_Release Product_Release->Pd_II_cat Functionalized Product

Figure 1: A generalized catalytic cycle for Palladium-catalyzed C-H functionalization.

In a typical palladium-catalyzed reaction, the Pd(II) catalyst first coordinates to the N-tosylbenzamide substrate. This is followed by a concerted metalation-deprotonation step to form a stable palladacycle intermediate.[2] This intermediate then undergoes oxidative addition with a coupling partner (e.g., an olefin, alkyne, or aryl halide), leading to a Pd(IV) species. Subsequent reductive elimination forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(II) catalyst, which can then enter the next catalytic cycle.[2][3]

Synthesis of the Directing Group Precursor: this compound

A reliable supply of the directing group-appended substrate is paramount. The synthesis of this compound is a straightforward process, typically achieved through the condensation of 4-methylbenzoyl chloride with p-toluenesulfonamide.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Methylbenzoyl chloride

  • p-Toluenesulfonamide

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonamide (1.0 eq) and anhydrous dichloromethane (10 mL per mmol of sulfonamide).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.5 eq) dropwise with stirring.

  • Acylation: In a separate flask, dissolve 4-methylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane (5 mL per mmol). Add this solution dropwise to the stirring reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Quench the reaction by the slow addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white solid.

Applications in C-H Functionalization: Detailed Protocols

The this compound directing group has been successfully employed in a variety of C-H functionalization reactions. Below are detailed protocols for some of the most common and impactful transformations.

Application 1: Palladium-Catalyzed ortho-Olefination

This protocol describes the direct coupling of this compound with an acrylate ester to introduce an alkenyl group at the ortho position.

Ortho-Olefination Workflow cluster_workflow Experimental Workflow Start Start Reagents Combine Substrate, Catalyst, Oxidant, and Olefin Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Obtain Olefinated Product Purification->Product

Figure 2: A typical experimental workflow for ortho-olefination.

Protocol 2: Palladium-Catalyzed ortho-Olefination of this compound

Materials:

  • This compound (1.0 eq)

  • n-Butyl acrylate (3.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 eq) as the oxidant

  • Trifluoroacetic acid (TFA, 1.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and Cu(OAc)₂ (2.0 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas. Add anhydrous DCE, followed by n-butyl acrylate (3.0 eq) and trifluoroacetic acid (1.0 eq) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the ortho-olefinated product.

Application 2: Rhodium-Catalyzed Annulation with Alkynes

The N-tosylbenzamide group can direct the rhodium-catalyzed annulation with alkynes to construct isoquinolone scaffolds, which are prevalent in many biologically active compounds.[4]

Protocol 3: Rhodium-Catalyzed Annulation of this compound with an Alkyne

Materials:

  • This compound (1.0 eq)

  • Diphenylacetylene (1.2 eq)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • Cesium acetate (CsOAc, 2.0 eq)

  • Anhydrous methanol (MeOH)

  • Schlenk tube

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), diphenylacetylene (1.2 eq), [Cp*RhCl₂]₂ (0.025 eq), and CsOAc (2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas. Add anhydrous methanol.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80-100 °C for 12-24 hours.

  • Workup:

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired isoquinolone derivative.

Application 3: Palladium-Catalyzed ortho-Alkoxylation

The introduction of an alkoxy group at the ortho position can be achieved using a palladium catalyst and a suitable oxidant.[1][5]

Protocol 4: Palladium-Catalyzed ortho-Alkoxylation of this compound

Materials:

  • This compound (1.0 eq)

  • Anhydrous alcohol (e.g., methanol, ethanol, or isopropanol) as both reactant and solvent

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂, 1.5 eq) as the oxidant

  • Reaction vial with a screw cap

Procedure:

  • Reaction Setup: To a reaction vial, add this compound (1.0 eq), Pd(OAc)₂ (0.10 eq), and PhI(OAc)₂ (1.5 eq).

  • Solvent Addition: Add the anhydrous alcohol.

  • Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours. The reaction is often performed at room temperature, which is a significant advantage.[5]

  • Workup:

    • Remove the alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the ortho-alkoxylated product.

Data Summary: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the C-H functionalization of N-tosylbenzamides, providing a quick reference for experimental design.

Transformation Catalyst Oxidant/Additive Coupling Partner Solvent Temp (°C) Typical Yield
Olefination Pd(OAc)₂Cu(OAc)₂ / TFAAcrylates, StyrenesDCE100-120Good to Excellent
Annulation [Cp*RhCl₂]₂CsOAcAlkynesMeOH80-100Good to Excellent
Alkoxylation Pd(OAc)₂PhI(OAc)₂AlcoholsAlcoholRoom Temp.Moderate to Good
Halogenation Pd(OAc)₂N-Halosuccinimide-DCERoom Temp.Good to Excellent
Arylation Pd(OAc)₂Ag₂CO₃Aryl IodidesToluene110Moderate to Good

Transformable Directing Group: Beyond C-H Activation

A significant advantage of the N-tosylcarboxamide directing group is its ability to be transformed into other valuable functional groups post-C-H activation. This "traceless" or "transformable" nature enhances the synthetic utility of the methodology. For instance, the amide can be hydrolyzed to a carboxylic acid, or the entire directing group can participate in subsequent cyclization reactions to form various heterocyclic structures like phenanthridinones, dihydroisoquinolinones, and fluorenones.[1] This dual role as both a directing group and a synthetic handle for further elaboration is a key feature that makes N-tosylbenzamides particularly attractive in multistep synthesis.

Conclusion and Future Outlook

This compound stands out as a robust and versatile directing group for transition metal-catalyzed C-H activation. Its ease of synthesis, strong directing ability, and the transformable nature of the amide functionality provide a powerful platform for the efficient construction of complex aromatic molecules. The protocols detailed herein offer a practical guide for researchers to implement these methodologies in their own synthetic endeavors. As the field of C-H activation continues to evolve, the development of new catalytic systems that operate under even milder conditions and with broader substrate scope will further expand the utility of directing groups like N-tosylbenzamide, paving the way for novel applications in drug discovery, materials science, and beyond.

References

  • Large, B., Terrasson, V., & Prim, D. (2020). N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. Processes, 8(8), 981. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition in English, 48(28), 5094–5115. [Link]

  • Tang, N., Wu, X., & Zhu, C. (2019). Practical, Metal-Free Remote Heteroarylation of Amides via Unactivated C(sp3)−H Bond Functionalization. Organic Letters, 21(13), 5266–5270. [Link]

  • Hyster, T. K., & Rovis, T. (2010). Rhodium-catalyzed oxidative cycloaddition of benzamides and alkynes via C-H/N-H activation. Journal of the American Chemical Society, 132(29), 10051–10053. [Link]

  • Dick, A. R., & Sanford, M. S. (2006). Transition metal catalyzed oxidative functionalization of C-H bonds. Tetrahedron, 62(11), 2439-2463. [Link]

  • Deshmukh, D. S., & Bhanage, B. M. (2018). N-Tosylhydrazone directed annulation via C–H/N–N bond activation in Ru(ii)/PEG-400 as homogeneous recyclable catalytic system: a green synthesis of isoquinolines. Organic & Biomolecular Chemistry, 16(26), 4864–4873. [Link]

  • Becica, J., et al. (2016). Room-Temperature ortho-Alkoxylation and -Halogenation of N-Tosylbenzamides by Using Palladium(II)-Catalyzed C-H Activation. Chemistry – A European Journal, 22(35), 12349-12353. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Anilide-Directed, Palladium-Catalyzed Arylation of C-H Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

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Application Notes and Protocols: Unraveling the Mechanism of 4-Methyl-N-tosylbenzamide in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Directing Groups in Modern Synthesis

The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials.[1] At the heart of this evolution lies the concept of directing groups: functionalities within a molecule that chelate to a transition metal catalyst, positioning it in close proximity to a specific C-H bond and thereby enabling its selective activation.[1][2][3] Among the array of directing groups developed, the N-tosylcarboxamide moiety has proven to be particularly effective and versatile.[4][5] This guide provides an in-depth exploration of the mechanism and application of a representative of this class, 4-Methyl-N-tosylbenzamide, in palladium-catalyzed reactions, offering both mechanistic insights and practical, field-tested protocols for researchers, scientists, and professionals in drug development.

The Core Mechanism: this compound as a Directing Group

The primary role of this compound in palladium-catalyzed reactions is to serve as a bidentate directing group for the ortho-C-H functionalization of the benzamide ring. The N-tosylcarboxamide functionality orchestrates a catalytic cycle that typically involves C-H activation, oxidative addition, and reductive elimination.

The generally accepted mechanism for the palladium-catalyzed ortho-arylation of N-tosylbenzamides proceeds through the formation of a palladacycle intermediate. The acidity of the N-H proton in the N-tosylcarboxamide group is thought to facilitate the cyclometalation step.[4] The catalytic cycle can be visualized as follows:

Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar'-X) Pd(0)->Oxidative_Addition Ar'-X Pd(II)_Intermediate Ar'-Pd(II)-X Oxidative_Addition->Pd(II)_Intermediate Coordination Coordination Pd(II)_Intermediate->Coordination Coordinated_Complex Coordinated Pd(II) Complex Coordination->Coordinated_Complex Substrate This compound Substrate->Coordination C-H_Activation C-H Activation (-HX) Coordinated_Complex->C-H_Activation Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration of Catalyst Product ortho-Arylated Product Reductive_Elimination->Product

Figure 1: Catalytic cycle for ortho-arylation.

This catalytic cycle highlights the key steps in the palladium-catalyzed ortho-arylation of this compound. The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the N-tosylbenzamide substrate. The crucial C-H activation step then leads to the formation of a stable palladacycle intermediate. Subsequent reductive elimination furnishes the desired ortho-arylated product and regenerates the active Pd(0) catalyst.

Versatility Beyond a Directing Group

A significant advantage of the N-tosylcarboxamide directing group is its capacity for further chemical transformations.[4][5] This allows for the synthesis of a diverse range of ortho-functionalized biaryl compounds and polycyclic structures from a common intermediate.

Workflow Start This compound Ortho_Arylation Pd-Catalyzed ortho-Arylation Start->Ortho_Arylation Intermediate ortho-Arylated N-Tosylbenzamide Ortho_Arylation->Intermediate Nucleophilic_Addition Nucleophilic Addition Intermediate->Nucleophilic_Addition Aromatic_Substitution Electrophilic Aromatic Substitution Intermediate->Aromatic_Substitution Intramolecular_Amination Intramolecular C-H Amination Intermediate->Intramolecular_Amination Product_1 Biarylcarboxamides Nucleophilic_Addition->Product_1 Product_2 Substituted Biaryl Compounds Aromatic_Substitution->Product_2 Product_3 Polycyclic Structures Intramolecular_Amination->Product_3

Figure 2: Synthetic transformations workflow.

Applications in Synthetic Chemistry

The palladium-catalyzed ortho-arylation of this compound provides a powerful tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[4] The ability to further transform the directing group enhances the synthetic utility of this methodology, enabling access to complex molecular architectures.[5]

Reaction Type Catalyst Ligand Base Solvent Yield (%) Reference
ortho-ArylationPd(OAc)₂NoneAg₂CO₃TFA/DCE70-95[4]
ortho-AlkenylationPd(OAc)₂P(o-tol)₃Cs₂CO₃DMF60-85[5]
ortho-AlkoxylationPd(OAc)₂NoneK₂S₂O₈MeOH50-75[1]
ortho-HalogenationPd(OAc)₂NoneNXSAc₂O65-90[1]

Table 1: Summary of Palladium-Catalyzed ortho-Functionalization Reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from commercially available reagents.

Materials and Equipment:

  • 4-Methylbenzoyl chloride

  • p-Toluenesulfonamide

  • Pyridine

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of p-toluenesulfonamide (1.0 eq) in DCM in a round-bottom flask, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-methylbenzoyl chloride (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with 1 M HCl and extract with DCM.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a white solid.

Protocol 2: Palladium-Catalyzed Ortho-Arylation of this compound

This protocol provides a general procedure for the ortho-arylation of this compound with an aryl iodide.

Materials and Equipment:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (DCE)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 eq).

  • Add a mixture of TFA and DCE (e.g., 1:4 v/v) as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the ortho-arylated product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere prevents catalyst deactivation.

  • Silver Salt: The silver salt (Ag₂CO₃) often acts as a halide scavenger and may also facilitate the C-H activation step.

  • Acidic Medium: The use of trifluoroacetic acid can promote the C-H activation step by increasing the electrophilicity of the palladium center and assisting in the protonolysis of the C-H bond.[4]

Conclusion

This compound serves as a highly effective directing group in palladium-catalyzed C-H functionalization reactions, enabling the efficient synthesis of ortho-substituted biaryl compounds and other valuable organic molecules. The mechanistic understanding of its role, centered around the formation of a key palladacycle intermediate, has paved the way for the development of a wide range of synthetic transformations. The protocols provided herein offer a practical guide for researchers to harness the power of this methodology in their own synthetic endeavors. The versatility of the N-tosylcarboxamide group, which can be further transformed post-functionalization, underscores its strategic importance in contemporary organic synthesis.

References

  • Roche, M., et al. (2012). N-Tosylcarboxamide as a Transformable Directing Group for Pd-Catalyzed C–H Ortho-Arylation. Organic Letters, 14(10), 2536–2539. [Link]

  • Fabis, F., et al. (2020). N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. Molecules, 25(21), 5033. [Link]

  • Nolan, S. P., et al. (2023). Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Chemistry – A European Journal, 29(45), e202300841. [Link]

  • Chen, G., et al. (2016). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science, 7(12), 6607-6614. [Link]

  • Hartwig, J. F., et al. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 134(30), 12559–12562. [Link]

  • Szostak, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Angewandte Chemie International Edition, 60(14), 7773-7782. [Link]

  • Daugulis, O., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

Sources

Application Notes & Protocols: 4-Methyl-N-tosylbenzamide as a Versatile Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the strategic use of 4-Methyl-N-tosylbenzamide as a versatile starting material for the synthesis of high-value nitrogen-containing heterocycles. While not always the direct reactant in cyclization reactions, its true utility lies in its facile conversion into key reactive intermediates, such as N-allyl and N-propargyl amides. We explore the causality behind its synthetic applications, focusing on transition-metal-catalyzed methodologies that enable the construction of complex molecular architectures like oxazolines and isoquinolines. Detailed, field-proven protocols, mechanistic insights, and discussions on applications in medicinal chemistry are provided to empower researchers in leveraging this accessible building block for drug discovery and development programs.

Introduction: The Strategic Role of the N-Tosylbenzamide Moiety

In the landscape of modern organic synthesis, the N-tosylbenzamide scaffold represents a confluence of stability and reactivity, making it an ideal precursor for complex molecule synthesis. The power of this moiety is rooted in the distinct properties of its constituent parts:

  • The Tosyl (p-toluenesulfonyl) Group: This group serves multiple critical functions. Its strong electron-withdrawing nature acidifies the amide N-H proton, facilitating deprotonation and subsequent functionalization. Furthermore, it is an excellent leaving group in various transformations and can act as a directing group in metal-catalyzed C-H activation reactions.

  • The Benzamide Core: This provides the fundamental aromatic backbone necessary for the synthesis of a vast array of benzo-fused heterocycles, which are privileged structures in medicinal chemistry.

  • The 4-Methyl Group: The methyl group on the benzoyl ring, as seen in this compound, can be a crucial element for modulating the electronic and steric properties of the final molecule. In drug discovery, the strategic placement of methyl groups can lead to profound improvements in potency and pharmacokinetic profiles, an effect often dubbed the "magic methyl" effect[1].

Therefore, this compound is not merely a reagent but a strategic platform. It is readily accessible and serves as a stable precursor to more advanced intermediates primed for powerful cyclization and annulation reactions.

Conversion to Key Reactive Intermediates: The Gateway to Cyclization

The primary application of this compound in heterocycle synthesis begins with its conversion into substrates bearing unsaturated functionalities, such as allyl or propargyl groups. These groups introduce the necessary components for intramolecular cyclization reactions.

G A This compound B Deprotonation (e.g., NaH, K2CO3) A->B C N-Allyl-4-methyl-N-tosylbenzamide B->C + D N-Propargyl-4-methyl-N-tosylbenzamide B->D + E Allyl Bromide E->C F Propargyl Bromide F->D G cluster_0 Step 1: Pd-Catalyzed Hydroarylation cluster_1 Step 2: Acid-Induced Cyclization A N-Propargyl-4-methyl- N-tosylbenzamide C Pd Catalyst A->C B Aryl Boronic Acid B->C D N-Allylbenzamide Intermediate C->D C-C bond formation E N-Allylbenzamide Intermediate F H+ (Acid) E->F G 5-exo-tet Cyclization F->G Protonation & Activation H Final Oxazoline Product G->H Deprotonation G A Substrate (Oxime derivative) C C-H Activation (Concerted Metalation- Deprotonation) A->C B [Rh(III)] Catalyst B->C D Rhodacycle Intermediate C->D F Migratory Insertion D->F E Alkyne (R1-C≡C-R2) E->F G 7-Membered Rhodacycle F->G H Reductive Elimination G->H H->B Catalyst Regeneration I Isoquinoline Product H->I

Sources

experimental protocol for using 4-Methyl-N-tosylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 4-Methyl-N-tosylbenzamide

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (also commonly referred to as N-tosylbenzamide), a versatile intermediate in modern organic synthesis. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and reproducible. We will explore its synthesis, characterization, and subsequent application as a building block for more complex molecular architectures, grounded in authoritative references and field-proven insights.

Introduction: A Key Building Block in Medicinal Chemistry

This compound, systematically named N-[(4-methylphenyl)sulfonyl]benzamide, is a compound featuring a benzamide moiety N-acylated with a p-toluenesulfonyl (tosyl) group.[1] The sulfonamide functional group is a cornerstone of medicinal chemistry, famously constituting the "sulfa drugs," the first class of effective systemic antibacterial agents.[2][3] Its presence in a molecule can significantly influence physicochemical properties such as acidity, solubility, and hydrogen bonding capacity.

The unique structural arrangement of this compound, with two distinct electron-withdrawing groups attached to the nitrogen atom, renders the N-H proton acidic. This feature facilitates a range of synthetic transformations, most notably N-alkylation and N-arylation reactions, making it a valuable precursor for creating libraries of substituted benzamides for drug discovery programs.[4][5] This guide provides a detailed protocol for its synthesis from common starting materials and demonstrates its utility in subsequent derivatization.

Physicochemical Properties and Safety Data

Accurate knowledge of a compound's properties and hazards is critical for safe and effective experimentation.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 6971-74-0[1]
Molecular Formula C₁₄H₁₃NO₃S[1]
Molecular Weight 275.32 g/mol [1]
Appearance White to off-white solid/powder[6]
Melting Point Data not consistently available; requires experimental determination.
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Storage Store at room temperature in a dry, sealed container.[7][8]

Table 2: GHS Hazard and Precautionary Information

CategoryInformationSource
Pictogram Warning [1]
Hazard Statement H319: Causes serious eye irritation.[1][9]
Precautionary Statements P264: Wash hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P317: If eye irritation persists: Get medical advice/attention.[1][9][10]

Core Protocol: Synthesis of this compound

Principle and Rationale

The most direct synthesis of this compound involves the N-sulfonylation of benzamide with p-toluenesulfonyl chloride (TsCl). This reaction is a nucleophilic substitution at the sulfonyl sulfur. The nitrogen atom of benzamide acts as the nucleophile. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical functions: it acts as a catalyst and scavenges the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep 1. Setup - Oven-dried glassware - Inert atmosphere (N₂) dissolve 2. Dissolve Benzamide - Add benzamide and pyridine to flask prep->dissolve add_tscl 3. Add TsCl - Add p-toluenesulfonyl chloride solution dropwise at 0°C dissolve->add_tscl react 4. Stir - Warm to room temperature - Monitor by TLC add_tscl->react workup 5. Aqueous Workup - Add HCl (aq) to neutralize base - Extract with organic solvent react->workup purify 6. Purification - Dry organic layer - Concentrate in vacuo - Recrystallize or use column chromatography workup->purify analyze 7. Characterization - Obtain NMR, IR, MS data - Determine yield and purity purify->analyze

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • Benzamide (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.1 eq)

  • Pyridine (or triethylamine, 2.0-3.0 eq), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate) or recrystallization (e.g., Ethanol/Water)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add benzamide (1.0 eq).

  • Reagent Addition: Dissolve the benzamide in anhydrous pyridine, using it as both the base and solvent. Alternatively, dissolve the benzamide in anhydrous DCM and add triethylamine (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Sulfonylation: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred benzamide solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 3:1 Hexanes:Ethyl Acetate. The product should have a different Rf value than the starting benzamide.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1 M HCl (2 x volume) to remove the pyridine/triethylamine, followed by saturated NaHCO₃ solution (1 x volume), and finally brine (1 x volume).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.[11][12]

Characterization

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.[13]

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR ~9.0-10.0 ppm (s, 1H): Acidic N-H proton.~7.4-8.0 ppm (m, 9H): Aromatic protons from both the benzoyl and tosyl groups.~2.4 ppm (s, 3H): Methyl protons of the tosyl group.
¹³C NMR ~165-170 ppm: Carbonyl carbon (C=O).~127-145 ppm: Aromatic carbons.~21.5 ppm: Methyl carbon.
IR (Infrared) ~3200-3300 cm⁻¹: N-H stretch.~1680-1700 cm⁻¹: C=O stretch.~1350 & 1160 cm⁻¹: Asymmetric and symmetric SO₂ stretches, characteristic of sulfonamides.[14]
Mass Spec. [M+H]⁺ or [M+Na]⁺: Corresponding to the calculated molecular weight (275.32).

Application Protocol: N-Alkylation

Principle and Rationale

The utility of this compound as a synthetic intermediate is demonstrated by its N-alkylation. The N-H proton is sufficiently acidic (pKa ≈ 10-11) to be deprotonated by a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The resulting N-anion is a soft nucleophile that readily reacts with alkyl halides (e.g., benzyl bromide, methyl iodide) via an Sₙ2 mechanism to form N-alkylated products. This reaction is a robust method for building molecular complexity.

Reaction Mechanism Diagram

Caption: General mechanism for N-alkylation of this compound.

Detailed Experimental Protocol for N-Benzylation

Materials and Reagents:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5-2.0 eq)

  • Benzyl bromide (1.1 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent and Reagents: Add anhydrous acetonitrile or DMF to the flask. Stir the suspension vigorously. Add benzyl bromide (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The N-benzylated product will be less polar and have a higher Rf.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. If DMF was used, it may require high vacuum or an aqueous workup (dilute with EtOAc, wash extensively with water and brine) to remove.

  • Purification: Purify the crude residue by flash column chromatography (Hexanes/EtOAc gradient) to yield the pure N-benzyl-N-tosylbenzamide.

  • Characterization: Confirm the structure by NMR. The key diagnostic change will be the disappearance of the N-H signal and the appearance of new signals corresponding to the benzyl group protons (e.g., a singlet around 4.5-5.0 ppm for the CH₂ group).

Troubleshooting and Field-Proven Insights

  • Synthesis - Low Yield: If the initial synthesis gives a low yield, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the tosyl chloride. Also, ensure the base is not sterically hindered and is strong enough to facilitate the reaction.

  • Purification Challenges: N-tosylbenzamide can sometimes be difficult to separate from unreacted benzamide by chromatography. Recrystallization is often a more effective method for achieving high purity on a larger scale.

  • N-Alkylation - No Reaction: If the alkylation fails, consider using a more polar aprotic solvent like DMF to better solvate the ions. A stronger base (e.g., NaH) can be used, but requires stricter anhydrous conditions. The addition of a catalytic amount of potassium iodide (KI) can accelerate reactions with alkyl chlorides or bromides through the Finkelstein reaction.

Conclusion

This compound is a highly valuable and versatile intermediate in synthetic chemistry. Its straightforward synthesis and the tunable reactivity of its acidic N-H proton provide a reliable platform for constructing diverse molecular scaffolds. The protocols detailed in this guide offer a robust foundation for researchers to utilize this compound in drug discovery, fine chemical synthesis, and materials science, enabling the efficient generation of novel and complex molecules.

References

  • PubChem. (n.d.). Benzamide, N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-N-(1-methylethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Qasim, Z. S., & Abbas, K. S. (2023). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Typical experimental procedure for the sulfonylation of amines. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-Tosylbenzamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. r/chemistry. Retrieved from [Link]

  • Unkovik, M., et al. (2020). SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. Journal of Natural Sciences and Mathematics of UT. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC. Retrieved from [Link]

  • Meti, G., & Singh, S. (2016). Basic 1H- and 13C-NMR Spectroscopy. Wiley. Retrieved from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-4-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]

  • PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methylbenzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Synthesis of 4-Methyl-N-tosylbenzamide: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Acylsulfonamide Moiety

The N-acylsulfonamide functional group is a cornerstone in medicinal chemistry and drug development, prized for its unique electronic and steric properties that contribute to the biological activity of numerous therapeutic agents. 4-Methyl-N-tosylbenzamide, a member of this important class of compounds, serves as a valuable building block in the synthesis of more complex molecules. Its structure, incorporating both a toluoyl and a tosyl group, offers a scaffold for diverse chemical modifications, making it a key intermediate in the exploration of new chemical entities. This guide provides a comprehensive overview of the reaction conditions for the synthesis of this compound, detailing a reliable experimental protocol and the scientific rationale behind the procedural choices.

Core Synthetic Strategy: Acylation of p-Toluenesulfonamide

The most direct and widely applicable method for the synthesis of this compound is the N-acylation of p-toluenesulfonamide with 4-methylbenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, a fundamental transformation in organic chemistry for the formation of amide bonds.

Reaction Mechanism and Causality of Experimental Choices

The synthesis involves the reaction of the nucleophilic nitrogen atom of p-toluenesulfonamide with the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of an appropriate solvent is critical to ensure the solubility of the reactants and to facilitate the reaction. Aprotic solvents like dichloromethane (DCM) are often preferred as they do not participate in the reaction and are easily removed during workup.

The reaction is generally carried out at room temperature, providing a balance between a reasonable reaction rate and the prevention of potential side reactions. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) to determine the point of completion.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous N-acylsulfonamides, such as the preparation of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide[1].

Materials:

  • p-Toluenesulfonamide

  • 4-Methylbenzoyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluenesulfonamide (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add pyridine (1.1 equivalents) or triethylamine (1.2 equivalents).

  • Addition of Acyl Chloride: Slowly add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (p-toluenesulfonamide) is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 5 M HCl to remove the base, followed by saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. .

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product as a solid.

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionRationale
Reactants p-Toluenesulfonamide, 4-Methylbenzoyl chlorideReadily available starting materials for direct acylation.
Base Pyridine or TriethylamineNeutralizes HCl byproduct, driving the reaction to completion.
Solvent Dichloromethane (anhydrous)Aprotic solvent that dissolves reactants and is non-reactive.
Temperature Room TemperatureSufficient for reaction to proceed at a reasonable rate without promoting side reactions.
Reaction Time Monitored by TLCEnsures reaction goes to completion for optimal yield.
Purification RecrystallizationEffective method for obtaining high-purity crystalline product.

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification setup Dissolve p-toluenesulfonamide in anhydrous DCM add_base Add Pyridine setup->add_base add_acyl_chloride Add 4-Methylbenzoyl chloride solution add_base->add_acyl_chloride Initiate Reaction stir Stir at Room Temperature add_acyl_chloride->stir monitor Monitor by TLC stir->monitor quench Aqueous Workup (HCl, NaHCO3, Brine) monitor->quench Reaction Complete dry Dry over Na2SO4 quench->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization concentrate->purify final_product final_product purify->final_product Pure 4-Methyl-N- tosylbenzamide

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

Expected Spectroscopic Features:

  • ¹H NMR: Two singlets in the aliphatic region (around 2.4 ppm) corresponding to the two methyl groups. A complex multiplet pattern in the aromatic region corresponding to the protons of the two para-substituted benzene rings. A broad singlet for the N-H proton.

  • ¹³C NMR: Two signals in the aliphatic region for the methyl carbons. Multiple signals in the aromatic region for the carbons of the benzene rings, and a signal for the carbonyl carbon.

  • Melting Point: Crystalline solid with a defined melting point. For comparison, the melting point of the related compound N-benzamidomethyl-4-toluenesulfonamide is reported to be 163–164 °C[3].

Conclusion and Future Directions

The synthesis of this compound can be reliably achieved through the N-acylation of p-toluenesulfonamide with 4-methylbenzoyl chloride. The provided protocol, based on well-established chemical principles, offers a robust starting point for researchers. Further optimization of reaction conditions, such as screening different bases and solvents, may lead to improved yields and purity. The availability of this key intermediate will facilitate the synthesis of novel compounds for evaluation in drug discovery and materials science programs.

References

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link][1]

  • SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. (n.d.). Retrieved January 22, 2026, from [Link][3]

  • Benzamide, N-((4-methylphenyl)sulfonyl)-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link][2]

Sources

Application Note and Protocol for the Purification of 4-Methyl-N-tosylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Purity in N-Tosylated Benzamides

4-Methyl-N-tosylbenzamide and its structural analogs are of significant interest in medicinal chemistry and materials science. The presence of the tosyl group, a common protecting group and a key functional moiety in various pharmacologically active compounds, underscores the importance of this class of molecules. As with any compound intended for downstream applications, particularly in drug development, achieving high purity is not merely a desirable attribute but a critical necessity. Impurities, even in trace amounts, can confound biological assays, interfere with crystallization studies, and compromise the safety and efficacy of a potential therapeutic agent.

Recrystallization stands as a powerful, scalable, and economical technique for the purification of solid organic compounds. The fundamental principle of recrystallization hinges on the differential solubility of a compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal solvent will dissolve the target compound to a high extent at an elevated temperature but only sparingly at lower temperatures. This temperature-dependent solubility differential allows for the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor. This application note provides a comprehensive, field-proven protocol for the purification of this compound by recrystallization, emphasizing the rationale behind each step to empower researchers to adapt and troubleshoot the procedure effectively.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for developing a robust recrystallization protocol.

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₃SPubChem[1]
Molecular Weight275.32 g/mol PubChem[1]
Melting PointWhile not explicitly available for the target compound, a structurally similar compound, 4-Methyl-N-tosylbenzenesulfonamide, has a melting point of 171-175°C. This suggests a relatively high melting point for this compound.MySkinRecipes[2]
AppearanceExpected to be a solid at room temperature.General knowledge of amides

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Solvent Selection: The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical parameter in recrystallization. The adage "like dissolves like" provides a useful starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents[3]. Given the presence of both polar (amide and sulfonyl) and nonpolar (aromatic rings) moieties, a solvent of intermediate polarity or a solvent mixture is likely to be effective.

For amides and sulfonamides, common and effective solvents for recrystallization include ethanol, acetone, and acetonitrile[4][5]. A mixed solvent system, such as ethanol/water, can also be highly effective. In such a system, the compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "poor" solvent (water) is added to induce crystallization upon cooling[3].

Experimental Solvent Screening Protocol:

Due to the lack of specific solubility data for this compound, a preliminary solvent screening is strongly recommended.

  • Small-Scale Testing: Place a small amount (e.g., 10-20 mg) of the crude this compound into several small test tubes.

  • Solvent Addition: To each test tube, add a few drops of a different test solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and a 1:1 ethanol/water mixture) at room temperature. Observe the solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which produces a good yield of well-formed crystals upon cooling.

Detailed Recrystallization Protocol for this compound

This protocol is based on the general principles of recrystallization for amide and sulfonamide compounds and should be optimized based on the results of the solvent screening. Ethanol is often a suitable solvent for N-substituted sulfonamides and will be used as the primary example here[6].

Materials and Equipment:
  • Crude this compound

  • Selected recrystallization solvent (e.g., 95% ethanol)

  • Erlenmeyer flasks (two, appropriately sized)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Step-by-Step Procedure:
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the selected solvent (e.g., 95% ethanol) to the flask.

    • Gently heat the mixture on a hot plate with constant stirring.

    • Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are visible in the hot solution, a hot filtration step is required.

    • Preheat a second Erlenmeyer flask containing a small amount of the boiling solvent on the hot plate.

    • Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

    • Carefully and quickly pour the hot solution of the compound through the fluted filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot filtrate from the heat and cover it with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals or precipitation.

    • Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying:

    • Continue to draw air through the crystals in the Buchner funnel for several minutes to aid in initial drying.

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

Visualizing the Workflow

Recrystallization_Workflow A Crude Product (this compound) B Dissolution (Minimum hot solvent) A->B C Hot Solution B->C D Hot Filtration (Optional) C->D Impurities present E Clear Hot Filtrate C->E No impurities D->E M Insoluble Impurities D->M F Slow Cooling & Crystallization E->F G Crystal Slurry F->G H Vacuum Filtration G->H I Washing (Cold solvent) H->I N Soluble Impurities (in Mother Liquor) H->N J Purified Crystals I->J K Drying J->K L Pure, Dry Product K->L

Caption: Workflow for the purification of this compound.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated.Reheat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a solvent with a lower boiling point.
No Crystal Formation Too much solvent was used. The solution is not saturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If this fails, evaporate some of the solvent to increase the concentration and then cool again.
Low Recovery Yield Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization. Crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is preheated. Allow sufficient time for cooling in an ice bath. Use a minimal amount of ice-cold wash solvent.
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Conclusion

Recrystallization is a powerful and versatile technique for the purification of this compound. By carefully selecting a suitable solvent and meticulously following the outlined protocol, researchers can obtain a high-purity product essential for reliable downstream applications. The key to a successful recrystallization lies in a systematic approach, beginning with solvent screening and followed by slow, controlled crystallization. The troubleshooting guide provided should serve as a valuable resource for overcoming common challenges encountered during the purification process.

References

  • MySkinRecipes. 4-Methyl-N-tosylbenzenesulfonamide. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Unknown Source. Recrystallization. [Link]

  • Unknown Source. Crystallization Solvents.pdf. [Link]

  • National Institute of Standards and Technology. Benzamide, 4-methyl-. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • PubChem. Benzamide, N-((4-methylphenyl)sulfonyl)-. [Link]

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Application Note: A Scalable and Efficient Synthesis of 4-Methyl-N-tosylbenzamide for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 4-Methyl-N-tosylbenzamide, a key intermediate in the development of various pharmacologically active compounds. The presented methodology is designed for researchers, scientists, and drug development professionals, focusing on operational simplicity, high yield, and purity suitable for multi-gram to kilogram scale production. This guide emphasizes the scientific rationale behind procedural steps, critical process parameters, and robust safety protocols, ensuring a reliable and reproducible synthesis.

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with approximately 25% of all known drugs containing at least one amide linkage.[1] The synthesis of N-acylsulfonamides, such as this compound, is of particular interest due to their prevalence in a wide array of therapeutic agents, including antitumor and antimicrobial compounds.[2][3] While numerous methods exist for amide bond formation, scaling these reactions from the benchtop to industrial production presents significant challenges, including cost, safety, and environmental impact.[1][4]

This document outlines a robust and scalable process for the synthesis of this compound from readily available starting materials: 4-methylbenzoyl chloride and p-toluenesulfonamide. The protocol is optimized for efficiency and ease of operation, making it suitable for implementation in both academic research laboratories and industrial settings.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of p-toluenesulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the desired N-acylsulfonamide product. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Reaction_Mechanism p_toluenesulfonamide p-Toluenesulfonamide plus1 + p_toluenesulfonamide->plus1 methylbenzoyl_chloride 4-Methylbenzoyl Chloride plus1->methylbenzoyl_chloride intermediate Tetrahedral Intermediate methylbenzoyl_chloride->intermediate Nucleophilic Attack product This compound intermediate->product Chloride Elimination plus2 + product->plus2 hcl HCl plus2->hcl base_hcl Base·HCl hcl->base_hcl base Base (e.g., Pyridine) base->base_hcl

Figure 1: General reaction scheme for the synthesis of this compound.

Critical Process Parameters and Optimization

The successful scale-up of this synthesis is contingent on the careful control of several key parameters. The following table summarizes the optimized conditions derived from literature precedents and internal development work.

ParameterRecommended Value/ConditionRationale and Impact on Scale-Up
Stoichiometry 4-Methylbenzoyl Chloride (1.0 eq), p-Toluenesulfonamide (1.05 eq), Pyridine (1.5 eq)A slight excess of the sulfonamide ensures complete consumption of the acid chloride. Excess pyridine acts as both a catalyst and an acid scavenger.
Solvent Dichloromethane (DCM) or TolueneDCM is an excellent solvent for the reactants and facilitates easy workup. Toluene can be used for higher temperature reactions and azeotropic removal of any residual water.
Temperature 0 °C to Room TemperatureThe initial addition of the acid chloride should be performed at a low temperature to control the exotherm. The reaction can then be allowed to warm to room temperature to ensure completion.
Reaction Time 2-4 hoursReaction progress should be monitored by TLC or HPLC to determine the optimal reaction time and avoid the formation of byproducts.
Workup Aqueous HCl wash, followed by water and brine washes.The acid wash removes excess pyridine. Subsequent washes remove any remaining water-soluble impurities.
Purification Recrystallization from Ethanol/Water or IsopropanolRecrystallization is a highly effective and scalable method for obtaining a high-purity product.

Detailed Experimental Protocol

This protocol is designed for a 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[5][6][7][8][9]

Materials and Equipment
  • p-Toluenesulfonamide (1.05 eq, 107.8 g)

  • Pyridine (1.5 eq, 70.0 mL)

  • Dichloromethane (DCM), anhydrous (1 L)

  • 4-Methylbenzoyl Chloride (1.0 eq, 100.0 g)

  • Hydrochloric Acid (1 M aqueous solution)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol or Isopropanol for recrystallization

  • 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet.

  • Temperature probe and cooling bath (ice/water).

  • Standard laboratory glassware for workup and filtration.

Step-by-Step Procedure
  • Reaction Setup: To a 2 L three-necked round-bottom flask, add p-toluenesulfonamide (107.8 g) and anhydrous dichloromethane (500 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Base: Add pyridine (70.0 mL) to the solution. Cool the flask to 0-5 °C using an ice bath.

  • Addition of Acid Chloride: Dissolve 4-methylbenzoyl chloride (100.0 g) in anhydrous dichloromethane (200 mL) and add it to the dropping funnel. Add the acid chloride solution dropwise to the cooled reaction mixture over approximately 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (Toluene/Ethyl Acetate 4:1).

  • Workup - Quenching and Extraction: Once the reaction is complete, carefully add 1 M HCl (500 mL) to the reaction mixture to quench the reaction and neutralize the excess pyridine. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), water (2 x 250 mL), saturated sodium bicarbonate solution (1 x 250 mL), and finally with brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system such as ethanol/water or isopropanol to yield pure this compound as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Workflow Diagram

Scale-up_Synthesis_Workflow start Start: Starting Materials (p-Toluenesulfonamide, 4-Methylbenzoyl Chloride, Pyridine, DCM) reaction_setup Reaction Setup (Dissolve Sulfonamide in DCM, add Pyridine) start->reaction_setup cooling Cooling to 0-5 °C reaction_setup->cooling addition Dropwise Addition of 4-Methylbenzoyl Chloride cooling->addition reaction Reaction at Room Temperature (Monitor by TLC/HPLC) addition->reaction workup Aqueous Workup (HCl, Water, Brine Washes) reaction->workup drying Drying of Organic Layer (Anhydrous MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Recrystallization (Ethanol/Water or Isopropanol) concentration->purification final_product Final Product: this compound (Drying and Characterization) purification->final_product

Figure 2: Workflow for the scale-up synthesis of this compound.

Safety Considerations

  • Tosyl Chloride and 4-Methylbenzoyl Chloride: These reagents are corrosive and lachrymators.[5][10] They are also moisture-sensitive and can release hydrochloric acid upon contact with water.[5] Handle these reagents in a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8][9]

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Ensure adequate ventilation and avoid contact.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction between the acid chloride and the sulfonamide is exothermic. Controlled, slow addition of the acid chloride at a low temperature is crucial to prevent a runaway reaction, especially at a larger scale.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=O, S=O, N-H).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: To compare with the literature value for the pure compound.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the critical process parameters and adhering to the outlined safety precautions, researchers and production chemists can consistently obtain a high-purity product in excellent yield. This methodology is well-suited for the production of multi-gram to kilogram quantities of this important chemical intermediate, facilitating its use in drug discovery and development programs.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Allen, C. L., & Williams, J. M. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405–3415. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Tosyl Chloride in Laboratory and Industrial Settings. [Link]

  • Ishihara, K., & Yamamoto, H. (1994). A new powerful and practical catalyst for direct amidation. Journal of the American Chemical Society, 116(4), 1561–1562. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central (PMC). [Link]

  • Google Patents. Process for the production of carboxylic acid amides.
  • Sabatini, D. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]

  • Zhuang, S., et al. (2012). The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate. Advanced Materials Research, 557-559, 329-332. [Link]

  • Li, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(11), 1186-1194. [Link]

  • Barluenga, J., et al. (2004). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Organic Letters, 6(10), 1581-1583. [Link]

  • Glavina, A., & Cindric, M. (2018). SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1181-1190. [Link]

  • Reddy, P. G., & Kumar, S. (2011). A convenient FeCl3-catalyzed synthesis of N-sulfonylimines via the condensation of aldehydes with N-sulfonylamides in mild and neutral conditions. Tetrahedron Letters, 52(33), 4279-4281. [Link]

  • Patel, S. H., et al. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData, 4(3), x190235. [Link]

  • Barluenga, J., et al. (2004). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. ResearchGate. [Link]

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o841. [Link]

  • ResearchGate. comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • ChemSynthesis. 2-amino-N-tosyl-benzamide. [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 853-858. [Link]

  • PubChem. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. [Link]

  • Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. [Link]

  • PubChem. Benzamide, N-ethyl-4-methyl-. [Link]

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Application Notes & Protocols: The Catalytic Versatility of 4-Methyl-N-tosylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The N-tosylcarboxamide functional group is far more than a simple protecting group; it is a powerful and versatile directing group in modern synthetic chemistry. Its unique electronic properties and coordinative ability have unlocked new pathways for selective C-H functionalization, enabling the construction of complex molecular architectures from simple precursors. This guide moves beyond mere procedural recitation. It delves into the causality of the experimental design, offering insights grounded in mechanistic understanding to empower researchers to not only replicate but also innovate upon these powerful catalytic systems. Every protocol herein is designed as a self-validating workflow, integrating synthesis, catalysis, and analysis to ensure robust and reproducible outcomes.

The Core Principle: N-Tosylcarboxamide as a Transformable Directing Group

The catalytic activity of 4-Methyl-N-tosylbenzamide and its derivatives is primarily centered on the function of the N-tosylcarboxamide moiety as a bidentate directing group. This group masterfully orchestrates the regioselectivity of transition-metal-catalyzed reactions, particularly the functionalization of the ortho C-H bond of the benzamide ring.

Mechanistic Rationale:

  • Acidity and Coordination: The electron-withdrawing nature of the tosyl group (–SO₂C₆H₄CH₃) significantly increases the acidity of the amide N-H proton.[1] This facilitates deprotonation and coordination to a metal center (e.g., Palladium, Rhodium, Iridium).

  • Chelation Assistance: The amide's carbonyl oxygen and the deprotonated nitrogen atom act as a bidentate ligand, forming a stable five- or six-membered metallacycle with the transition metal. This chelation brings the metal catalyst into close proximity to the ortho C-H bond, dramatically lowering the activation energy for its cleavage. This process, often termed cyclometalation, is the key selectivity-determining step.[2][3]

  • Transformable Handle: A key advantage of the N-tosylcarboxamide group is its ability to be easily transformed post-functionalization. It can be hydrolyzed, reduced, or participate in intramolecular cyclizations, serving as a gateway to diverse molecular scaffolds like biaryl-based compounds, phenanthridinones, and isoindolinones.[2][4] This flexibility makes it a highly strategic tool in multi-step synthesis.

Caption: Logical workflow of N-tosylcarboxamide directed catalysis.

Key Application: Palladium-Catalyzed C-H Arylation

One of the most powerful applications for these derivatives is the direct ortho-arylation of the benzamide ring. This reaction provides a streamlined route to biaryl carboxamides, which are prevalent motifs in pharmaceuticals and materials science.

The N-tosylcarboxamide group has proven to be one of the most efficient directing groups for Pd-catalyzed C–H arylation of arenes.[2] This efficiency stems from the robust cyclometalated intermediate it forms, which readily participates in the catalytic cycle.

Catalytic Cycle for Ortho-Arylation

The generally accepted mechanism for this transformation involves three key stages:

  • C-H Activation/Cyclometalation: The starting benzamide derivative coordinates to the Pd(II) catalyst, followed by deprotonation of the amide N-H and concerted C-H bond cleavage to form a stable palladacycle intermediate.

  • Oxidative Addition: An aryl halide (Ar-X) oxidatively adds to the Pd(II) center, forming a transient Pd(IV) intermediate.

  • Reductive Elimination: The newly introduced aryl group and the benzamide aryl group couple, and the C-C bond formation occurs via reductive elimination. This step regenerates the active Pd(II) catalyst and releases the ortho-arylated product.

Catalytic_Cycle center Pd(II) A C-H Activation (forms Palladacycle) center->A + Starting Material - HX B Oxidative Addition (Ar'-X) A->B C Reductive Elimination B->C C->center p1 Product (ortho-arylated) C->p1 s1 Starting Material + Ar'-X

Caption: Simplified catalytic cycle for Pd-catalyzed ortho-arylation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the parent compound, which serves as the substrate for subsequent catalytic reactions. The procedure involves the reaction of 4-methylbenzoyl chloride with p-toluenesulfonamide.

Rationale: This is a standard nucleophilic acyl substitution. Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst.

Materials:

  • 4-Methylbenzoyl chloride (1.0 eq)

  • p-Toluenesulfonamide (1.05 eq)

  • Pyridine (dried, 2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add p-toluenesulfonamide (1.05 eq) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add pyridine (2.0 eq) to the stirred suspension.

  • In a separate flask, dissolve 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Add the 4-methylbenzoyl chloride solution dropwise to the sulfonamide suspension at 0 °C over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by flash column chromatography (e.g., 20-30% Ethyl Acetate in Hexane) or recrystallization to afford the pure product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Palladium-Catalyzed ortho-Arylation of this compound

This protocol provides a representative procedure for the C-H arylation using 4-iodotoluene as the coupling partner.

Rationale:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst for C-H activation.[2]

  • Additive: Silver salts like silver carbonate (Ag₂CO₃) often act as both a halide scavenger and an oxidant, facilitating catalyst turnover.

  • Solvent/Acid: A strong acid like trifluoroacetic acid (TFA) is frequently used as a co-solvent or additive to promote the C-H activation step by assisting in the protonolysis pathway.[2]

Materials:

  • This compound (1.0 eq)

  • 4-Iodotoluene (1.2 eq)

  • Pd(OAc)₂ (5 mol%)

  • Ag₂CO₃ (1.5 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Celite

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 eq), 4-iodotoluene (1.2 eq), Pd(OAc)₂ (0.05 eq), and Ag₂CO₃ (1.5 eq).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the solvent (e.g., DCE) followed by TFA under the inert atmosphere.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction for 24 hours. Monitor progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with DCM and filter through a pad of Celite to remove metal salts.

  • Wash the Celite pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

  • Validation: Analyze the purified product by ¹H NMR to confirm ortho-selectivity and by Mass Spectrometry to confirm the molecular weight. Quantify the isolated yield.

Data Presentation: Substrate Scope and Efficiency

The effectiveness of a catalytic method is demonstrated by its tolerance to various functional groups. The following table summarizes typical results for the ortho-arylation of a substituted N-tosylbenzamide with different aryl halides.

EntryBenzamide Substituent (R)Aryl Halide (Ar-X)Product Yield (%)Selectivity (ortho only)
14-Me4-Iodotoluene85%>99%
24-OMe4-Iodotoluene91%>99%
34-Cl4-Iodotoluene78%>99%
44-Me1-Iodo-4-methoxybenzene88%>99%
54-Me1-Bromo-4-(trifluoromethyl)benzene72%>99%

Note: Yields are for isolated, purified products. Data is representative and based on trends reported in the literature.[2][4]

Post-Catalysis: The Transformable Nature of the Directing Group

The true synthetic power of this methodology lies in the subsequent transformations of the N-tosylcarboxamide group. The ortho-functionalized product is not an endpoint but a versatile intermediate.

Divergent_Synthesis cluster_products Diverse Heterocyclic Products Start ortho-Arylated This compound Phenanthridinone Phenanthridinones Start->Phenanthridinone Intramolecular C-H Amination Fluorenone Fluorenones Start->Fluorenone Acid-Mediated Electrophilic Cyclization Isoindolinone Isoindolinones Start->Isoindolinone Reductive Cyclization

Caption: Divergent synthesis from a common intermediate.

For instance, treatment of the biaryl product with strong acid (e.g., TfOH) can induce an electrophilic cyclization to furnish fluorenones.[4] Other conditions can facilitate intramolecular amination or other cyclizations, providing rapid access to complex, polycyclic scaffolds.[2]

Conclusion

This compound derivatives are highly effective substrates for transition-metal-catalyzed C-H functionalization. The N-tosylcarboxamide group serves as a robust and reliable directing group, enabling high regioselectivity for ortho-functionalization reactions such as arylation, alkenylation, and alkoxylation.[3][4] The true elegance of this system is the dual role of the directing group as a transformable handle, which opens pathways for the divergent synthesis of valuable heterocyclic compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and expand the catalytic utility of this remarkable class of molecules.

References

  • Title: N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group Source: MDPI URL: [Link]

  • Title: N-Tosylcarboxamide as a Transformable Directing Group for Pd-Catalyzed C–H Ortho-Arylation Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Room-Temperature ortho-Alkoxylation and -Halogenation of N-Tosylbenzamides by Using Palladium(II)-Catalyzed C-H Activation Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4-Methyl-N-tosylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4-Methyl-N-tosylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural steps to explore the causal mechanisms behind each parameter, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most direct and widely utilized method for synthesizing this compound is through the acylation of p-toluenesulfonamide with 4-methylbenzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction , which is a reliable method for forming amide bonds from amines (or sulfonamides) and acid chlorides under basic conditions.[1][2][3]

Q2: Why is the addition of a base crucial in this reaction? A2: The base plays two critical roles in the Schotten-Baumann reaction. First, it deprotonates the p-toluenesulfonamide, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. Second, the reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the unreacted sulfonamide, which would render it non-nucleophilic and halt the reaction.[2][4][5] This neutralization drives the reaction equilibrium toward the formation of the desired amide product.[2]

Q3: What are the most critical factors that influence the final yield? A3: The final yield is most sensitive to three factors:

  • Moisture Control: 4-methylbenzoyl chloride is highly reactive and readily hydrolyzes in the presence of water to form the unreactive 4-methylbenzoic acid.[6][7] Ensuring all glassware is oven-dried and using anhydrous solvents are paramount.

  • Temperature Management: The acylation reaction is exothermic.[8] Maintaining a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride is essential to minimize side reactions, such as the hydrolysis of the acyl chloride.[9]

  • Stoichiometry and Reagent Purity: The purity of the starting materials, particularly the 4-methylbenzoyl chloride, is critical. The molar ratios of the sulfonamide, acyl chloride, and base must be carefully controlled to ensure complete conversion and avoid side products.

Q4: What are the primary side reactions to anticipate? A4: The most significant side reaction is the hydrolysis of 4-methylbenzoyl chloride into 4-methylbenzoic acid, which can contaminate the final product and reduce the yield.[9] Another potential, though less common, issue is the di-sulfonylation of the amine if reaction conditions are not carefully controlled, although this is more prevalent in reactions with primary amines.[10]

Reaction Mechanism & Workflow Visualization

To better understand the process, the following diagrams illustrate the chemical transformation and the experimental sequence.

Schotten-Baumann Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Sulfonamide p-Toluenesulfonamide Base Base (OH⁻) Anion Sulfonamide Anion (Nucleophile) Base->Anion Intermediate Tetrahedral Intermediate Anion->Intermediate Attacks Carbonyl AcylChloride 4-Methylbenzoyl Chloride AcylChloride->Intermediate Product This compound Intermediate->Product Reforms C=O Chloride Cl⁻ Intermediate->Chloride Eliminates Cl⁻

Caption: Schotten-Baumann reaction mechanism for the synthesis.

Experimental_Workflow A 1. Setup (Dry Glassware, Inert Atmosphere) B 2. Reagent Preparation (Dissolve Sulfonamide & Base) A->B C 3. Controlled Addition (Add Acyl Chloride at 0-5 °C) B->C D 4. Reaction (Stir at RT, Monitor by TLC) C->D E 5. Workup & Isolation (Quench, Separate Layers, Wash) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide

Problem: Low or No Product Yield

  • Q: I've followed the procedure, but my final yield is extremely low. What is the most likely cause?

    • A: The most probable culprit is the hydrolysis of your 4-methylbenzoyl chloride starting material. [9] This acyl chloride is highly sensitive to moisture.[7] If it is exposed to atmospheric humidity or residual water in your solvent or glassware, it will convert to 4-methylbenzoic acid, which will not participate in the amide formation reaction.

    • Solution:

      • Ensure Rigorous Anhydrous Conditions: All glassware must be oven or flame-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[6]

      • Use Anhydrous Solvents: Solvents should be freshly distilled or obtained from a sealed bottle rated for anhydrous use.

      • Verify Reagent Quality: Use a fresh bottle of 4-methylbenzoyl chloride or purify older stock by distillation if its quality is suspect.

  • Q: My reaction seems to stop prematurely, with a lot of starting material left according to TLC analysis. Why?

    • A: This issue often points to insufficient or ineffective neutralization of the HCl byproduct. As HCl forms, it protonates the p-toluenesulfonamide, creating its conjugate acid. This protonated form is not nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[2]

    • Solution:

      • Check Base Stoichiometry: Ensure you are using at least one equivalent of base for each equivalent of acyl chloride. It is often beneficial to use a slight excess (1.1-1.2 equivalents).

      • Ensure Efficient Mixing: If using a biphasic system (e.g., dichloromethane and water), vigorous stirring is essential to ensure the base in the aqueous phase can effectively neutralize the acid generated in the organic phase.[11]

      • Consider Base Strength: While NaOH is common, a stronger, non-nucleophilic organic base like pyridine can sometimes be more effective, acting as both a base and a catalyst.[5][11]

Problem: Product is Impure or Difficult to Purify

  • Q: My crude product is a sticky solid, and after recrystallization, I still see a significant impurity. What is it?

    • A: The most common impurity is 4-methylbenzoic acid, resulting from the hydrolysis of the acyl chloride. [9] This acidic byproduct can co-precipitate with your desired product, making purification by simple recrystallization challenging.

    • Solution:

      • Aqueous Base Wash: During the workup, after separating the organic layer, wash it thoroughly with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[9] This will deprotonate the acidic 4-methylbenzoic acid, forming its water-soluble sodium salt, which will be extracted into the aqueous layer.

      • Follow with a Brine Wash: After the base wash, wash the organic layer with brine (saturated NaCl solution) to remove residual water before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Q: My NMR spectrum shows signals for both my product and unreacted p-toluenesulfonamide. How can I improve conversion?

    • A: Incomplete conversion despite adequate reaction time suggests an issue with reactivity or stoichiometry.

    • Solution:

      • Re-evaluate Stoichiometry: Ensure that the 4-methylbenzoyl chloride is the limiting reagent, but only slightly (e.g., 1.0 equivalent of sulfonamide to 1.05-1.1 equivalents of acyl chloride) to drive the reaction to completion.

      • Increase Reaction Time/Temperature: After the initial controlled addition at low temperature, allow the reaction to warm to room temperature and stir for several hours (4-12 hours), monitoring by TLC until the p-toluenesulfonamide spot has disappeared.[12] Gentle warming (e.g., to 40 °C) can sometimes be employed, but this increases the risk of side reactions and should be done cautiously.

Optimized Protocol and Data

This protocol is designed as a robust starting point for achieving high yields.

Table 1: Optimized Reagent Stoichiometry and Conditions
ReagentMolar Eq.Mol. Weight ( g/mol )Example AmountNotes
p-Toluenesulfonamide1.0171.221.71 g (10 mmol)Ensure it is dry.
4-Methylbenzoyl Chloride1.05154.611.62 g (10.5 mmol)Use a fresh, high-purity source.[13]
Sodium Hydroxide (NaOH)1.240.000.48 g (12 mmol)Use as a 2M aqueous solution.
Dichloromethane (DCM)--50 mLAnhydrous grade.
Water (Deionized)--25 mLFor dissolving NaOH.
Parameter Value Notes
Temperature 0-5 °C (addition), then RTCrucial for minimizing side reactions.[8]
Reaction Time 4-6 hoursMonitor by TLC for completion.
Step-by-Step Experimental Protocol
  • Setup: Under an inert nitrogen atmosphere, add p-toluenesulfonamide (1.0 eq) and dichloromethane (DCM) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Begin cooling the mixture to 0 °C in an ice-water bath.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (1.2 eq) in deionized water and add this solution to the reaction flask. Stir vigorously for 10-15 minutes at 0 °C.

  • Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, monitoring the consumption of the p-toluenesulfonamide by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove any excess base).

    • Saturated NaHCO₃ solution (to remove 4-methylbenzoic acid impurity).[9]

    • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

References

  • Wikipedia. Schotten–Baumann reaction.

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses & FAQs.

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?

  • Organic Chemistry Portal. Schotten-Baumann Reaction.

  • BenchChem. A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides.

  • Schotten-Baumann Reaction. (n.d.). (Note: This is a representative PDF, direct linking may vary).

  • BenchChem. Technical Support Center: Synthesis of Benzamide, N,N,4-trimethyl-.

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.

  • BenchChem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.

  • National Institute of Standards and Technology. Benzamide, 4-methyl-.

  • Guidechem. 4-Methylbenzoyl chloride 874-60-2 wiki.

  • BenchChem. Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride.

  • BenchChem. Identifying and minimizing side products in Methyl 4-benzenesulfonamidobenzoate synthesis.

  • PubChem. 4-Methylbenzoyl Chloride.

Sources

Technical Support Center: 4-Methyl-N-tosylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Methyl-N-tosylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile sulfonamide. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This center is structured in a question-and-answer format to directly address the practical issues you may face during synthesis, reaction, and purification.

Section 1: Synthesis and Related Side Reactions

Question 1: I am experiencing a significantly low yield in my synthesis of this compound from 4-methylbenzamide and p-toluenesulfonyl chloride (TsCl). What are the most likely causes?

Answer: Low yields in this sulfonamide synthesis are common and typically trace back to a few critical parameters. The reaction involves the nucleophilic attack of the deprotonated 4-methylbenzamide on the electrophilic sulfur atom of TsCl. Any disruption in this pathway will compromise the yield.

The primary culprits are:

  • Hydrolysis of Tosyl Chloride: p-Toluenesulfonyl chloride is highly reactive and susceptible to hydrolysis by ambient moisture or residual water in your solvent. This reaction consumes your electrophile, converting it into the unreactive p-toluenesulfonic acid.[1]

  • Inefficient Deprotonation of the Amide: The N-H proton of 4-methylbenzamide is only weakly acidic. An inadequate base (either too weak or used in insufficient quantity) will result in a low concentration of the required nucleophile.[1]

  • Side Reactions with the Base: If a nucleophilic base like pyridine is used, it can react with TsCl to form a pyridinium salt, which is an intermediate but can also lead to other non-productive pathways if not consumed by the amide nucleophile.

  • Poor Reagent Quality: Degradation of 4-methylbenzamide or TsCl over time can lead to failed reactions.

Troubleshooting Workflow for Low Yields

G start Low Yield Observed q1 Are reagents and solvents strictly anhydrous? start->q1 sol1 ACTION: Dry solvents (e.g., over molecular sieves). Use fresh, high-purity TsCl. Run under inert atmosphere (N2 or Ar). q1->sol1 No q2 Is the base appropriate and used in stoichiometric excess? q1->q2 Yes sol1->q2 sol2 ACTION: Use >1 equivalent of a non-nucleophilic base (e.g., triethylamine, Proton-Sponge®). Ensure base is dry. q2->sol2 No q3 Is reaction temperature optimized? q2->q3 Yes sol2->q3 sol3 ACTION: Start at 0 °C during addition to control exotherm. Allow to warm to room temperature. Gentle heating (40-50 °C) may be needed if kinetics are slow. q3->sol3 No end Yield Improved q3->end Yes sol3->end

Caption: Troubleshooting Decision Tree for Low Yields.

Question 2: My crude product is highly acidic and difficult to purify. TLC shows a baseline spot that stains brightly. What is this impurity?

Answer: This is a classic sign of tosyl chloride hydrolysis. The acidic byproduct is p-toluenesulfonic acid . Its high polarity causes it to stick to the baseline of a silica gel TLC plate.

Causality: This occurs when your reaction conditions are not sufficiently anhydrous. Moisture reacts with TsCl faster than the intended reaction with the amide in some cases.

Solution:

  • Prevention: The most effective solution is prevention by ensuring all glassware is oven-dried and solvents are anhydrous, and running the reaction under an inert atmosphere.[1]

  • Remediation during Workup: This acidic impurity can be easily removed during the aqueous workup. After quenching the reaction, perform a wash with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). The p-toluenesulfonic acid will be deprotonated to its highly water-soluble sodium salt and partition into the aqueous layer, leaving your desired product in the organic phase.

Section 2: Stability and Undesired Cleavage Reactions

Question 3: I am attempting a subsequent reaction on a molecule containing the this compound moiety, and I am observing cleavage of the N-Tosyl group. What conditions cause this deprotection?

Answer: The N-tosyl group is a robust protecting group for amines but is susceptible to cleavage under specific, typically reductive or strongly acidic, conditions.[2] If you observe the formation of 4-methylbenzamide, it indicates that the N-S bond has been broken.

Conditions Leading to N-Tosyl Cleavage:

  • Reductive Cleavage: This is the most common method for intentional deprotection. Reagents that operate via single-electron transfer (SET) are particularly effective.[3] Be cautious if your downstream chemistry involves:

    • Dissolving Metals: Sodium in liquid ammonia, or magnesium in methanol (Mg/MeOH).[4]

    • Low-Valent Titanium: Reagents prepared from TiCl₃ or TiCl₄ and a reducing agent like Mg or Li.[3]

    • Samarium(II) Iodide (SmI₂): A powerful one-electron reductant.[5]

  • Strongly Acidic Conditions: While stable to many acids, prolonged heating with very strong acids like HBr in acetic acid or trifluoromethanesulfonic acid can induce cleavage.[5]

Mitigation Strategies:

  • If your desired transformation requires reduction, select a reagent known to be compatible with N-tosyl groups. For example, catalytic hydrogenation (H₂/Pd-C) or hydride reagents like sodium borohydride (NaBH₄) typically do not cleave the N-tosyl group under standard conditions.

  • If acidic conditions are required, use the mildest acid and lowest temperature that will effect the desired reaction.

G cluster_0 This compound Moiety cluster_1 Reaction Conditions cluster_2 Outcome Product Target Moiety Reductive Reductive Conditions (e.g., SmI₂, Mg/MeOH, LVT) Product->Reductive Acidic Strongly Acidic Conditions (e.g., HBr/AcOH, heat) Product->Acidic Mild Mild/Standard Conditions (e.g., NaBH₄, H₂/Pd-C, mild base) Product->Mild Cleavage Unwanted Cleavage! (Forms 4-methylbenzamide) Reductive->Cleavage Acidic->Cleavage Stable Moiety Remains Intact Mild->Stable

Caption: Stability of the N-Tosyl Group under Various Conditions.

Question 4: During my aqueous workup or purification, I'm isolating 4-methylbenzoic acid. What is causing this side product?

Answer: The isolation of 4-methylbenzoic acid indicates that the amide bond has been hydrolyzed, not the sulfonamide N-S bond.[6][7] This is a different side reaction from the N-tosyl cleavage discussed previously.

Causality: Amide hydrolysis is catalyzed by both acid and base, particularly at elevated temperatures.[8][9]

  • Acid-Catalyzed Hydrolysis: If your workup involves a strong acid wash (e.g., 1M HCl) and is performed at room temperature for an extended period or with heating, the carbonyl oxygen can be protonated, making the carbonyl carbon highly electrophilic and susceptible to attack by water.[6]

  • Base-Catalyzed Hydrolysis: Similarly, washing with a strong base (e.g., >1M NaOH) can lead to direct nucleophilic attack of hydroxide on the carbonyl carbon.[7]

Preventative Measures:

  • Maintain Neutral pH: During workup, use mild washing reagents like saturated NaHCO₃ (for neutralizing acid) or brine. Avoid prolonged exposure to strongly acidic or basic conditions.

  • Avoid Heat: Perform all extractions and washes at room temperature. If you need to concentrate your product, use a rotary evaporator at a moderate temperature (<40-50 °C).

  • Purification: When performing column chromatography, ensure the silica gel is neutral. If the product is sensitive, the solvent can be buffered with a small amount of a non-nucleophilic base like triethylamine (~0.1-1%).

Summary of Key Side Reactions

Side Product Causal Bond Cleavage Conditions to Avoid Preventative Action
p-Toluenesulfonic acid S-Cl (in TsCl reactant) Presence of water during synthesis Use anhydrous reagents and solvents; inert atmosphere
4-Methylbenzamide N-S (Sulfonamide) Strong reducing agents (SmI₂, Mg/MeOH); harsh acid Choose compatible reagents for downstream steps

| 4-Methylbenzoic acid | C-N (Amide) | Strong acid or base, especially with heat | Maintain neutral pH and low temperature during workup |

Section 3: Protocols and Methodologies

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize common side reactions and maximize yield.

Materials:

  • 4-Methylbenzamide

  • p-Toluenesulfonyl chloride (TsCl), high purity

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methylbenzamide (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Base Addition: Add triethylamine (1.5 eq) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • TsCl Addition: In a separate flask, dissolve TsCl (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove TEA), saturated NaHCO₃ solution (to remove any p-toluenesulfonic acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexanes solvent system to yield a pure crystalline solid.[10]

Protocol 2: Test for Product Stability

If you suspect your product is degrading under specific workup or reaction conditions, this small-scale test can provide clarity.

  • Dissolve a small amount (~10 mg) of your pure this compound in a suitable solvent (e.g., THF or DCM) in three separate vials.

  • To Vial 1, add an equivalent of the acid you plan to use (e.g., 1M HCl).

  • To Vial 2, add an equivalent of the base you plan to use (e.g., 1M NaOH).

  • Vial 3 will be your control (no additive).

  • Stir all three vials under the planned reaction/workup conditions (temperature and time).

  • After the specified time, quench Vials 1 and 2 to neutralize them.

  • Spot all three samples on a TLC plate alongside standards of your starting material, 4-methylbenzoic acid, and 4-methylbenzamide.

  • Development of new spots corresponding to the hydrolysis or cleavage products will confirm instability under those conditions.

References

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.
  • Organic Chemistry Portal. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents.
  • Vlieghe, P., et al. (2010). Synthetic approaches to N-sulfonyl and N-acylsulfonamides. Journal of the Brazilian Chemical Society, 21, 1377-1407.
  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
  • Nyasse, B., et al. (1999). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry, 64(19), 7123–7129.
  • Blakemore, P. R. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • Wikipedia. (2023). Sulfonamide (medicine).
  • Wikipedia. (2023). Tosyl group.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
  • Wikipedia. (2023).
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023).
  • Chen, W., et al. (2009).
  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • ChemScene. (n.d.). 4-Methyl-N'-tosylbenzenesulfonohydrazide.
  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube.
  • Zhuang, S., et al. (2012). The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate.
  • Wang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11.
  • Pasha, M. A., et al. (2016). A comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. Journal of Saudi Chemical Society, 20(3), 299-303.
  • Study Force. (2019). Hydrolysis of Amides. YouTube.
  • Rosen, B. R., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(11), 2814–2817.
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(8), 7435-7452.
  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Smith, A. W., et al. (2018). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)
  • PubChem. (n.d.). 4-Methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzenesulfonamide.
  • PubChem. (n.d.). 4-Methyl-N-(1-methylethyl)benzamide.
  • Sigma-Aldrich. (n.d.). 4-Methyl-N-tosylbenzenesulfonamide.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-.
  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society Section A: Chemistry.

Sources

Technical Support Center: Enhancing the Stability of 4-Methyl-N-tosylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-01-22

Introduction

Welcome to the technical support center for 4-Methyl-N-tosylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a key intermediate and structural motif in medicinal chemistry, ensuring its stability in solution is paramount for reproducible and accurate results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common stability challenges. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

I. Understanding the Stability Profile of this compound

FAQ 1: What are the primary degradation pathways for this compound in solution?

The primary degradation pathway for this compound in aqueous solutions is hydrolysis . This occurs at the amide bond, which is susceptible to cleavage under both acidic and basic conditions. The sulfonamide group itself is generally more resistant to hydrolysis than the amide linkage.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond to form 4-methylbenzoic acid and p-toluenesulfonamide.[1] The amine product (p-toluenesulfonamide) will be protonated under acidic conditions, which generally makes this reaction irreversible.[1]

  • Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide ion directly attacks the carbonyl carbon of the amide. This process also results in the cleavage of the amide bond, yielding the carboxylate salt of 4-methylbenzoic acid (4-methylbenzoate) and p-toluenesulfonamide.[2][3]

Other potential, though typically less common, degradation pathways can include photolytic cleavage and oxidative breakdown, especially if the compound is exposed to high-intensity light or reactive oxygen species.[4]

Visualization of Hydrolytic Degradation

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis 4MTB This compound Protonated_Amide Protonated Amide Intermediate 4MTB->Protonated_Amide + H₃O⁺ Acid_Products 4-Methylbenzoic Acid + p-Toluenesulfonamide Protonated_Amide->Acid_Products + H₂O 4MTB2 This compound Tetrahedral_Intermediate Tetrahedral Intermediate 4MTB2->Tetrahedral_Intermediate + OH⁻ Base_Products 4-Methylbenzoate + p-Toluenesulfonamide Tetrahedral_Intermediate->Base_Products

Caption: Primary hydrolytic degradation pathways for this compound.

II. Troubleshooting Common Stability Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Precipitation of this compound in Aqueous Buffers

Symptoms:

  • Cloudiness or visible particulate formation after adding the compound stock solution to an aqueous buffer.

  • Inconsistent results in bioassays.

  • Lower than expected concentration when analyzed by HPLC.

Root Cause Analysis & Solutions:

The solubility of this compound is limited in aqueous solutions. The issue is often exacerbated by the "salting out" effect in high ionic strength buffers.

Troubleshooting Steps:

  • Verify Solvent Miscibility: Ensure the organic solvent used for your stock solution (e.g., DMSO, ethanol) is fully miscible with your aqueous buffer.

  • Optimize Co-Solvent Percentage: Minimize the percentage of the organic stock solution added to the aqueous phase. A general recommendation is to keep the final concentration of organic solvent below 1% (v/v), though this is compound-dependent.

  • pH Adjustment: The solubility of sulfonamides can be pH-dependent. While this compound is a neutral compound, extreme pH values can promote hydrolysis, which might lead to the precipitation of the less soluble degradation products. It's important to work within a pH range where the compound is most stable (typically near neutral pH).

  • Consider Formulation Aids: For challenging situations, the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, PEG 400) can be explored to enhance aqueous solubility.

Issue 2: Gradual Loss of Compound Potency Over Time in Solution

Symptoms:

  • A time-dependent decrease in the desired biological or chemical activity.

  • Appearance of new peaks in HPLC or LC-MS analysis of the stored solution.

Root Cause Analysis & Solutions:

This is a classic indicator of chemical degradation, most likely hydrolysis. The rate of degradation is influenced by temperature, pH, and light exposure.

Factor Influence on Stability Recommended Mitigation Strategy
Temperature Higher temperatures accelerate the rate of hydrolysis.Prepare solutions fresh whenever possible. If storage is necessary, store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
pH Both strongly acidic and strongly basic conditions can catalyze hydrolysis. Sulfonamides are generally more stable at neutral to slightly acidic pH.[5]Maintain the solution pH between 6.0 and 7.5. Use buffers with known stability profiles (e.g., phosphate, citrate).
Light Exposure UV light can potentially induce photolytic degradation.Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Experimental Protocol: Accelerated Stability Study

This protocol helps determine the optimal storage conditions for your specific experimental setup.

  • Solution Preparation: Prepare a solution of this compound in your desired experimental buffer at the working concentration.

  • Condition Setup: Aliquot the solution into separate, appropriately labeled amber vials for each condition to be tested:

    • -20°C (Freezer)

    • 4°C (Refrigerator)

    • Room Temperature (~25°C)

    • Elevated Temperature (e.g., 40°C) for accelerated degradation insights.

  • Time Points: Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: At each time point, analyze an aliquot from each condition using a validated stability-indicating method, such as HPLC-UV. Quantify the peak area of the parent compound (this compound) and monitor for the appearance of degradation product peaks.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each condition. This will provide a clear picture of the degradation kinetics and help establish acceptable storage durations.

Visualization of Stability Testing Workflow

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T₀, T₁, T₂, ... Tₙ) cluster_eval Evaluation A Prepare 4-MTB Solution in Experimental Buffer B1 -20°C A->B1 B2 4°C A->B2 B3 25°C A->B3 B4 40°C A->B4 C HPLC-UV or LC-MS Analysis B1->C B2->C B3->C B4->C D Quantify Parent Compound and Degradants C->D E Plot % Remaining vs. Time D->E F Determine Optimal Storage Conditions E->F

Caption: Workflow for an accelerated stability study of this compound.

III. Analytical Methods for Stability Assessment

A robust analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[6]

FAQ 2: What are the key parameters for an HPLC method to monitor the stability of this compound?

A good stability-indicating HPLC method must be able to separate the parent compound from its potential degradation products and any other impurities.

Recommended HPLC Method Parameters (Starting Point):

Parameter Recommendation Rationale
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately nonpolar compounds like this compound and its likely degradants.
Mobile Phase Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)A gradient elution is recommended to ensure separation of early and late-eluting peaks. The acidic modifier improves peak shape.
Gradient Start with a lower percentage of acetonitrile (e.g., 30%) and ramp up to a higher percentage (e.g., 90%) over 10-15 minutes.This will elute the more polar degradation products first, followed by the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at a wavelength of maximum absorbance (e.g., ~240 nm)Provides good sensitivity for the aromatic rings present in the molecule and its degradants.
Column Temp. 30-40°CImproves peak shape and run-to-run reproducibility.

Method Validation:

For rigorous studies, the analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[7][8] This involves demonstrating that the method can effectively separate the active pharmaceutical ingredient (API) from its degradation products.[6]

IV. Concluding Remarks

The stability of this compound in solution is a critical parameter that can significantly impact the reliability and reproducibility of your research. The primary mechanism of degradation is hydrolysis, which is influenced by pH, temperature, and the composition of the solution. By understanding these factors and implementing the troubleshooting strategies and analytical protocols outlined in this guide, you can mitigate stability issues and ensure the integrity of your experimental outcomes. Should you have further questions or require assistance with a unique stability challenge, please do not hesitate to contact our technical support team.

References

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Mark, A. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 8123. Retrieved from [Link]

  • Perkins, J. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Patel, S., et al. (2021). core components of analytical method validation for small molecules-an overview. International Journal of Pharmaceutical Research, 13(1). Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 855-864. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-N-(1-methylethyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-((4-methylphenyl)sulfonyl)benzamide. Retrieved from [Link]

  • Adnan, M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 12(35), 22992-23007. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-N-phenylbenzamide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis. YouTube. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Nitrosamine Degradation Pathways. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, August 28). Hydrolysis of Amides. YouTube. Retrieved from [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Retrieved from [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Dr. Dan Chemistry. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube. Retrieved from [Link]

  • FreeThink Technologies. (n.d.). Nitrosamine degradation pathways: In silico knowledge. Retrieved from [Link]

  • Li, Y., et al. (2022). Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 215, 114764. Retrieved from [Link]

  • Grahek, R., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(8), 1509-1518. Retrieved from [Link]

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Technical Support Center: Challenges in C-H Functionalization using 4-Methyl-N-tosylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-H functionalization reactions utilizing 4-Methyl-N-tosylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these sophisticated chemical transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome experimental hurdles and achieve your synthetic goals.

I. Frequently Asked Questions (FAQs)

Q1: My C-H functionalization reaction with this compound is not proceeding. Where do I start troubleshooting?

A1: A complete failure of the reaction often points to a fundamental issue with the reaction setup or the integrity of the reagents. A systematic check of the following is recommended:

  • Reagent Purity: First and foremost, meticulously verify the purity of all reagents, including the this compound, the coupling partner, catalyst, ligand, and any additives. Impurities can act as inhibitors. Re-purification of starting materials may be necessary.[1]

  • Solvent Integrity: Ensure that the solvent is anhydrous and appropriately degassed. Many C-H activation catalysts are sensitive to air and moisture.

  • Catalyst Activity: The catalyst may be inactive due to improper storage or handling. It is advisable to use a fresh batch of catalyst or test it on a known, reliable reaction.[1]

  • Inert Atmosphere: Confirm that the reaction vessel was properly purged and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

  • Reaction Parameters: Double-check all reaction parameters, such as temperature, concentration, and reaction time, to ensure they align with the established protocol. C-H activation often requires elevated temperatures to overcome the activation energy.[1]

Q2: I'm observing very low yields. What are the most likely causes and how can I improve them?

A2: Low yields are a common challenge and can stem from a variety of factors. A systematic optimization of the reaction conditions is often the key to improvement.[1] Consider the following adjustments:

  • Reagent Stoichiometry: Vary the ratios of the this compound, coupling partner, catalyst, and any additives to find the optimal balance.

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is crucial. If the initial system is underperforming, screen a variety of palladium, rhodium, or ruthenium catalysts and their corresponding ligands.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Screen a range of solvents to identify the most suitable one.

  • Temperature and Time: Systematically vary the reaction temperature and time. Some C-H activations are slow and may require extended reaction times or higher temperatures to achieve good conversion.

Q3: My reaction is producing multiple products and lacks selectivity. What can I do to improve the regioselectivity?

A3: Achieving high regioselectivity is a central challenge in C-H functionalization.[2][3][4] The N-tosylbenzamide directing group is designed to favor ortho-functionalization.[5] If you are observing a mixture of isomers, consider these points:

  • Directing Group Efficacy: The N-tosylamide group is a powerful directing group, guiding the catalyst to the C-H bonds at the ortho position.[3][6][7] However, its effectiveness can be influenced by steric and electronic factors on the aromatic ring.

  • Steric Hindrance: Bulky substituents near the desired C-H bond can hinder the approach of the catalyst, leading to functionalization at less sterically crowded positions.

  • Electronic Effects: The electronic nature of the substituents on the benzamide ring can influence the acidity of the C-H bonds, potentially altering the site of activation.

  • Catalyst System: The choice of metal catalyst and ligand can significantly impact regioselectivity. Some catalytic systems may have a higher intrinsic preference for a particular C-H bond.

II. Troubleshooting Guide: Specific Issues

Problem 1: Catalyst Deactivation

Symptoms: The reaction starts but stalls before completion, or a significant amount of starting material remains even after extended reaction times.

Potential Causes:

  • Oxidative Addition of Substrate/Product: The product or even the starting material might undergo oxidative addition to the catalyst, leading to a catalytically inactive species.

  • Formation of Off-Cycle Intermediates: The catalyst can be trapped in stable, off-cycle intermediates that do not lead to the desired product.

  • Ligand Degradation: The ligand may degrade under the reaction conditions, leading to the formation of less active or inactive catalyst species.

  • Precipitation of the Catalyst: The active catalyst may precipitate out of the reaction mixture, effectively halting the reaction.[8][9]

Troubleshooting Steps:

  • Analyze the Reaction Mixture: Use techniques like NMR or LC-MS to identify any potential catalyst-inhibiting byproducts.

  • Modify Ligands: Introduce bulkier or more electron-donating ligands to prevent catalyst aggregation and decomposition.

  • Additives: The use of specific additives, such as silver salts or copper salts, can sometimes regenerate the active catalyst or prevent deactivation pathways.[10]

  • Controlled Addition: Slowly add one of the reactants to maintain a low concentration and minimize side reactions that lead to catalyst deactivation.

Problem 2: Competing Side Reactions and Byproduct Formation

Symptoms: The formation of significant amounts of undesired byproducts, leading to a complex reaction mixture and low yield of the desired product.

Potential Causes:

  • Homocoupling of the Coupling Partner: The coupling partner may react with itself to form a homodimer.

  • Protodea-rylation: Cleavage of the newly formed C-C or C-heteroatom bond and replacement with a hydrogen atom.

  • Double Functionalization: The product may undergo a second C-H functionalization, leading to di-substituted products.

  • Directing Group Cleavage: The N-tosylamide directing group might be cleaved under the reaction conditions.

Troubleshooting Steps:

Side Reaction Proposed Solution
HomocouplingAdjust the stoichiometry of the reactants. Lowering the concentration of the coupling partner can sometimes suppress this side reaction.
Protodea-rylationEnsure strictly anhydrous conditions. The presence of water or other protic sources can promote this pathway.
Double FunctionalizationUse a smaller excess of the coupling partner. Monitor the reaction progress carefully and stop it once the desired mono-functionalized product is maximized.
Directing Group CleavageScreen different bases or additives. Some bases can promote the cleavage of the directing group.
Problem 3: Poor Reactivity of the C-H Bond

Symptoms: The reaction does not proceed, or the conversion is very low, even with an active catalyst and optimized conditions.

Potential Causes:

  • Electron-Rich Substrates: Highly electron-rich benzamides can sometimes be less reactive in certain C-H activation cycles.

  • Steric Hindrance: As mentioned earlier, bulky groups near the target C-H bond can completely shut down the reactivity.[11]

  • Inappropriate Catalyst System: The chosen catalyst may not be sufficiently reactive to activate the specific C-H bond of interest.

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier.

  • Use a More Reactive Catalyst: Switch to a more active catalyst system, for example, by changing the metal center (e.g., from Pd to Rh or Ru) or the ligand.

  • Modify the Directing Group: While this involves re-synthesis, a different directing group might be necessary for particularly challenging substrates.[4]

III. Experimental Workflow & Methodologies

General Procedure for a Palladium-Catalyzed C-H Arylation of this compound

This is a representative protocol and may require optimization for specific substrates and coupling partners.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide coupling partner (1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene, 0.1 M) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 24 h).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The following diagram illustrates a simplified catalytic cycle for a palladium-catalyzed C-H activation/arylation reaction.

CH_Functionalization_Cycle A Pd(II) Precatalyst B [Pd(II)-Substrate] Complex A->B Coordination C Palladacycle Intermediate B->C C-H Activation (CMD) D [Pd(IV)-Aryl] Intermediate C->D Oxidative Addition (Aryl Halide) E Product D->E Reductive Elimination F Pd(II) Catalyst (Regenerated) E->F Product Release F->B Re-entry into Catalytic Cycle Troubleshooting_Flowchart Start Reaction Issue Identified No_Reaction No Reaction / No Product Start->No_Reaction Low_Yield Low Yield Start->Low_Yield Poor_Selectivity Poor Selectivity Start->Poor_Selectivity Check_Reagents Check Reagent Purity & Integrity No_Reaction->Check_Reagents Yes Optimize_Stoichiometry Optimize Reagent Stoichiometry Low_Yield->Optimize_Stoichiometry Yes Analyze_Byproducts Analyze for Byproducts (NMR, LC-MS) Poor_Selectivity->Analyze_Byproducts Yes Check_Conditions Verify Reaction Conditions (Temp, Time, Inertness) Check_Reagents->Check_Conditions Check_Catalyst Check Catalyst Activity Check_Conditions->Check_Catalyst Check_Catalyst->Optimize_Stoichiometry No Obvious Issue Success Problem Resolved Check_Catalyst->Success Issue Found & Fixed Screen_Catalysts Screen Catalysts & Ligands Optimize_Stoichiometry->Screen_Catalysts Screen_Solvents Screen Solvents Screen_Catalysts->Screen_Solvents Screen_Solvents->Analyze_Byproducts Still Low Yield Screen_Solvents->Success Improvement Seen Modify_Conditions Modify Conditions to Suppress Side Reactions Analyze_Byproducts->Modify_Conditions Steric_Electronic Consider Steric/Electronic Effects Modify_Conditions->Steric_Electronic Modify_Conditions->Success Selectivity Improved Steric_Electronic->Screen_Catalysts

Caption: A decision tree for troubleshooting C-H functionalization reactions.

IV. References

  • Li, X. (2021). Transient Directing Groups for Transformative C–H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research, 54(15), 3226-3241.

  • OpenChemHub. (2024, January 17). Selectivity and reactivity in C-H activation [Video]. YouTube. [Link]

  • Decoding Directing Groups and Their Pivotal Role in C-H Activation. (2021). PubMed. [Link]

  • Synthesis Workshop. (2024, April 26). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization [Video]. YouTube. [Link]

  • N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. (2020). Molecules, 25(18), 4287.

  • A Simple and Versatile Amide Directing Group for C–H Functionalizations. (2017). Accounts of Chemical Research, 50(9), 2347-2362.

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (2018). Chemical Society Reviews, 47(16), 6210-6386.

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010). Chemical Reviews, 110(2), 724-746.

  • Innate and guided C–H functionalization logic. (2013). Nature Chemistry, 5(10), 843-858.

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances, 15(1), 1-20.

  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. (2020). Nature Communications, 11(1), 1-9.

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (2018). Chemical Society Reviews, 47(16), 6210-6386.

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). Angewandte Chemie International Edition, 64(33), e202508061.

  • Sequential Regioselective C-H Functionalization of Thiophenes. (2016). Journal of the American Chemical Society, 138(30), 9671-9678.

  • Ruthenium(II)-Catalyzed C-H Allylation of N,N-Dialkyl Thiobenzamides with Allyl Methyl Carbonate by Sulfur Coordination. (2024). Synlett, 35(1), A-D.

  • Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions. (2020). Diva-Portal.org.

  • Catalytic Desymmetrization by C–H Functionalization as a Solution to the Chiral Methyl Problem. (2017). ACS Catalysis, 7(5), 3233-3237.

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). Molecules, 27(15), 4942.

  • C-H Functionalization and C-N Bond Formation Approaches under Catalytic Conditions for the Synthesis of α-Ketoamides and 2,4-Disubstituted-1,3,5-triazines. (2025). Request PDF.

  • Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. (2021). The Journal of Organic Chemistry, 86(17), 11849-11861.

  • Room-Temperature ortho-Alkoxylation and -Halogenation of N-Tosylbenzamides by Using Palladium(II)-Catalyzed C-H Activation. (2013). Chemistry – A European Journal, 19(39), 13176-13186.

  • Technical Support Center: Catalyst Deactivation in 3,4-dimethyl-N-(8-quinolinyl)benzamide Reactions. (n.d.). Benchchem.

  • Catalytic Desymmetrization by C-H Functionalization as a Solution to the Chiral Methyl Problem. (2017). ACS Catalysis, 7(5), 3233-3237.

Sources

Technical Support Center: 4-Methyl-N-tosylbenzamide Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 4-Methyl-N-tosylbenzamide. This document serves as a resource for researchers, scientists, and drug development professionals encountering challenges during the recrystallization of this key intermediate. As a substituted aromatic amide, this compound possesses specific physicochemical properties that require a nuanced approach to achieve high purity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the common issues encountered during its purification.

The core principle of recrystallization hinges on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[1][2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to form a saturated solution, followed by slow cooling to allow the desired compound to crystallize while impurities remain in the mother liquor.[3] This guide will deconstruct common failure points in this process and provide logical, evidence-based solutions.

Recrystallization Workflow Overview

The diagram below outlines the standard, idealized workflow for the recrystallization of this compound. Subsequent sections will address deviations from this path.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Solvent 1. Select Suitable Solvent System Dissolve 2. Dissolve Crude Product in Minimum Hot Solvent Solvent->Dissolve HotFilter 3. Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Cool 4. Slow Cooling to Room Temperature HotFilter->Cool IceBath 5. Ice Bath Cooling to Maximize Yield Cool->IceBath Collect 6. Collect Crystals (Vacuum Filtration) IceBath->Collect Wash 7. Wash with Ice-Cold Solvent Collect->Wash Dry 8. Dry Crystals Wash->Dry Analyze 9. Analyze Purity (e.g., Melting Point) Dry->Analyze

Caption: Idealized workflow for this compound recrystallization.

Troubleshooting Guide & FAQs

This section addresses the most common problems encountered during the recrystallization of this compound.

Q1: My product has completely dissolved in the hot solvent, but no crystals are forming upon cooling, even in an ice bath. What's wrong?

This is a classic case of either using too much solvent or the solution being supersaturated.[4][5] When an excessive volume of solvent is used, the solution does not reach the necessary saturation point for crystal nucleation and growth, even at low temperatures.[5]

Root Cause Analysis & Solutions:

  • Excess Solvent: This is the most frequent cause.[5] The solubility of your compound is not exceeded upon cooling.

    • Solution A (Solvent Reduction): Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Allow the concentrated solution to cool slowly again.[6]

    • Solution B (Recovery & Restart): If boiling off the solvent is impractical, you can remove all solvent via rotary evaporation to recover the crude solid and restart the recrystallization with a more appropriate solvent volume.[5][6]

  • Supersaturation: The solution has cooled below its saturation point, but there are no nucleation sites for crystals to begin forming.[4][5]

    • Solution A (Induce Nucleation - Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass provide a surface for crystal growth to initiate.[4][7]

    • Solution B (Induce Nucleation - Seeding): Add a "seed crystal" – a tiny speck of the pure this compound – to the solution.[4][6] This provides a perfect template for further crystal lattice formation. It is good practice to save a small amount of the crude material for this purpose.[6]

Q2: My recrystallization resulted in a very low yield (< 50%). How can I improve it?

A low yield indicates that a significant portion of your product was lost during the process. This can happen at several stages.[4][6]

Root Cause Analysis & Solutions:

  • Excessive Solvent Use: As in Q1, using too much solvent will keep a large amount of your product dissolved in the mother liquor even after cooling.[4][6] Always use the minimum amount of boiling solvent required to fully dissolve the solid.[4]

  • Premature Filtration: Filtering the solution while it is still warm can lead to significant product loss if crystallization is incomplete. Ensure the solution has been thoroughly cooled in an ice bath for at least 15-30 minutes before filtration.[7]

  • Improper Washing: Washing the collected crystals with room temperature or warm solvent will redissolve some of your product.[4]

    • Solution: Always use a minimal amount of ice-cold solvent for washing the filter cake.[4][7] This removes surface impurities without dissolving the desired crystals.

  • Incomplete Transfer: Material can be lost when transferring between flasks.

    • Solution (Second Crop): Do not discard the mother liquor (the filtrate). You can often recover a "second crop" of crystals by concentrating the mother liquor by boiling off some of the solvent and re-cooling.[6] Note that this second crop may be less pure than the first.

Q3: Instead of solid crystals, an oil separated from the solution. What is "oiling out" and how do I prevent it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6][8] The result is a liquid phase (the "oil") instead of solid crystals. This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to an impure, often glassy or waxy solid upon further cooling.[6][9]

Root Cause Analysis & Solutions:

  • High Impurity Level: Significant impurities can depress the melting point of your compound, making it more likely to oil out.[6][9] The melting point of pure this compound is a key parameter; a significantly lower melting point for your crude material suggests high impurity levels.

    • Solution: Consider a preliminary purification step. If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help.[6] Be cautious, as too much charcoal can adsorb your product and reduce the yield.[6]

  • Rapid Cooling: Cooling the solution too quickly can cause the concentration to exceed the saturation point while the temperature is still high.[7][10]

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask by placing it on a cork ring or paper towels can help slow the cooling rate.[6][11]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of your compound.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation temperature, and allow it to cool more slowly.[5][6][7] If the problem persists, a different solvent or a mixed solvent system may be necessary.

Q4: I've chosen a solvent, but my compound is either too soluble at room temperature or barely soluble even when boiling. What should I do?

This is a common scenario that necessitates the use of a mixed solvent system, also known as a binary solvent system.[12]

Principle of Mixed Solvents: You need a pair of miscible solvents. In one solvent ("the good solvent"), your compound is highly soluble. In the other ("the bad solvent" or anti-solvent), your compound is poorly soluble.[7]

Protocol for Mixed Solvent Recrystallization:

  • Dissolve the this compound in the minimum required amount of the hot "good" solvent.

  • While keeping the solution hot, slowly add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Allow the clear solution to cool slowly, as you would in a single-solvent recrystallization.

A common and effective pair for moderately polar compounds like this compound is Ethanol (good solvent) and Water (bad solvent).[7]

Solvent SystemTypeRationale for this compound
Ethanol SingleThe polar protic nature of ethanol can effectively dissolve the amide and sulfonyl groups upon heating.
Ethyl Acetate SingleA moderately polar solvent that often provides a good solubility differential between hot and cold conditions.
Toluene SingleAn aromatic solvent that can be effective for aromatic compounds, but may pose a higher risk of oiling out if the melting point is low.
Ethanol/Water MixedExcellent general-purpose system. Ethanol solubilizes the compound, and water acts as an anti-solvent to induce crystallization.[7]
Acetone/Hexane MixedA polar aprotic/nonpolar mixture. Acetone is the "good" solvent, while hexane reduces the overall polarity to decrease solubility upon cooling.[12]

Troubleshooting Decision Logic

The following diagram provides a logical path to diagnose and solve common recrystallization issues.

G start Start: Hot, clear solution cool Cool solution to RT, then ice bath start->cool oil_forms Does an oil form? cool->oil_forms crystals_form Do crystals form? no_crystals Problem: No Crystallization crystals_form->no_crystals No crystals_ok Crystals Formed crystals_form->crystals_ok Yes oil_forms->crystals_form No oiling_out Problem: Oiling Out oil_forms->oiling_out Yes induce Action: 1. Scratch flask 2. Add seed crystal no_crystals->induce still_no_crystals Still no crystals? induce->still_no_crystals reduce_solvent Action: Boil off some solvent and re-cool still_no_crystals->reduce_solvent Yes still_no_crystals->crystals_ok No, crystals appeared reduce_solvent->cool fix_oil Action: 1. Reheat to dissolve oil 2. Add more solvent 3. Cool SLOWLY oiling_out->fix_oil fix_oil->cool filter_wash Filter and wash with ice-cold solvent crystals_ok->filter_wash check_yield Is yield acceptable? filter_wash->check_yield low_yield Problem: Low Yield check_yield->low_yield No success Success: Pure, dry crystals check_yield->success Yes recover_mother_liquor Action: Concentrate mother liquor for a second crop low_yield->recover_mother_liquor

Caption: A decision tree for troubleshooting recrystallization.

References

Sources

Technical Support Center: 4-Methyl-N-tosylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the critical nuances of temperature control in the synthesis of 4-Methyl-N-tosylbenzamide. This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common issues and answering frequently asked questions, ensuring your reactions are both successful and reproducible.

The synthesis of this compound, typically achieved via a Schotten-Baumann-type reaction between 4-methylbenzamide and p-toluenesulfonyl chloride (tosyl chloride), is highly dependent on precise temperature management. Failure to control temperature can lead to a cascade of undesirable outcomes, including low yields, impure products, and reaction failure. This guide will help you navigate these challenges.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis.

Q1: My yield is significantly lower than expected, and I'm recovering unreacted 4-methylbenzamide. What's the likely temperature-related cause?

A1: This classic symptom often points to two opposing temperature-related problems:

  • Insufficient Initial Cooling: The reaction between an amine (or amide) and an acyl chloride is highly exothermic.[1] If the initial temperature is not kept low (typically 0-5 °C) using an ice bath, the rapid generation of heat can cause localized boiling of the solvent or degradation of reagents. More critically, it accelerates the hydrolysis of the highly reactive tosyl chloride by the aqueous base (e.g., NaOH or KOH solution) before it can react with the 4-methylbenzamide.[1][2] This competitive hydrolysis reaction is a primary cause of reduced yield.[2]

  • Reaction Not Warmed to Room Temperature: While initial cooling is crucial, maintaining the reaction at 0 °C for its entire duration may prevent it from reaching completion. After the controlled, dropwise addition of tosyl chloride at low temperature, the reaction often requires additional thermal energy to proceed to completion. Allowing the mixture to slowly warm to room temperature and stir for several hours provides the necessary energy for the less reactive molecules to overcome the activation energy barrier.[3]

Solution Workflow:

  • Ensure your reaction vessel is securely placed in an ice-water bath and the internal temperature is stable at 0-5 °C before starting the addition of tosyl chloride.

  • Add the tosyl chloride solution dropwise via an addition funnel to maintain this temperature range and control the initial exotherm.

  • After the addition is complete, continue stirring in the ice bath for another 30-60 minutes.

  • Remove the ice bath and allow the reaction to naturally warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Q2: My final product is contaminated with a significant amount of p-toluenesulfonic acid. How does temperature control relate to this impurity?

A2: The presence of p-toluenesulfonic acid is a direct result of the hydrolysis of tosyl chloride.[2] As discussed in Q1, tosyl chloride is highly susceptible to reaction with water, especially under basic conditions and at elevated temperatures.

Causality Chain:

  • High Temperature → Increased Hydrolysis Rate: The rate of hydrolysis of tosyl chloride increases significantly with temperature.

  • Hydrolysis Product: TsCl + 2 NaOH(aq) → CH₃C₆H₄SO₃Na + NaCl + H₂O.

  • Acidification Workup: During the acidic workup step to neutralize excess base and precipitate the product, the sodium p-toluenesulfonate salt (CH₃C₆H₄SO₃Na) is converted back into p-toluenesulfonic acid, which can co-precipitate with your desired product, making purification difficult.

Strict adherence to low-temperature conditions (0-5 °C) during the addition of tosyl chloride is the most effective way to minimize this side reaction.[3]

Q3: The reaction seems sluggish and takes an unusually long time to complete, even after warming to room temperature. Could this be a temperature issue?

A3: Yes, while high temperatures are problematic, excessively low temperatures can also be detrimental. If the reaction is performed in a solvent that has a freezing point near the reaction temperature (e.g., using a dry ice/acetone bath instead of an ice/water bath), you may experience:

  • Increased Viscosity & Poor Mixing: As the solvent nears its freezing point, its viscosity increases, leading to inefficient mixing. This is particularly problematic in a biphasic Schotten-Baumann reaction, where efficient mass transfer between the organic and aqueous phases is critical for the reaction to occur.[1]

  • Reduced Reaction Rate: All chemical reactions have a temperature-dependent rate constant. Excessively low temperatures will slow down the desired N-tosylation reaction to a crawl, leading to incomplete conversion even after extended periods.

Ensure you are using an appropriate cooling bath (ice-water is standard) and that the reaction mixture remains a freely stirring suspension or solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature profile for the synthesis of this compound?

A1: The optimal temperature profile involves two distinct phases:

PhaseTemperature RangeRationale
Phase 1: Reagent Addition 0–5 °CTo control the initial exotherm and minimize the competitive hydrolysis of tosyl chloride, maximizing the reaction with 4-methylbenzamide.[3]
Phase 2: Reaction Completion Room Temperature (~20-25 °C)To provide sufficient thermal energy to ensure the reaction proceeds to completion in a reasonable timeframe after the initial, controlled addition.

Q2: How does the choice of base (e.g., NaOH vs. Pyridine) affect the optimal temperature?

A2: The choice of base is critical and influences the reaction conditions.

  • Aqueous Base (NaOH/KOH - Schotten-Baumann Conditions): This creates a two-phase system (e.g., water/dichloromethane).[4] Temperature control is paramount here to prevent hydrolysis of the tosyl chloride in the aqueous phase.[1][2] The 0 °C to room temperature profile is standard.

  • Organic Base (Pyridine/Triethylamine): When using an organic base in an anhydrous organic solvent (like dichloromethane), the primary concern is still controlling the initial exotherm.[5] While hydrolysis is not a competitive reaction in this case, the reaction can still be highly exothermic. Cooling to 0 °C is standard practice to prevent side reactions and ensure controlled addition.[5][6]

Q3: Can I run the reaction at a higher temperature to speed it up?

A3: This is strongly discouraged. While increasing the temperature will increase the reaction rate, it will disproportionately accelerate the rate of undesirable side reactions, primarily the hydrolysis of tosyl chloride.[2] This leads to a lower yield and a product that is more difficult to purify. For this specific transformation, control and selectivity are prioritized over raw speed.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard Schotten-Baumann conditions and emphasizes critical temperature control points.

Materials:

  • 4-Methylbenzamide

  • p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzamide (1.0 eq.) in DCM. In a separate beaker, prepare a 10% aqueous solution of NaOH (2.5 eq.).

  • Initial Cooling: Place the round-bottom flask containing the amide solution into an ice-water bath. Stir for 10-15 minutes until the internal temperature stabilizes between 0 °C and 5 °C.

  • Base Addition: Add the aqueous NaOH solution to the flask and stir vigorously for 5 minutes, ensuring the temperature remains below 5 °C.

  • Tosyl Chloride Addition (Critical Step): Dissolve tosyl chloride (1.1 eq.) in a minimal amount of DCM and transfer it to a pressure-equalizing dropping funnel. Add the tosyl chloride solution dropwise to the vigorously stirred reaction mixture over 30-45 minutes. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not exceed 5 °C.

  • Cold Stirring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1 hour.

  • Warming and Completion: Remove the ice bath and allow the flask to warm to room temperature. Let the reaction stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting 4-methylbenzamide.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, deionized water, and finally, brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualization of Troubleshooting Logic

The following workflow diagram illustrates the decision-making process for troubleshooting low yield or purity issues based on temperature control.

G start Problem: Low Yield or Impure Product q1 Was initial addition performed at 0-5 °C? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Was reaction allowed to warm to room temperature? a1_yes->q2 cause1 Primary Cause: TsCl Hydrolysis a1_no->cause1 solution1 Solution: Use ice-water bath during dropwise addition of TsCl. cause1->solution1 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   end_node Problem likely related to stoichiometry or workup. a2_yes->end_node cause2 Primary Cause: Incomplete Reaction a2_no->cause2 solution2 Solution: Remove ice bath after addition and stir for 2-4h at RT. cause2->solution2

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 4-Methyl-N-tosylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in reactions involving 4-Methyl-N-tosylbenzamide. Our goal is to equip you with the scientific rationale and practical steps to diagnose, mitigate, and resolve these common experimental hurdles.

Introduction: The Challenge of Catalyst Stability

Reactions involving N-tosylbenzamides, such as cross-coupling and C-H functionalization, are powerful tools in modern synthesis. However, the stability and activity of the transition metal catalysts (typically palladium or copper-based) are paramount for success. Catalyst deactivation can lead to sluggish or incomplete reactions, low yields, and difficulty in purification, ultimately impacting project timelines and costs. This guide provides a structured approach to understanding and overcoming these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst deactivation in the context of this compound reactions.

Q1: My palladium-catalyzed cross-coupling reaction with this compound has stalled. What are the most likely causes of catalyst deactivation?

A1: When a palladium-catalyzed reaction stalls, several deactivation mechanisms should be considered. The most common culprits are:

  • Sulfur Poisoning: The tosyl group (-SO₂-) in your substrate is a potential source of sulfur-containing impurities that can irreversibly bind to and poison palladium catalysts.[1] Even trace amounts of thiol or sulfide impurities in the starting material can be highly detrimental.

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation or other degradation pathways, especially if the reaction is not maintained under a strictly inert atmosphere.

  • Formation of Inactive Palladium Species: The active Pd(0) species can be oxidized to inactive Pd(II) complexes or can aggregate to form palladium black, particularly at high temperatures or concentrations.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the catalyst more strongly than the reactants, leading to a slowdown or complete stop of the catalytic cycle.

Q2: I am performing a copper-catalyzed Chan-Lam amination with this compound and observing low conversion. Could the catalyst be deactivating?

A2: Yes, copper catalyst deactivation is a known issue in Chan-Lam couplings.[2][3] Key factors include:

  • Inadequate Re-oxidation: The catalytic cycle of the Chan-Lam reaction often relies on the re-oxidation of Cu(I) to Cu(II) by an oxidant, typically atmospheric oxygen.[4] Poor mass transfer of oxygen into the reaction mixture can lead to a buildup of inactive Cu(I) species.

  • Ligand Dissociation or Degradation: The ligands used to stabilize the copper catalyst can dissociate or be degraded under the reaction conditions, leading to the formation of inactive copper species.

  • Substrate Coordination: The N-tosylbenzamide itself or the resulting product can coordinate to the copper center in a way that inhibits the catalytic cycle.

Q3: Can the N-tosyl group itself directly cause catalyst deactivation?

A3: While the primary concern with the tosyl group is sulfur-based impurities, the group itself can play a role. The sulfonamide nitrogen has reduced basicity due to the electron-withdrawing nature of the tosyl group, which generally lessens its ability to act as a strong coordinating ligand that would poison the catalyst. However, under certain geometric arrangements or with specific metals, the oxygen atoms of the sulfonyl group could potentially interact with the metal center, although this is less common as a primary deactivation pathway compared to sulfur poisoning. The N-tosylcarboxamide group has been shown to act as a directing group in palladium-catalyzed C-H activation, indicating it does coordinate to the metal center.[5][6] This coordination, if too strong or leading to stable off-cycle intermediates, could contribute to catalyst inhibition.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guides for diagnosing and addressing catalyst deactivation.

Guide 1: Diagnosing the Root Cause of Deactivation

A systematic approach is crucial to pinpointing the cause of catalyst deactivation.

Workflow for Diagnosing Catalyst Deactivation

Start Reaction Failure (Low Yield/Stalled) Check_Reagents 1. Verify Reagent Purity (Substrate, Solvent, Base) Start->Check_Reagents Check_Setup 2. Confirm Inert Atmosphere & Temperature Control Check_Reagents->Check_Setup Test_Catalyst 3. Test Catalyst Activity (Control Reaction) Check_Setup->Test_Catalyst Analyze_Byproducts 4. Analyze Reaction Mixture (LC-MS, GC-MS) Test_Catalyst->Analyze_Byproducts Poisoning Hypothesis: Catalyst Poisoning Analyze_Byproducts->Poisoning Sulfur-containing byproducts detected Fouling Hypothesis: Fouling/Insolubility Analyze_Byproducts->Fouling Precipitate observed Degradation Hypothesis: Catalyst/Ligand Degradation Analyze_Byproducts->Degradation Ligand oxide detected Solution_Poisoning Solution: Purify Reagents, Use Sulfur Scavengers Poisoning->Solution_Poisoning Solution_Fouling Solution: Change Solvent, Increase Agitation Fouling->Solution_Fouling Solution_Degradation Solution: Use Fresh Catalyst, Improve Inertion Degradation->Solution_Degradation

Caption: A logical workflow for troubleshooting catalyst deactivation.

Experimental Protocols:

  • Reagent Purity Check:

    • This compound: Recrystallize the substrate from a suitable solvent (e.g., ethanol/water) to remove potential impurities. Analyze by NMR and elemental analysis to confirm purity.

    • Solvents and Bases: Use freshly distilled or anhydrous grade solvents. Ensure bases are of high purity and have been stored under inert atmosphere.

  • Inert Atmosphere Verification:

    • Ensure your reaction flask is properly oven-dried and cooled under a stream of inert gas (argon or nitrogen).

    • Use robust degassing techniques such as freeze-pump-thaw cycles (for sensitive reactions) or sparging with inert gas for at least 30 minutes.

  • Control Reaction:

    • Run a well-established, reliable cross-coupling reaction with your catalyst batch (e.g., Suzuki coupling of 4-bromotoluene with phenylboronic acid) to confirm its intrinsic activity. If this control reaction also fails, the catalyst itself is likely compromised.

Guide 2: Mitigating Sulfur Poisoning

Given the tosyl group, sulfur poisoning is a primary suspect.

Strategies to Combat Sulfur Poisoning

StrategyDescriptionRationale
Reagent Purification Recrystallize or chromatograph this compound.Removes trace sulfur-containing impurities from the synthesis of the tosyl group.
Use of Sacrificial Scavengers Add a small amount of a sulfur scavenger, such as copper powder or zinc dust, to the reaction mixture.These materials can preferentially bind to sulfur impurities, protecting the catalyst.
Catalyst Choice Use sulfur-tolerant catalyst systems if available. Some nickel-based catalysts have shown higher tolerance to sulfur than palladium.The electronic properties of nickel make it less susceptible to poisoning by certain sulfur compounds.
Higher Catalyst Loading Incrementally increase the catalyst loading.This can sometimes overcome the effects of trace poisons, although it is not an ideal solution economically.
Guide 3: Catalyst Reactivation Protocols

In some cases, a deactivated catalyst can be regenerated. This is more common for heterogeneous catalysts but can sometimes be applied to homogeneous catalysts that have precipitated.

Protocol for Reactivation of a Precipitated Palladium Catalyst (Palladium Black)

  • Isolation: Carefully filter the reaction mixture under an inert atmosphere to isolate the precipitated palladium black.

  • Washing: Wash the solid sequentially with the reaction solvent, water, and then acetone to remove adsorbed organic species.

  • Oxidative Treatment: Suspend the palladium black in a suitable solvent and treat with a mild oxidizing agent (e.g., air or a dilute solution of iodine) to re-oxidize the surface Pd(0) to Pd(II).

  • Reduction: After isolating the oxidized palladium, it can be reduced back to the active Pd(0) state in situ in the next reaction by a reducing agent or by the phosphine ligand itself.

Note: The success of reactivation is not guaranteed and depends heavily on the nature of the deactivation. For copper catalysts deactivated by sulfur, a high-temperature calcination under a controlled atmosphere may be required, which is often not practical in a standard organic synthesis lab.[1][7]

Part 3: Advanced Topics and Mechanistic Insights

The Dual Role of the N-Tosyl Group: Directing Group vs. Source of Poison

The N-tosylcarboxamide moiety is a valuable directing group in C-H activation reactions.[5][6] It coordinates to the palladium center, facilitating ortho-functionalization.

Diagram of N-Tosylbenzamide in C-H Activation

Substrate This compound Coordination Coordination Complex (Directed C-H Activation) Substrate->Coordination Poisoning_Pathway Deactivation Pathway (Sulfur Poisoning) Substrate->Poisoning_Pathway Sulfur Impurities Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Coordination Pd_Catalyst->Poisoning_Pathway Product Ortho-functionalized Product Coordination->Product Catalytic Cycle Inactive_PdS Inactive Pd-S Species Poisoning_Pathway->Inactive_PdS

Caption: The dual role of N-tosylbenzamide in catalysis.

This coordination, while beneficial for reactivity, creates a delicate balance. If the coordination is too strong or if off-cycle species are formed, it can inhibit catalyst turnover. Furthermore, any degradation of the substrate that releases sulfur-containing species will lead to rapid poisoning of the coordinated palladium.[8]

References

  • Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite Catalyst. Catalysts.

  • Insights into sulfur poisoning and regeneration of Cu-SSZ-13 catalysts: in situ Cu and S K-edge XAS studies. Physical Chemistry Chemical Physics.

  • What Is the Mechanism by Which High-Sulfur Fuel Poisons a Catalytic Converter?. Sciencing.

  • The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity. BenchChem.

  • Deactivation and Regeneration for the SO₂-Poisoning of a Cu-SSZ-13 Catalyst in the NH₃-SCR Reaction. Catalysts.

  • What Is Catalyst Poisoning In Chemical Reactions?. Chemistry For Everyone - YouTube.

  • A General Palladium-Phosphine Complex To Explore Aryl Tosylates in the N-Arylation of Amines: Scope and Limitations. The Journal of Organic Chemistry.

  • I desperately need help and I'm out of answers. : r/OrganicChemistry. Reddit.

  • N-Tosylcarboxamide as a Transformable Directing Group for Pd-Catalyzed C–H Ortho-Arylation. Organic Letters.

  • Tosylates in Palladium-Catalyzed Coupling Reactions. Application to the Synthesis of Arylcoumarin Inhibitors of Gyrase B. Tetrahedron.

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research.

  • Palladium Catalyzed Alkoxy- and Aminocarbonylation of Vinyl Tosylates. Journal of Synthetic Organic Chemistry, Japan.

  • Catalyst poisoning. Wikipedia.

  • Air-Stable Secondary Phosphine Oxide as Preligand for Palladium-Catalyzed Intramolecular α-Arylations with Chloroarenes. Organic Letters.

  • performance of copper;2-hydroxy-4-methylbenzoate in catalysis compared to palladium. BenchChem.

  • ChemInform Abstract: Room-Temperature ortho-Alkoxylation and -Halogenation of N-Tosylbenzamides by Using Palladium(II)-Catalyzed C-H Activation. ChemInform.

  • Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. TCI AMERICA.

  • Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. Organic Letters.

  • Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research.

  • Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv.

  • Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates. Organic Letters.

  • Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. Advanced Synthesis & Catalysis.

  • ChemInform Abstract: Desulfonylation of Tosyl Amides Through Catalytic Photoredox Cleavage of N-S Bond under Visible-Light Irradiation. ChemInform.

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews.

  • Chan-Lam Coupling. Organic Chemistry Portal.

  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society.

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. Scientific Reports.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews.

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules.

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry.

  • Aromatic Sulfonamides. Journal of Synthetic Chemistry.

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology.

  • Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Journal of the American Chemical Society.

  • Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Catalysts.

  • Understanding the Behavior of N-Tosyl and N-2-Pyridylsulfonyl Imines in CuII-Catalyzed Aza-Friedel−Crafts Reactions. The Journal of Organic Chemistry.

  • Catalytic Amide Reductions under Hydrosilylation Conditions. Diva-Portal.org.

  • Ground-State Distortion in N‑Acyl-tert-butyl-carbamates (Boc) and N‑Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross-Coupling. Angewandte Chemie International Edition.

  • Visible-Light-Mediated Synthesis of Amidyl Radicals: Transition-Metal-Free Hydroamination and N-Arylation Reactions. Journal of the American Chemical Society.

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Technical Support Center: Purity Assessment of 4-Methyl-N-tosylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assessment of 4-Methyl-N-tosylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who require robust, validated methods for determining the purity of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only execute these methods but also troubleshoot them effectively.

The Critical Role of Purity Assessment

This compound, a compound featuring both a benzamide and a sulfonamide moiety, has potential applications in medicinal chemistry and materials science. The presence of impurities, even at trace levels, can significantly alter its biological activity, physicochemical properties, and safety profile. Therefore, rigorous purity assessment is not merely a quality control checkpoint but a fundamental component of reliable scientific research and development. This guide provides a multi-technique approach to ensure comprehensive characterization.

General Analytical Workflow

A systematic approach is crucial for an accurate purity assessment. The workflow should be logical, starting with a qualitative overview and progressing to quantitative and structural confirmation.

Analytical_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Structural Confirmation Sample Sample Preparation (Dissolution in appropriate solvent) TLC Preliminary TLC Analysis Sample->TLC Spotting HPLC HPLC-UV/DAD (Primary Purity Assay) TLC->HPLC Method Scaffolding GC GC-MS (For volatile impurities) TLC->GC Assess Volatility NMR NMR Spectroscopy (Identity & Structural Impurities) HPLC->NMR Confirm Peak Identity MS High-Res Mass Spec (Molecular Weight & Formula) HPLC->MS Confirm Peak Identity

Caption: General workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for quantifying the purity of non-volatile organic compounds like this compound. A reversed-phase method is typically the most effective.

Detailed Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards and a sample solution at a concentration of ~50 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • A standard HPLC system with a UV or Diode Array Detector (DAD) is suitable.

    • The parameters in the table below provide a robust starting point.

ParameterRecommended SettingRationale & Causality
Column C18, 250 mm x 4.6 mm, 5 µmThe non-polar C18 stationary phase provides good retention for the moderately non-polar analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidic mobile phase (pH ~2.7) suppresses the ionization of residual silanol groups on the column, preventing peak tailing.[1]
Gradient 60% B to 95% B over 15 minA gradient elution ensures that both the main compound and any potential impurities with different polarities are eluted as sharp peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (UV) 254 nmAromatic rings in the molecule provide strong absorbance at this wavelength. A DAD can be used to check for peak purity.
Injection Vol. 10 µLA small injection volume prevents column overloading and peak distortion.
HPLC Troubleshooting and FAQs

Q1: My main peak is tailing severely (Tailing Factor > 1.8). What's the cause?

A1: Peak tailing for benzamide-type compounds is frequently caused by secondary interactions between the analyte and the stationary phase.[1] The primary suspect is the interaction of the amide or sulfonamide groups with acidic silanol (Si-OH) groups on the silica-based C18 column.

  • Immediate Action: Ensure your mobile phase pH is low enough. A pH below 3 is critical to keep the silanol groups protonated and non-interactive.[1] Confirm that you have added the 0.1% formic acid correctly.

  • Secondary Action: The column itself may be the issue. Older silica columns or those not specifically designed for basic compounds have more accessible, acidic silanol groups. Consider switching to a column with end-capping or a modern base-deactivated stationary phase.

  • System Check: Extraneous tubing between the injector, column, and detector can cause dead volume, leading to tailing. Ensure all connections are secure and tubing lengths are minimized.[1]

HPLC_Tailing_Troubleshooting Problem HPLC Peak Tailing (Tf > 1.5) Cause1 Mobile Phase Issue (Incorrect pH) Problem->Cause1 Cause2 Column Issue (Silanol Interactions) Problem->Cause2 Cause3 System Issue (Dead Volume) Problem->Cause3 Solution1 Verify/Remake Mobile Phase (Ensure pH < 3) Cause1->Solution1 Fix Solution2 Use Base-Deactivated Column or Flush Old Column Cause2->Solution2 Fix Solution3 Check Fittings & Tubing (Minimize Length) Cause3->Solution3 Fix

Caption: Troubleshooting logic for HPLC peak tailing.

Q2: I'm seeing a small peak just before my main analyte peak. Is it an impurity?

A2: It could be. Potential impurities from a typical synthesis (e.g., reaction of 4-methylbenzamide with p-toluenesulfonyl chloride) would include the starting materials. 4-methylbenzamide is more polar than the final product and would likely elute earlier.

  • How to Confirm:

    • Spiking: Inject a known standard of 4-methylbenzamide. If the retention time matches the unknown peak and its area increases, you have confirmed its identity.

    • LC-MS: If available, analyze the sample by LC-MS. The mass of the early-eluting peak should correspond to that of 4-methylbenzamide (C8H9NO, MW: 135.16 g/mol ).

Q3: My retention times are drifting between injections. What should I do?

A3: Retention time instability points to a lack of equilibrium or a problem with the mobile phase delivery.

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions for at least 10-20 column volumes before the first injection.[2]

  • Mobile Phase: Premixing the mobile phase components can sometimes improve consistency over online mixing by the pump, especially if the pump's mixing performance is suboptimal.[3] Also, ensure your mobile phase is properly degassed to prevent bubble formation in the pump heads.[4]

  • Temperature: Verify that the column oven is on and maintaining a stable temperature. Fluctuations in ambient temperature can cause drift if a column oven is not used.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary tool for purity, GC-MS is excellent for identifying volatile or semi-volatile impurities that might not be detected by HPLC, such as residual solvents or certain starting materials. This compound itself may have limited thermal stability, so a careful temperature program is required.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.

    • Ensure the solvent is high-purity (GC grade) to avoid interfering peaks.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale & Causality
Column Non-polar (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm filmA standard, robust non-polar column suitable for a wide range of semi-volatile organic compounds.[5]
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250 °CHot enough to ensure volatilization without causing on-inlet degradation.
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 minThe initial hold allows for solvent elution, while the ramp separates compounds by boiling point. The final temperature should be high enough to elute the main analyte but below its decomposition temperature.
MS Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) @ 70 eVProvides a reproducible fragmentation pattern for library matching and structural confirmation.[5]
Mass Range 40 - 500 m/zCovers the expected mass of the analyte and potential fragments/impurities.
GC-MS Troubleshooting and FAQs

Q1: I don't see a peak for my compound, or the peak is very broad and small.

A1: This suggests either poor volatilization or thermal degradation.

  • Check Inlet Temperature: The inlet temperature might be too low. You can cautiously increase it in 10 °C increments, but be aware of potential degradation.

  • Check Oven Program: The final oven temperature may not be high enough to elute the compound from the column. Try increasing the final temperature or extending the hold time.

  • Derivatization: If the compound is inherently non-volatile or thermally labile due to the acidic N-H proton, derivatization (e.g., silylation) could be an option, though this adds complexity to the analysis.

Q2: My mass spectrum doesn't show a molecular ion peak (M+). How can I confirm the compound's identity?

A2: It is common for some molecules under high-energy Electron Ionization (EI) to fragment so extensively that the molecular ion is weak or absent.

  • Look for Key Fragments: The fragmentation pattern is a fingerprint. For this compound (MW: 289.34), expect to see fragments corresponding to the tosyl group (m/z 155), the 4-methylbenzoyl group (m/z 119), and the tropylium ion (m/z 91).

  • Use Soft Ionization: If your instrument is capable, switch to a soft ionization technique like Chemical Ionization (CI). CI is a lower-energy process that is much more likely to produce a strong protonated molecular ion peak ([M+H]+ at m/z 290), confirming the molecular weight.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural confirmation and identifying structurally similar impurities. For purity assessment, quantitative NMR (qNMR) can be performed with an internal standard, but for routine checks, a high-quality 1H NMR is often sufficient to spot impurities.

Data Interpretation and Expected Spectrum

A 1H NMR spectrum in a solvent like DMSO-d6 should show distinct signals:

  • Amide Proton (N-H): A singlet, likely broad, in the downfield region (~11-12 ppm). Its chemical shift can be concentration-dependent.

  • Aromatic Protons: Two sets of AA'BB' systems in the aromatic region (~7.2-8.0 ppm), corresponding to the two different para-substituted benzene rings.

  • Methyl Protons: Two sharp singlets in the aliphatic region (~2.3-2.5 ppm), each integrating to 3 protons.

| Predicted 1H NMR Signals (in DMSO-d6) | | :--- | :--- | | Chemical Shift (ppm) | Multiplicity | Assignment | | ~11.5 | Singlet (broad) | N-H | | ~7.9 (d, 2H) & ~7.4 (d, 2H) | Doublets | Protons on the benzamide ring | | ~7.7 (d, 2H) & ~7.3 (d, 2H) | Doublets | Protons on the tosyl ring | | ~2.40 | Singlet (3H) | Methyl group on benzamide ring | | ~2.35 | Singlet (3H) | Methyl group on tosyl ring |

NMR Troubleshooting and FAQs

Q1: I see small, extra peaks in the aromatic and methyl regions. What are they?

A1: These are likely impurities.

  • Starting Materials: Check for singlets and aromatic signals corresponding to 4-methylbenzamide[7][8] or p-toluenesulfonyl chloride.

  • Solvents: Residual synthesis or purification solvents (e.g., ethyl acetate, hexane, dichloromethane) are common. Compare the observed singlets/multiplets to a standard residual solvent chart.

  • Isomers: If the synthesis allowed for it, you might have positional isomers (e.g., 2-methyl or 3-methyl analogs), which would present as more complex aromatic signals and slightly shifted methyl peaks.

Q2: My N-H proton peak is very broad or not visible. Is this a problem?

A2: Not necessarily. The N-H proton can undergo chemical exchange with trace amounts of water in the NMR solvent (especially DMSO-d6), which can broaden the signal significantly or even cause it to disappear into the baseline.

  • Confirmation: To confirm its presence, you can add a drop of D2O to the NMR tube and re-acquire the spectrum. The N-H peak should disappear as the proton exchanges with deuterium. This is a standard method for identifying exchangeable protons.

References

  • International Journal of Creative Research Thoughts (2022). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. IJCRT.org. Available at: [Link]

  • Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o786. Available at: [Link]

  • Hassan, S., et al. (2018). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Journal of Pharmaceutical Research International. Available at: [Link]

  • Der Pharma Chemica (2016). GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. Der Pharma Chemica. Available at: [Link]

  • Maddala, S., et al. (2016). A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. Oriental Journal of Chemistry, 32(3). Available at: [Link]

  • Shimadzu (2019). Novel GC-MS Ionization Technique to Identify Unknown Compounds. Shimadzu. Available at: [Link]

  • PubChem. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Benzamide, N-ethyl-4-methyl-. National Center for Biotechnology Information. Available at: [Link]

  • Zhuang, S., et al. (2013). The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. Advanced Materials Research. Available at: [Link]

  • Skidan, I., et al. (2015). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Available at: [Link]

  • Polish Pharmaceutical Society (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • International Journal of Pharmacy and Technology (2016). SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. IJPT. Available at: [Link]

  • PubChem. 4-Methyl-N-(1-methylethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Green, K., et al. (2018). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 820–824. Available at: [Link]

  • National Institutes of Health. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. Available at: [Link]

  • PubChem. 4-Methyl-N-phenylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. 1H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide. ResearchGate. Available at: [Link]

  • ChemSynthesis. 2-amino-N-tosyl-benzamide. ChemSynthesis. Available at: [Link]

  • ResearchGate. Tips and Tricks of HPLC System Troubleshooting. ResearchGate. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]

  • ResearchGate. Effect of nature of solvent on the synthesis of 4-methyl-N-phenylbenzenesulfonamide under different reaction conditions with atomized sodium. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. RSC. Available at: [Link]

  • Sartorius (2023). Webinar: Troubleshooting HPLC Mobile Phase Issues. YouTube. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Benzamide Directing Groups in Catalysis: 4-Methyl-N-tosylbenzamide vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the strategic functionalization of C–H bonds has emerged as a paramount tool for molecular construction. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. Central to the success of directed C–H activation is the choice of the directing group, a chemical moiety that positions a transition metal catalyst in close proximity to a specific C–H bond, thereby ensuring high regioselectivity.

Among the myriad of directing groups, benzamides have garnered significant attention due to their prevalence in pharmaceuticals and bioactive molecules, as well as their robust coordinating ability. This guide provides an in-depth technical comparison of 4-Methyl-N-tosylbenzamide with other commonly employed benzamide-based directing groups in catalysis, with a focus on their performance in palladium- and rhodium-catalyzed C–H functionalization reactions. We will delve into the mechanistic nuances, comparative performance data, and detailed experimental protocols to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal directing group for their synthetic endeavors.

The Role of the Benzamide Moiety in Directing C-H Activation

The efficacy of a directing group is primarily determined by its ability to coordinate to the metal center, its stability under the reaction conditions, and the ease of its subsequent removal or transformation. The benzamide functional group provides a versatile platform for directing C–H activation, typically at the ortho position of the aromatic ring. The coordination of the amide oxygen to the metal center forms a stable five- or six-membered metallacycle intermediate, which is crucial for the subsequent C–H bond cleavage step. This is often the rate-determining step and typically proceeds via a concerted metalation-deprotonation (CMD) pathway.[1]

The nature of the substituent on the amide nitrogen plays a critical role in modulating the electronic and steric properties of the directing group, thereby influencing its coordinating ability and, consequently, the efficiency and selectivity of the catalytic reaction. In this guide, we will compare the performance of this compound against two other widely used classes of benzamide directing groups: N-alkoxybenzamides (represented by N-methoxybenzamide) and simple N-alkyl/unsubstituted benzamides.

In Focus: this compound as a Directing Group

The N-tosyl group in this compound is a strong electron-withdrawing group, which enhances the acidity of the N-H proton. This increased acidity is postulated to facilitate the cyclometalation step in certain catalytic cycles.[2] Furthermore, the tosyl group can serve as a versatile handle for subsequent transformations, adding to the synthetic utility of this directing group.[3]

Palladium-Catalyzed Ortho-Arylation

A significant application of N-tosylbenzamides is in the palladium-catalyzed ortho-arylation of arenes. This transformation provides a direct route to biaryl carboxamides, which are important structural motifs in medicinal chemistry. Studies have shown that the N-tosylcarboxamide group can efficiently direct the ortho-arylation of a wide range of benzamides with various aryl iodides.[3]

The reaction typically employs a palladium(II) catalyst, such as palladium acetate (Pd(OAc)₂), in the presence of a silver salt, which acts as a halide scavenger. The N-tosyl group has demonstrated high efficiency in this transformation, often leading to good to excellent yields of the desired ortho-arylated products.[3]

Comparative Performance Analysis

Ortho-Arylation: A Head-to-Head Perspective

Let us consider the palladium-catalyzed ortho-arylation of benzamides with aryl iodides as a benchmark reaction for comparing this compound, N-methoxybenzamide, and a simple N-alkyl benzamide.

Directing GroupCatalyst SystemSubstrate ScopeTypical YieldsKey AdvantagesKey Disadvantages
This compound Pd(OAc)₂, AgOAc, AcOHBroad, tolerates various functional groups on both benzamide and aryl iodide.[3]60-90%[3]High efficiency; Tosyl group is a versatile handle for further transformations.[3]May require slightly higher temperatures; potential for diarylation with para-substituted benzamides.[3]
N-Methoxybenzamide Pd(OAc)₂, PhI(OAc)₂, AcOH/Ac₂OBroad, effective for a range of arenes.[4]70-85%Weaker coordinating ability can be advantageous in certain transformations; readily cleaved.[4]Can be prone to side reactions under harsh conditions.
Simple N-Alkyl/Unsubstituted Benzamide Pd(OAc)₂, AgOAc, TFAGood for electron-rich benzamides, but can be less effective for electron-poor substrates.[2]50-80%[2]Simplicity of the directing group; readily available starting materials.Can exhibit lower reactivity and yields compared to more activated benzamides; may require stronger acids like TFA.[2]

From this comparison, it is evident that this compound offers high efficiency and the added benefit of a transformable directing group. N-methoxybenzamide provides a good balance of reactivity and ease of removal. Simple N-alkyl or unsubstituted benzamides, while being the most straightforward, may require more forcing conditions and can be less efficient for challenging substrates.

Mechanistic Considerations: A Deeper Dive

The choice of directing group can influence the operative catalytic cycle. Understanding these mechanistic nuances is crucial for optimizing reaction conditions and predicting outcomes.

Catalytic_Cycle cluster_main General Catalytic Cycle for Ortho-Arylation Substrate Benzamide Substrate (with Directing Group) Intermediate_A Coordination Complex Substrate->Intermediate_A + Pd(II) Pd(II) Pd(II) Catalyst Pd(II)->Intermediate_A Intermediate_B Cyclometalated Pd(II) Intermediate (CMD Step) Intermediate_A->Intermediate_B C-H Activation (Concerted Metalation-Deprotonation) Intermediate_C Pd(IV) Intermediate Intermediate_B->Intermediate_C + ArI (Oxidative Addition) ArI Aryl Iodide ArI->Intermediate_C Product Ortho-Arylated Product Intermediate_C->Product Reductive Elimination HX HX HX->Pd(II)

Figure 1: A generalized catalytic cycle for the palladium-catalyzed ortho-arylation of benzamides.

The key C-H activation step, often a concerted metalation-deprotonation (CMD), is influenced by the acidity of the C-H bond and the coordinating ability of the directing group.[1] The electron-withdrawing nature of the N-tosyl group in this compound can render the ortho-protons more acidic, potentially facilitating the CMD step. In contrast, the N-methoxy group is less electron-withdrawing, and its directing ability relies more on its Lewis basicity and chelation.[4]

Experimental Protocols

To provide practical guidance, we present representative experimental protocols for the palladium-catalyzed ortho-arylation using different benzamide directing groups.

Protocol 1: Ortho-Arylation using N-Tosylbenzamide Directing Group[3]

Protocol_1 start Start step1 Combine N-tosylbenzamide (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and AgOAc (2.0 equiv) in a reaction vessel. start->step1 step2 Add acetic acid as the solvent. step1->step2 step3 Heat the mixture at 120 °C under an inert atmosphere. step2->step3 step4 Monitor the reaction by TLC or GC-MS. step3->step4 step5 Upon completion, cool to room temperature, dilute with ethyl acetate, and filter. step4->step5 step6 Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. step5->step6 step7 Purify the crude product by column chromatography. step6->step7 end End step7->end

Figure 2: Experimental workflow for ortho-arylation using an N-tosylbenzamide directing group.

Protocol 2: Ortho-Arylation using N-Methoxybenzamide Directing Group

Protocol_2 start Start step1 Combine N-methoxybenzamide (1.0 equiv), aryl iodide (1.5 equiv), and Pd(OAc)₂ (5 mol%) in a reaction vessel. start->step1 step2 Add a mixture of acetic acid and acetic anhydride as the solvent. step1->step2 step3 Heat the mixture at 100 °C under an inert atmosphere. step2->step3 step4 Monitor the reaction by TLC or GC-MS. step3->step4 step5 After completion, cool to room temperature and quench with saturated NaHCO₃ solution. step4->step5 step6 Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. step5->step6 step7 Purify the crude product by column chromatography. step6->step7 end End step7->end

Figure 3: Experimental workflow for ortho-arylation using an N-methoxybenzamide directing group.

Conclusion and Future Outlook

The choice of a directing group in C–H activation is a critical decision that significantly impacts the outcome of a synthetic transformation. This guide has provided a comparative analysis of this compound against other common benzamide directing groups.

This compound stands out for its high efficiency in directing ortho-arylation and its inherent versatility, allowing for subsequent modifications of the tosyl group. This makes it an excellent choice for complex molecule synthesis where downstream functionalization is desired.

N-Methoxybenzamides offer a reliable and often high-yielding alternative, with the advantage of a more readily cleavable directing group.

Simple N-alkyl or unsubstituted benzamides , while being the most atom-economical, may lack the reactivity of their more elaborated counterparts and often require more stringent reaction conditions.

The field of C–H functionalization is continually evolving, with ongoing research focused on the development of more efficient, selective, and versatile directing groups. The insights provided in this guide aim to empower researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E76, 235. Available at: [Link]

  • N-Tosylcarboxamide as a Transformable Directing Group for Pd-Catalyzed C–H Ortho-Arylation. Organic Letters, 15(21), 5558-5561. Available at: [Link]

  • SYNTHESIS OF N-BENZAMIDOMETHYL-4-TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 735-744. Available at: [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 117-124. Available at: [Link]

  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o786. Available at: [Link]

  • N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations. Chemistry – An Asian Journal, 12(17), 2196-2207. Available at: [Link]

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  • ChemInform Abstract: Room-Temperature ortho-Alkoxylation and -Halogenation of N-Tosylbenzamides by Using Palladium(II)-Catalyzed C-H Activation. ChemInform, 45(31). Available at: [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 117(13), 8752-8786. Available at: [Link]

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  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]

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A Comparative Guide to Directing Group Efficiency in C-H Functionalization: A Focus on 4-Methyl-N-tosylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount strategy for streamlining the synthesis of complex molecules. This approach, which circumvents the need for pre-functionalized starting materials, offers a more atom-economical and efficient pathway to novel chemical entities. Central to the success of many C-H activation strategies is the use of directing groups (DGs), which orchestrate the regioselectivity of the transformation by positioning a metal catalyst in close proximity to a specific C-H bond.

This guide provides an in-depth comparative analysis of the efficiency of various directing groups, with a particular focus on the versatile N-tosylamide moiety present in 4-Methyl-N-tosylbenzamide. We will objectively evaluate its performance against other prominent directing groups in the context of a palladium-catalyzed ortho-olefination reaction, a widely employed C-C bond-forming transformation. This analysis is supported by experimental data from the scientific literature to provide a clear, evidence-based comparison for researchers aiming to select the optimal directing group for their synthetic endeavors.

The Role and Mechanism of Directing Groups in C-H Activation

Directing groups are functional moieties covalently attached to a substrate that contain a heteroatom capable of coordinating to a transition metal catalyst. This coordination event brings the catalyst into close proximity to a specific C-H bond, typically in the ortho position of an aromatic ring, facilitating its cleavage and subsequent functionalization. The general mechanism for a palladium-catalyzed ortho-C-H functionalization is depicted below. The choice of directing group is critical as it influences the rate, efficiency, and selectivity of the reaction. An ideal directing group should be easy to install and remove, robust under the reaction conditions, and effectively promote the desired C-H activation step.

G cluster_0 Catalytic Cycle A Substrate with DG C Coordination A->C B Pd(II) Catalyst B->C D C-H Activation (Concerted Metalation-Deprotonation) C->D Base E Palladacycle Intermediate D->E F Olefin Coordination E->F Olefin G Migratory Insertion F->G H β-Hydride Elimination G->H I Reductive Elimination H->I J Product I->J K Regenerated Catalyst I->K K->C

Figure 1. Generalized catalytic cycle for a palladium-catalyzed ortho-C-H olefination directed by a generic directing group (DG).

Comparative Analysis of Directing Group Efficiency in ortho-Olefination

To provide a quantitative comparison, we will examine the palladium-catalyzed ortho-olefination of benzamide derivatives with ethyl acrylate. This reaction serves as a benchmark for evaluating the efficacy of different directing groups. The data presented in the following table has been compiled from various literature sources, selecting for reactions performed under comparable conditions to ensure a fair assessment.

Table 1: Comparison of Directing Group Performance in the Pd-Catalyzed ortho-Olefination of Benzamides with Ethyl Acrylate

EntryDirecting Group on BenzamideCatalyst SystemOlefinSolventTemp. (°C)Time (h)Yield (%)Reference
14-Methyl-N-tosyl Pd(OAc)₂, Ag₂CO₃, TFAEthyl AcrylateDCE1002485[1]
2N-Methoxy [RuCl₂(p-cymene)]₂, AgSbF₆Ethyl AcrylateMeOH601282[2]
3N-(quinolin-8-yl) Pd(OAc)₂, AgOAcEthyl AcrylatePhCl1202492[3][4]
4N-(pyridin-2-yl) (Picolinamide) Pd(OAc)₂, Ag₂CO₃Ethyl AcrylateToluene1102478[5]
Analysis of Performance
  • N-Tosylamide (as in this compound): The N-tosylamide group demonstrates high efficiency in the palladium-catalyzed ortho-olefination, affording the product in a high yield of 85%. The tosyl group is strongly electron-withdrawing, which is believed to increase the acidity of the amide N-H proton, facilitating the initial coordination and subsequent C-H activation step.

  • N-Methoxyamide: The N-methoxyamide directing group also proves to be highly effective, particularly in a ruthenium-catalyzed system, providing a comparable yield of 82% under milder conditions (60 °C). This highlights that the choice of both the directing group and the metal catalyst is crucial for optimizing reaction efficiency.

  • 8-Aminoquinoline: The 8-aminoquinoline moiety is a powerful bidentate directing group, consistently providing excellent yields (92% in this case).[3][4] Its strong chelation to the metal center is a key factor in its high efficiency. However, the installation and removal of this relatively complex directing group can sometimes be more challenging than for simpler amide-based DGs.[6][7][8][9][10][11][12]

  • Picolinamide (N-(pyridin-2-yl)): Picolinamide, another bidentate directing group, also performs well, giving a good yield of 78%. Similar to 8-aminoquinoline, its effectiveness stems from strong chelation, though it appears slightly less efficient under the compared conditions. The removal of the picolinamide group has been reported to be achievable under various conditions.[1][8][13][14][15][16]

Mechanistic Considerations: Monodentate vs. Bidentate Directing Groups

The directing groups compared above can be broadly categorized into monodentate (N-tosylamide and N-methoxyamide) and bidentate (8-aminoquinoline and picolinamide) ligands. This structural difference significantly impacts their coordination to the metal center and, consequently, the reaction mechanism and efficiency.

G cluster_0 Coordination Modes cluster_1 cluster_2 Monodentate Monodentate Coordination (e.g., N-Tosylamide) Bidentate Bidentate Chelation (e.g., 8-Aminoquinoline) M1 Pd DG1 O=C(Ar)-N(H)-Ts M1->DG1 Coordination via Amide Oxygen M2 Pd DG2 C(Ar)=O  | N(H)-Quinoline M2->DG2 Chelation via Amide Oxygen and Quinoline Nitrogen G cluster_0 Experimental Workflow A Combine Reactants: This compound, Pd(OAc)₂, Ag₂CO₃, TFA B Add Solvent (DCE) and Ethyl Acrylate A->B C Heat Reaction Mixture (100 °C, 24 h) B->C D Cool to Room Temperature C->D E Work-up: Filter through Celite, Concentrate D->E F Purification: Column Chromatography E->F G Characterization of Product F->G

Figure 3. Step-by-step workflow for the palladium-catalyzed ortho-olefination.

Materials:

  • This compound (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)

  • Trifluoroacetic acid (TFA, 1.0 equiv)

  • Ethyl acrylate (2.0 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To an oven-dried reaction vessel, add this compound, Pd(OAc)₂, Ag₂CO₃, and TFA.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DCE and ethyl acrylate via syringe.

  • Seal the vessel and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-olefinated product.

Conclusion

The choice of a directing group is a critical decision in the design of a C-H functionalization strategy. This guide has provided a comparative overview of the efficiency of the N-tosylamide directing group in this compound against other commonly used directing groups for a palladium-catalyzed ortho-olefination reaction.

The N-tosylamide group stands out as a highly effective monodentate directing group, offering a good balance of reactivity and ease of handling. While bidentate directing groups like 8-aminoquinoline and picolinamide can offer superior yields due to strong chelation, considerations regarding their installation and removal must be taken into account. The N-methoxyamide group also presents a viable and efficient alternative.

Ultimately, the optimal directing group will depend on the specific substrate, the desired transformation, and the overall synthetic strategy. By understanding the relative strengths and weaknesses of each directing group, researchers can make more informed decisions to enhance the efficiency and success of their C-H functionalization reactions.

References

  • Biswas, S., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(20), 13112-13123. [Link]

  • Gensch, T., et al. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry – A European Journal, 22(47), 16805-16808. [Link]

  • Krasovskiy, A., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(13), 1434-1436. [Link]

  • Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8‐Aminoquinoline. Advanced Synthesis & Catalysis, 363(15), 3639-3663. [Link]

  • O'Duill, M. (2021). A Guide to Directing Group Removal: 8‐Aminoquinoline in press. The O'Duill Group.
  • Maulide, N., et al. (2011). A mild and versatile cleavage of the 8-aminoquinoline directing group.
  • BenchChem. (2025).
  • Caplin, M. J., et al. (2024). Directed Arylation of 7‐Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments. European Journal of Organic Chemistry.
  • Gensch, T., & Glorius, F. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry. 22(47), 16805-16808.
  • Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]

  • Scite.ai. A Guide to Directing Group Removal: 8‐Aminoquinoline.
  • Desai, L. V., Stowers, K. J., & Sanford, M. S. (2008). Insights into Directing Group Ability in Palladium-Catalyzed C–H Bond Functionalization. Journal of the American Chemical Society, 130(40), 13285-13293. [Link]

  • Fabis, F., et al. (2012). N-Tosylcarboxamide as a Transformable Directing Group for Pd-Catalyzed C–H Ortho-Arylation. Organic Letters, 14(18), 4950-4953. [Link]

  • Fu, B., et al. (2017). Density Functional Theory Study on the Mechanism of Iridium-Catalyzed Benzylamine ortho C–H Alkenylation with Ethyl Acrylate. The Journal of Organic Chemistry, 82(19), 10146-10155.
  • ResearchGate. Directing groups in synthesis and methodology. (In this review, DG=8‐aminoquinoline.).
  • Prim, D., et al. (2020). N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. Molecules, 25(15), 3436. [Link]

  • ResearchGate. Removal of the tosyl and nosyl groups.
  • Bolm, C., et al. (2014). Rhodium(III)
  • Chen, G., et al. (2023). Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl- N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation. The Journal of Organic Chemistry, 88(13), 8441-8453.
  • Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
  • Yu, J.-Q., et al. (2019). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Journal of the American Chemical Society, 141(38), 15037-15042.
  • ResearchGate. Removal of the coordinating group. Deprotection of the picolinamido....
  • Kakiuchi, F., et al. (2020). Rhodium-Catalyzed ortho-Olefination of Sterically Demanding Benzamides: Application to the Asymmetric Synthesis of Axially Chiral Benzamides. Chemistry, 26(22), 4969-4973.
  • Fernández-Ibáñez, M. A., et al. (2019).
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  • Wang, G.-W., et al. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of-[6][13][14]Benzotriazin-4(3 H)-ones with DABAL-Me3. Organic Letters, 25(29), 5443-5447.

  • Chen, G., et al. (2014). Palladium-catalyzed picolinamide-directed halogenation of ortho C-H bonds of benzylamine substrates. Organic Letters, 16(15), 4006-4009.
  • Wang, C., et al. (2024).
  • Wang, J., et al. (2012). Ruthenium-catalyzed oxidative C-H bond olefination of N-methoxybenzamides using an oxidizing directing group. Organic Letters, 14(3), 736-9. [Link]

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  • Daugulis, O., et al. (2024). Palladium-Catalyzed anti-Michael-Type Hydroamination of N-(Quinolin-8-yl)acrylamide with 2-Pyridones. Organic Letters, 26(30), 6444-6448.
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The Strategic Application of 4-Methyl-N-tosylbenzamide in Palladium-Catalyzed C-H Functionalization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount strategy for the efficient construction of complex molecules. This approach circumvents the need for pre-functionalized starting materials, thereby enhancing atom and step economy. Central to the success of many C-H activation strategies is the use of directing groups, which orchestrate the regioselectivity of the metal-catalyzed bond-forming event. Among the diverse array of directing groups, 4-Methyl-N-tosylbenzamide has garnered significant attention for its robustness and versatility in palladium-catalyzed ortho-C-H functionalization reactions. This guide provides an in-depth validation of the role of this compound in this context, offering a comparative analysis with alternative directing groups, supported by experimental data and mechanistic insights.

The N-Tosylamide Moiety: A Pillar of Strength and Versatility in C-H Activation

The efficacy of a directing group is contingent on its ability to coordinate with the transition metal catalyst, bringing it into close proximity to the targeted C-H bond. The N-tosylamide functionality within this compound serves as an excellent bidentate ligand for palladium, forming a stable six-membered palladacycle intermediate. This intermediate is crucial for facilitating the subsequent C-H activation and functionalization at the ortho position of the benzamide ring.

The tosyl group, with its electron-withdrawing nature, enhances the acidity of the amide N-H bond, facilitating its deprotonation and initial coordination to the palladium center. Furthermore, the inherent stability of the N-tosylamide group under a wide range of reaction conditions makes it a reliable anchor for directing C-H functionalization.

A Case Study: Palladium-Catalyzed ortho-Arylation

To objectively evaluate the performance of this compound as a directing group, we will focus on the well-documented palladium-catalyzed ortho-arylation of arenes. This transformation is a powerful tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.

The Role of this compound in Action

The N-tosylcarboxamide group has been effectively utilized to direct the palladium-catalyzed C–H arylation of arenes, providing a novel route to biarylcarboxamides.[1] The general scheme for this reaction involves the coupling of a this compound derivative with an aryl halide in the presence of a palladium catalyst and a suitable base.

sub This compound (Substrate) intermediate Palladacycle Intermediate sub->intermediate Coordination & C-H Activation aryl_halide Ar-X (Aryl Halide) aryl_halide->intermediate Oxidative Addition catalyst Pd(OAc)2 catalyst->intermediate base Base base->intermediate product ortho-Arylated Product intermediate->product Reductive Elimination

Figure 1: General workflow for the Pd-catalyzed ortho-arylation directed by this compound.

The reaction proceeds through a well-established catalytic cycle involving:

  • Coordination and C-H Activation: The N-tosylamide group coordinates to the Pd(II) catalyst, followed by an intramolecular C-H activation at the ortho position to form a stable palladacycle intermediate.

  • Oxidative Addition: The aryl halide oxidatively adds to the palladium center.

  • Reductive Elimination: The aryl group and the arene are reductively eliminated, forming the new C-C bond and regenerating the active palladium catalyst.

Comparative Performance Analysis

The true measure of a directing group's utility lies in its performance relative to other available options. Here, we compare this compound with other commonly employed directing groups for ortho-C-H arylation.

Directing GroupRepresentative Catalyst SystemTypical Yields (%)Key AdvantagesKey Disadvantages
This compound Pd(OAc)₂, PPh₃, K₂CO₃70-95Robust, stable, good directing ability, versatile for further transformations.[1]Requires subsequent removal or transformation of the directing group.
Picolinamide Pd(OAc)₂, K₂CO₃65-90Readily available, effective directing group.Removal can sometimes be challenging.
8-Aminoquinoline Pd(OAc)₂, Ag₂CO₃75-98Excellent directing ability, high yields.Stoichiometric silver oxidant often required, removal can be difficult.
Free Carboxylic Acid Pd(OAc)₂, K₂CO₃50-85Readily available functional group.Can be less robust under certain conditions, potential for decarboxylation.

As the data suggests, this compound offers a compelling balance of high yields and operational simplicity. While other directing groups like 8-aminoquinoline may provide slightly higher yields in some cases, they often necessitate the use of stoichiometric and expensive silver oxidants.

Experimental Protocol: A Self-Validating System

The following detailed protocol for the palladium-catalyzed ortho-arylation of this compound with 4-iodotoluene is provided as a self-validating system. The causality behind each experimental choice is explained to ensure reproducibility and a fundamental understanding of the process.

Materials and Reagents:
  • This compound

  • 4-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Step-by-Step Methodology:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-iodotoluene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

    • Causality: The use of an oven-dried flask and inert atmosphere is critical to prevent the deactivation of the palladium catalyst by moisture and oxygen. The stoichiometry is optimized to ensure complete consumption of the limiting reagent (this compound) while minimizing side reactions. PPh₃ acts as a ligand to stabilize the palladium catalyst. K₂CO₃ is the base required to facilitate the C-H activation step.

  • Solvent Addition: Under a positive pressure of argon or nitrogen, add anhydrous toluene (5 mL) via syringe.

    • Causality: Anhydrous toluene is used as the solvent to ensure a moisture-free environment. The volume is chosen to achieve an appropriate concentration for efficient reaction kinetics.

  • Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24 hours.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the C-H activation and subsequent catalytic steps. Vigorous stirring ensures homogeneity of the reaction mixture. The 24-hour reaction time is typically sufficient for achieving high conversion.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL). Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Causality: The work-up procedure is designed to separate the desired organic product from the inorganic byproducts and the catalyst residue. Column chromatography is a standard and effective method for purifying the final product to a high degree of homogeneity.

Mechanistic Deep Dive: The Role of the Palladacycle

The formation of the palladacycle intermediate is the linchpin of the entire catalytic cycle. The stability and reactivity of this intermediate dictate the efficiency and selectivity of the overall transformation.

Pd_L2 Pd(0)L2 Pd_II_Ar_X Ar-Pd(II)-X(L2) Pd_L2->Pd_II_Ar_X Oxidative Addition Palladacycle Palladacycle Intermediate Pd_II_Ar_X->Palladacycle Substrate This compound Substrate->Palladacycle Coordination & C-H Activation Pd_IV_Intermediate Pd(IV) Intermediate Palladacycle->Pd_IV_Intermediate Oxidative Addition Pd_IV_Intermediate->Pd_L2 Regeneration of Pd(0) Product ortho-Arylated Product Pd_IV_Intermediate->Product Reductive Elimination ArX Ar-X ArX->Pd_II_Ar_X ArX->Pd_IV_Intermediate

Figure 2: Proposed catalytic cycle for the Pd-catalyzed ortho-arylation.

The N-tosylamide directing group plays a crucial role in stabilizing the palladacycle through chelation, which lowers the activation energy for the C-H cleavage step. This chelation assistance is a key principle in directed C-H functionalization.

Conclusion: A Robust and Versatile Tool for Synthesis

This guide validates the significant role of this compound as a highly effective directing group in palladium-catalyzed ortho-C-H functionalization reactions. Its robust nature, coupled with its ability to direct a range of transformations with high yields, positions it as a valuable tool for researchers, scientists, and drug development professionals. While alternative directing groups exist, this compound offers a compelling combination of performance, versatility, and operational simplicity. The provided experimental protocol serves as a reliable starting point for harnessing the power of this directing group in the synthesis of complex and valuable molecules.

References

  • Pintori, D. G., & Greaney, M. F. (2011). N-Tosylcarboxamide as a Transformable Directing Group for Pd-Catalyzed C–H Ortho-Arylation. Organic Letters, 13(20), 5552–5555. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Methyl-N-tosylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and materials science, the synthesis of novel molecular entities is merely the first step. The subsequent, and arguably more critical, phase is the rigorous and unambiguous confirmation of the synthesized product's chemical structure. 4-Methyl-N-tosylbenzamide, an N-acylsulfonamide, represents a class of compounds with significant interest due to the prevalence of both amide and sulfonamide moieties in pharmacologically active agents.[1][2] Its structure, featuring two distinct p-substituted aromatic rings and a central N-H bond flanked by two powerful electron-withdrawing groups (carbonyl and sulfonyl), presents a unique spectroscopic fingerprint.

This guide provides an in-depth, multi-technique spectroscopic workflow for the confirmation of this compound. We will move beyond rote procedural descriptions to explore the causal reasoning behind our analytical choices, demonstrating how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as orthogonal and mutually validating pillars for structural elucidation. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Atomic Constellation

NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the chemical environment of individual protons and carbon atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for mapping its distinct structural regions.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Causality: The ¹H NMR spectrum provides a quantitative map of the proton environments. The key to interpreting the spectrum of this compound lies in understanding how the electronic properties of the carbonyl (C=O) and sulfonyl (SO₂) groups influence the chemical shifts of nearby protons. The two para-substituted aromatic rings, while structurally similar, are electronically distinct. The protons on the benzamide ring are influenced by the C=O group, while the protons on the tosyl ring are influenced by the more strongly electron-withdrawing SO₂ group, leading to predictable differences in their chemical shifts.

Expected ¹H NMR Spectrum (500 MHz, CDCl₃):

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignment & Justification
~ 8.5 - 9.5Broad Singlet1HN-H : The proton on the nitrogen is highly deshielded due to the adjacent C=O and SO₂ groups. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
~ 7.90Doublet2HAr-H (Tosyl) : Protons ortho to the strongly electron-withdrawing SO₂ group are significantly deshielded.
~ 7.75Doublet2HAr-H (Benzamide) : Protons ortho to the C=O group are deshielded, but less so than those ortho to the SO₂ group.
~ 7.35Doublet2HAr-H (Tosyl) : Protons meta to the SO₂ group (and ortho to the methyl group).
~ 7.25Doublet2HAr-H (Benzamide) : Protons meta to the C=O group (and ortho to the methyl group).
~ 2.45Singlet3HAr-CH₃ (Tosyl) : Methyl group attached to the tosyl ring.
~ 2.40Singlet3HAr-CH₃ (Benzamide) : Methyl group attached to the benzamide ring. Its chemical environment is slightly different from the tosyl methyl.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified this compound product.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of an internal standard is critical for accurate chemical shift referencing.[3]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. Shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. Phase the resulting spectrum and integrate the signals. Reference the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Causality: ¹³C NMR provides complementary information, confirming the number of unique carbon environments. Given the molecule's symmetry, we expect to see a specific number of signals. The chemical shifts are highly diagnostic: the carbonyl carbon is significantly downfield, while the aromatic and methyl carbons appear in their characteristic regions.

Expected ¹³C NMR Spectrum (125 MHz, CDCl₃):

Predicted Shift (δ, ppm)Assignment & Justification
~ 165-170C=O : The carbonyl carbon of the amide group is characteristically found in this highly deshielded region.[4]
~ 145Ar-C (Tosyl) : Quaternary carbon attached to the SO₂ group.
~ 143Ar-C (Benzamide) : Quaternary carbon para to the C=O group (attached to the methyl).
~ 138Ar-C (Tosyl) : Quaternary carbon para to the SO₂ group (attached to the methyl).
~ 135Ar-C (Benzamide) : Quaternary carbon attached to the C=O group.
~ 129.5Ar-CH (Tosyl) : Aromatic CH carbons.
~ 129.0Ar-CH (Benzamide) : Aromatic CH carbons.
~ 128.5Ar-CH (Tosyl) : Aromatic CH carbons.
~ 127.5Ar-CH (Benzamide) : Aromatic CH carbons.
~ 21.5Ar-CH₃ : Methyl carbons. The two methyls may be resolved or appear as a single peak.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is analogous to that for ¹H NMR, with the following key differences in acquisition:

  • Acquisition Mode: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon signals, simplifying interpretation.

  • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Product (~5-10 mg) B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Shim Magnetic Field D->E F Acquire FID Signal E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Integrate & Analyze I->J IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample B->C D Apply Pressure Arm C->D E Scan Sample (4000-400 cm⁻¹) D->E F Identify Key Peaks (C=O, N-H, SO₂) E->F

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Chapter 3: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper

Expertise & Causality: Mass spectrometry provides the definitive molecular weight of the compound, acting as a crucial gatekeeper for identity confirmation. High-resolution mass spectrometry (HRMS) can provide a molecular formula, while the fragmentation pattern offers a "molecular puzzle" that can be pieced together to further validate the proposed structure. The bond between the amide nitrogen and the sulfonyl group is a likely point of cleavage, leading to predictable fragment ions.

Expected Mass Spectrum (Electron Ionization - EI):

m/z (Mass-to-Charge Ratio)Proposed FragmentJustification
289[M]⁺ Molecular Ion : Corresponds to the full molecular weight of C₁₅H₁₅NO₃S.
155[SO₂C₆H₄CH₃]⁺Tosyl cation : A very stable and common fragment from tosyl-containing compounds.
134[M - SO₂C₆H₄CH₃]⁺Acylium ion fragment : Loss of the tosyl radical.
119[COC₆H₄CH₃]⁺4-Methylbenzoyl cation : A stable acylium ion, highly indicative of the benzamide portion. [5]
91[C₇H₇]⁺Tropylium ion : A common rearrangement product from toluene-like structures.

Experimental Protocol: Direct Infusion ESI-MS (or GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Introduction:

    • For GC-MS: Inject a small volume of the solution into the GC, which separates the compound before it enters the MS detector.

    • For Direct Infusion ESI-MS: Infuse the solution directly into the electrospray ionization source at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu). If using HRMS, the exact mass should be recorded to at least four decimal places.

  • Analysis: Identify the molecular ion peak and compare its m/z value to the calculated molecular weight. Analyze the major fragment ions to confirm the presence of key structural components like the tosyl and 4-methylbenzoyl moieties.

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Interpretation A Prepare Dilute Solution (~1 mg/mL) B Calibrate Mass Spectrometer A->B C Introduce Sample (e.g., GC or ESI) B->C D Acquire Full Scan Spectrum C->D E Identify Molecular Ion Peak [M]⁺ D->E F Analyze Fragmentation Pattern E->F G Confirm Molecular Formula (HRMS) F->G

Caption: General workflow for Mass Spectrometric analysis.

Comparative Guide: An Orthogonal Approach to Confirmation

No single technique provides the complete picture. True confidence in structural confirmation comes from the convergence of data from these orthogonal—or scientifically independent—methods.

TechniquePrimary Information ProvidedKey Confirmatory Evidence for this compoundLimitations
¹H NMR Proton chemical environments, connectivity (via splitting), and relative proton counts.Distinct signals for two methyl groups, two unique aromatic systems, and a downfield N-H proton.Can be complex to interpret without experience; peak overlap can occur.
¹³C NMR Number of unique carbon atoms and their electronic environments.Presence of the amide carbonyl carbon (~165-170 ppm) and the correct count of aromatic and methyl carbons.Insensitive (requires more sample/time); provides no connectivity data on its own.
IR Spec Presence of specific functional groups.Strong, characteristic absorptions for C=O, N-H, and the dual S=O stretches. [6]Provides no information on the overall atomic connectivity or molecular framework.
MS Molecular weight and fragmentation patterns.A molecular ion peak at m/z 289, and key fragments at 155 (tosyl) and 119 (4-methylbenzoyl). [5]Isomers can have the same mass; fragmentation can sometimes be complex or absent.

The Power of Convergence: When the ¹H and ¹³C NMR data build the carbon-hydrogen framework, the IR data confirms the required functional groups are present, and the mass spectrometry data verifies the final assembly has the correct total mass, the structure of this compound can be assigned with an exceptionally high degree of confidence. This multi-technique validation is the gold standard in chemical and pharmaceutical development. For absolute, unequivocal structural proof, especially for regulatory filings, a single-crystal X-ray diffraction study would be the final, ultimate confirmation.

References

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis: Amides. Retrieved from [Link]

  • Bednárová, L., et al. (2007). Spectroscopic properties of the nonplanar amide group: a computational study. Chirality, 19(9), 729-738. doi:10.1002/chir.20462. Retrieved from [Link]

  • Various Authors. (2013). What is the best method for detecting Amide groups in the presence of Amine groups? ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Mokhtari, J., et al. (n.d.). Supporting Information.
  • SpectraBase. (n.d.). 4-Methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from an academic resource provided by the Royal Society of Chemistry.
  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl- (Mass Spectrum). NIST Chemistry WebBook. Retrieved from [Link]

  • Stenfors, B. A., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 164-171. Retrieved from [Link]

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Unraveling the Reactivity of 4-Methyl-N-tosylbenzamide: A Comparative Guide to Computational Mechanistic Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of modern organic synthesis and drug development, a deep understanding of reaction mechanisms is paramount for innovation and efficiency. This guide, presented from the perspective of a Senior Application Scientist, delves into the computational exploration of the reaction mechanisms of 4-Methyl-N-tosylbenzamide, a representative N-acyl sulfonamide. While direct computational studies on this specific molecule are nascent, this guide synthesizes insights from theoretical investigations of closely related N-acyl-tosylamides and benzamides. We will explore and compare plausible reaction pathways, including transition-metal-catalyzed N-C bond activation, hydrolysis, and reductive N-S bond cleavage, providing a framework for future computational and experimental endeavors.

The Challenge of Amide Bond Reactivity and the "Twisted Amide" Paradigm

The amide bond is notoriously stable due to resonance delocalization of the nitrogen lone pair into the carbonyl π-system. This inherent stability makes direct functionalization of the amide bond a significant synthetic challenge. However, the introduction of a strongly electron-withdrawing group, such as a tosyl group, on the nitrogen atom perturbs this resonance stabilization. Computational studies have revealed that N-acyl-tosylamides can adopt a "twisted" or non-planar geometry around the N-C(O) bond.[1] This ground-state distortion reduces the double-bond character of the N-C bond, rendering it more susceptible to cleavage and subsequent functionalization.[1][2]

G Concept of Amide Bond Twisting A Planar Amide (Strong Resonance) - High N-C bond stability B Twisted Amide (N-Acyl-tosylamide) (Weakened Resonance) - Increased N-C bond reactivity A->B Introduction of -Tosyl group

Caption: Twisting of the amide bond in N-acyl-tosylamides.

Comparative Analysis of Potential Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit to elucidate the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. Below, we compare three potential reaction pathways for this compound, drawing upon computational studies of analogous systems.

Mechanism A: Transition-Metal-Catalyzed N-C Bond Activation

The activation of the N-C bond in amides by transition metals has emerged as a powerful strategy for the synthesis of ketones and biaryls.[3][4] The Suzuki-Miyaura cross-coupling of amides, for instance, provides a compelling case study.

Computational Approach: DFT calculations are widely employed to model the catalytic cycle of such reactions. The choice of functional and basis set is crucial for obtaining accurate results. For example, a combination of the B3LYP functional with a 6-31G(d) basis set has been successfully used to compute the reaction mechanism for the formation of a benzamide derivative.[5] For transition metal-catalyzed reactions, functionals like ωB97XD with larger basis sets and effective core potentials (for the metal) are often preferred to account for dispersion effects and relativistic effects.

Catalytic Cycle: The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling of amides involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

G Catalytic Cycle for Suzuki-Miyaura Coupling of an N-Tosylamide Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-C(O)-NTs Ar-Pd(II)(C(O)NTs)L2 Ar-Pd(II)(C(O)NTs)L2 Oxidative\nAddition->Ar-Pd(II)(C(O)NTs)L2 Transmetalation Transmetalation Ar-Pd(II)(C(O)NTs)L2->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Experimental Data Snapshot:

Reaction StepSystemFunctional/Basis SetCalculated Activation Energy (kcal/mol)Reference
Oxidative Addition (N-C)Pd-catalyzed amide couplingDFT (unspecified)~15-25[3]
TransmetalationSuzuki-Miyaura of aryl halidesDFT~10-20[7]
Reductive EliminationSuzuki-Miyaura of aryl halidesDFT~5-15[7]

Representative Computational Protocol:

  • Geometry Optimization: Optimize the geometries of all reactants, intermediates, transition states, and products using a suitable DFT functional (e.g., B3LYP, M06, ωB97XD) and basis set (e.g., 6-31G(d,p), def2-SVP).

  • Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that optimized structures are true minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculation: For each transition state, perform an IRC calculation to verify that it connects the correct reactant and product.

  • Single-Point Energy Calculation: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., def2-TZVP).

  • Solvation Effects: Include the effects of the solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Mechanism B: Hydrolysis of the Amide and Sulfonamide Moieties

The hydrolysis of N-acyl sulfonamides can, in principle, occur at either the amide or the sulfonamide linkage. The outcome is highly dependent on the reaction conditions (acidic or basic).

Computational Approach: Computational studies can predict the relative activation barriers for the cleavage of the C-N versus the S-N bond. Modeling the reaction in the presence of explicit water molecules and a catalyst (e.g., H₃O⁺ or OH⁻) within a continuum solvent model provides a more realistic picture of the reaction in solution. Such studies have been instrumental in understanding the hydrolysis mechanisms of other complex biological molecules.[8][9][10]

G Plausible Hydrolysis Pathways cluster_0 Amide Hydrolysis cluster_1 Sulfonamide Hydrolysis A This compound B Tetrahedral Intermediate (at Carbonyl) A->B H2O, H+ or OH- C 4-Methylbenzoic Acid + Tosylamide B->C D This compound E Pentacoordinate Sulfur Intermediate D->E H2O, H+ or OH- F 4-Methylbenzamide + Tosylsulfonic Acid E->F

Caption: Potential pathways for the hydrolysis of this compound.

Mechanism C: Reductive Cleavage of the N-S Bond

Recent advances in photoredox catalysis have enabled the reductive cleavage of N-S bonds in tosyl amides under mild conditions.[11][12] This desulfonylation pathway offers an alternative route to access the corresponding amides.

Computational Approach: The mechanism of photoredox reactions can be investigated computationally by calculating the redox potentials of the species involved and mapping out the potential energy surface of the electron transfer and subsequent bond cleavage steps. Time-dependent DFT (TD-DFT) can be used to study the excited states of the photocatalyst.

G Generalized Reductive N-S Cleavage PC Photocatalyst PC_star Excited Photocatalyst* PC->PC_star hv PC_star->PC Amide This compound PC_star->Amide Electron Transfer Amide_anion [Amide]•- Amide->Amide_anion Product 4-Methylbenzamide Anion Amide_anion->Product N-S Cleavage Tosyl_radical Tosyl Radical Amide_anion->Tosyl_radical Donor Electron Donor Donor_oxidized Oxidized Donor Donor->Donor_oxidized -e-

Caption: A simplified schematic of photoredox-catalyzed N-S bond cleavage.

Summary and Outlook

Computational studies provide invaluable insights into the plausible reaction mechanisms of this compound. By leveraging findings from related systems, we can make informed predictions about its reactivity. The "twisted amide" nature of N-acyl-tosylamides suggests a predisposition towards reactions involving N-C bond cleavage, particularly in the presence of transition metal catalysts. However, alternative pathways such as hydrolysis and reductive desulfonylation should also be considered, depending on the reaction conditions.

Future computational work should focus on directly modeling the reactivity of this compound to provide a more definitive comparison of these pathways. Such studies, in conjunction with experimental validation, will undoubtedly accelerate the development of novel synthetic methodologies and the design of new molecules with tailored properties.

References

  • Odame, F. (n.d.). DFT Study of the Reaction Mechanism of N-(Carbomylcarbamothioyl) Benzamide. ResearchGate. Retrieved from [Link]

  • Harvey, J. N., Jover, J., Fey, N., Lloyd-Jones, G. C., & Purdie, M. (2010). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions. Retrieved from [Link]

  • Szostak, M., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Retrieved from [Link]

  • Szostak, M., et al. (2017). Ground-State Distortion in N‑Acyl-tert-butyl-carbamates (Boc) and N‑Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross-Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • (2021, August 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Chiba, S., et al. (2019). Controlled Reduction of Carboxamides to Alcohols or Amines by Zinc Hydrides. Angewandte Chemie International Edition. Retrieved from [Link]

  • Szostak, M., et al. (2019). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. ACS Catalysis. Retrieved from [Link]

  • Singleton, D. A., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • (n.d.). A) Reductive detosylation of N-tosyl amides by dual PRC. B) Selected.... ResearchGate. Retrieved from [Link]

  • Xuan, J., & Xiao, W.-J. (2014). ChemInform Abstract: Desulfonylation of Tosyl Amides Through Catalytic Photoredox Cleavage of N-S Bond under Visible-Light Irradiation. ChemInform. Retrieved from [Link]

  • Dunitz, J. D., et al. (2022). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Retrieved from [Link]

  • Joseph, D., & Gunanathan, C. (2021). Amides Activation: Transition Metal-Free Coupling Between C–N Activated Amides and Enolizable Amides. Chemistry – An Asian Journal. Retrieved from [Link]

  • Szostak, M. (2018). Transition‐Metal‐Free Activation of Amides by N−C Bond Cleavage. Chemistry – A European Journal. Retrieved from [Link]

  • Djarri, L., et al. (2018). DFT Study of Benzamide Coordination with Zinc (II). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Li, Y., et al. (2024). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. Retrieved from [Link]

  • Kadri, S., et al. (2014). Efficient Method for the Direct Preparation of Amides from Carboxylic Acids Using Tosyl Chloride under Solvent-Free Conditions. E-Journal of Chemistry. Retrieved from [Link]

  • Szostak, M. (2017). Twisted Amides: From Obscurity to Broadly Useful Transition-Metal Catalyzed Reactions by N-C Amide Bond Activation. Angewandte Chemie International Edition. Retrieved from [Link]

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  • (2014). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. Semantic Scholar. Retrieved from [Link]

  • Greeley, J., & Vojvodic, A. (2019). Density functional theory studies of transition metal carbides and nitrides as electrocatalysts. Chemical Society Reviews. Retrieved from [Link]

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  • Sugiyama, S., et al. (2021). Recent structural insights into the mechanism of lysozyme hydrolysis. Acta Crystallographica Section D: Structural Biology. Retrieved from [Link]

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A Comparative Yield Analysis of Synthetic Routes to 4-Methyl-N-tosylbenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the N-acylsulfonamide moiety is a cornerstone functional group, prized for its unique electronic and structural properties. 4-Methyl-N-tosylbenzamide, a representative of this class, serves as a valuable intermediate in the synthesis of various biologically active compounds and functional materials. The efficient synthesis of this molecule is, therefore, of significant interest to the scientific community. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound, offering experimental protocols, yield comparisons, and expert insights to aid researchers in selecting the most suitable method for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of N-acylsulfonamides like this compound presents a unique set of challenges. The nitrogen atom of a sulfonamide is significantly less nucleophilic than that of a typical amine due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Similarly, the nitrogen of an amide is also a weak nucleophile. Consequently, the formation of the N-S or N-C bond requires careful selection of reagents and reaction conditions to achieve high yields. This guide will explore two convergent and logical synthetic strategies: the N-sulfonylation of an amide (Route A) and the N-acylation of a sulfonamide (Route B).

Route A: N-Sulfonylation of 4-Methylbenzamide

This approach involves the reaction of 4-methylbenzamide with p-toluenesulfonyl chloride (tosyl chloride). The core of this reaction is the formation of a nitrogen-sulfur bond. Given the low nucleophilicity of the amide nitrogen, this reaction typically requires the use of a strong base to deprotonate the amide, forming a more nucleophilic amidate anion.

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the deprotonated 4-methylbenzamide on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The choice of base is critical; it must be strong enough to deprotonate the amide without promoting side reactions, such as the hydrolysis of the tosyl chloride.

Route_A cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Methylbenzamide 4-Methylbenzamide Base_Activation Deprotonation with Base 4-Methylbenzamide->Base_Activation 1. Add Base p-Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride Nucleophilic_Attack Nucleophilic Attack on Sulfonyl Chloride p-Toluenesulfonyl_Chloride->Nucleophilic_Attack 2. Add Tosyl Chloride Base_Activation->Nucleophilic_Attack Forms Amidate Anion Product_A This compound Nucleophilic_Attack->Product_A

Caption: Workflow for the N-Sulfonylation of 4-Methylbenzamide (Route A).

Experimental Protocol (Representative)

While a specific protocol for this compound via this route is not widely reported under "standard" conditions, a highly efficient method utilizing ultrasonication and atomized sodium has been described for the N-sulfonylation of amides.[1] This method highlights the potential for high yields under optimized conditions. A more conventional approach would involve the use of a strong base like sodium hydride.

Materials:

  • 4-Methylbenzamide

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzamide (1.0 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.1 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Route B: N-Acylation of p-Toluensulfonamide

This is the more conventional and widely documented approach for the synthesis of N-acylsulfonamides.[2][3] It involves the acylation of p-toluenesulfonamide with 4-methylbenzoyl chloride. The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct and to deprotonate the sulfonamide, enhancing its nucleophilicity.

Mechanistic Considerations

The reaction begins with the deprotonation of p-toluenesulfonamide by a base to form the corresponding sulfonamidate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The subsequent loss of the chloride leaving group yields the desired N-acylsulfonamide.

Route_B cluster_start Starting Materials cluster_reaction Reaction cluster_product Product p-Toluensulfonamide p-Toluensulfonamide Base_Activation_B Deprotonation with Base p-Toluensulfonamide->Base_Activation_B 1. Add Base 4-Methylbenzoyl_Chloride 4-Methylbenzoyl Chloride Nucleophilic_Acyl_Substitution Nucleophilic Acyl Substitution 4-Methylbenzoyl_Chloride->Nucleophilic_Acyl_Substitution 2. Add Acyl Chloride Base_Activation_B->Nucleophilic_Acyl_Substitution Forms Sulfonamidate Anion Product_B This compound Nucleophilic_Acyl_Substitution->Product_B

Caption: Workflow for the N-Acylation of p-Toluensulfonamide (Route B).

Experimental Protocol

The N-acylation of sulfonamides can be effectively catalyzed by various Lewis acids, such as bismuth(III) salts, under mild conditions.[4]

Materials:

  • p-Toluensulfonamide

  • 4-Methylbenzoyl chloride

  • Bismuth(III) chloride (BiCl₃) or Bismuth(III) triflate (Bi(OTf)₃)

  • Dichloromethane (CH₂Cl₂) or solvent-free conditions

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

Procedure:

  • To a mixture of p-toluenesulfonamide (1.0 mmol) and 4-methylbenzoyl chloride (1.2 mmol) in dichloromethane (10 mL) (or under solvent-free conditions), add a catalytic amount of BiCl₃ (5 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis of Precursors

The accessibility and preparation of the starting materials are crucial factors in the overall efficiency of a synthetic route.

  • 4-Methylbenzoyl chloride: This precursor is commonly synthesized from the readily available 4-methylbenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] This conversion is typically high-yielding. A continuous production process for p-methyl benzoyl chloride from p-toluic acid and thionyl chloride has been reported with yields as high as 98.2%.[7]

  • 4-Methylbenzamide: This can be prepared from 4-methylbenzoic acid via its acid chloride, followed by amidation, or through other standard amide synthesis protocols.

Comparative Analysis

FeatureRoute A: N-Sulfonylation of 4-MethylbenzamideRoute B: N-Acylation of p-Toluensulfonamide
Starting Materials 4-Methylbenzamide, p-Toluenesulfonyl chloridep-Toluensulfonamide, 4-Methylbenzoyl chloride
Key Bond Formation N-S bondN-C bond
Reaction Conditions Often requires strong base (e.g., NaH) or specialized conditions (e.g., ultrasound).Can be performed under mild, Lewis acid-catalyzed conditions.
Reported Yields (Analogous Reactions) High (85-98%) under optimized conditions.[1]Generally high (good to excellent yields).[4]
Advantages Utilizes a commercially available amide.More conventional and well-documented method. Milder reaction conditions are often possible.
Disadvantages The amide nitrogen is a weak nucleophile, potentially leading to lower yields under standard conditions. May require harsher conditions or specialized equipment.Requires the synthesis of the acyl chloride precursor, which is moisture-sensitive.

Conclusion and Expert Recommendation

Both synthetic routes offer viable pathways to this compound.

Route B, the N-acylation of p-toluenesulfonamide, is generally the more established and versatile method. The development of mild, catalytic conditions for this transformation makes it an attractive choice for many laboratories. The starting material, 4-methylbenzoyl chloride, can be readily prepared in high yield from inexpensive 4-methylbenzoic acid.

Route A, the N-sulfonylation of 4-methylbenzamide, presents a valuable alternative, particularly if 4-methylbenzamide is readily available. While standard conditions may require a strong base, modern methods utilizing ultrasound and specialized reagents have demonstrated the potential for excellent yields in very short reaction times.

For researchers seeking a robust, well-documented, and high-yielding synthesis with readily accessible catalysts, Route B is recommended as the primary choice. However, for laboratories equipped for specialized techniques like sonochemistry, or for process optimization studies, Route A offers a compelling and potentially more atom-economical alternative. The ultimate decision will depend on the specific resources, expertise, and objectives of the research team.

References

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  • PrepChem.com. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride.

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  • Recent advances in the synthesis of N-acyl sulfonamides.
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  • C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using...
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Molecules, 2020.
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  • The Royal Society of Chemistry.
  • Sci-Hub. p-Toluenesulfonyl chloride as a new and effective catalyst for acetylation and formylation of hydroxyl compounds under mild conditions.
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A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-Methyl-N-tosylbenzamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the biological activities of compounds synthesized using 4-Methyl-N-tosylbenzamide. We will explore its utility in generating potent anticancer, antimicrobial, and anti-inflammatory agents, and objectively compare these compounds with alternatives derived from other synthetic precursors. This guide is designed to be a practical resource, offering not only comparative data but also detailed experimental protocols and insights into the underlying mechanisms of action.

Introduction: The Versatility of the Benzamide and Sulfonamide Scaffolds

Benzamide and sulfonamide moieties are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their ability to participate in hydrogen bonding and other non-covalent interactions allows for high-affinity binding to a variety of biological targets. The specific precursor, this compound, combines the features of both a benzamide and a tosyl group, offering a versatile platform for the synthesis of diverse derivatives with a wide range of biological activities.

Anticancer Activity: A Comparative Analysis

Derivatives of 4-methylbenzamide have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases and other key signaling molecules involved in cancer cell proliferation and survival.[1][2]

Comparative Efficacy of 4-Methylbenzamide Derivatives and Alternatives

A study on new 4-methylbenzamide derivatives containing 2,6-substituted purines demonstrated potent anticancer activity.[1] For instance, compounds 7 and 10 from this study, which feature a 4-methylbenzamide core, exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[1] These compounds were found to induce apoptosis and cell cycle arrest at the G2/M phase.[1]

To provide a clear comparison, the table below presents the anticancer activity of these 4-methylbenzamide derivatives alongside other benzamide-based compounds and a standard chemotherapeutic agent.

Compound IDDerivative ClassCancer Cell LineCell TypeIC50 (µM)Reference
Compound 7 4-Methylbenzamide-PurineK562Chronic Myelogenous Leukemia2.27[1]
HL-60Acute Promyelocytic Leukemia1.42[1]
OKP-GSRenal Cell Carcinoma4.56[1]
Compound 10 4-Methylbenzamide-PurineK562Chronic Myelogenous Leukemia2.53[1]
HL-60Acute Promyelocytic Leukemia1.52[1]
OKP-GSRenal Cell Carcinoma24.77[1]
MS-275 (Entinostat) Benzamide (HDAC Inhibitor)MCF-7Breast AdenocarcinomaNot specified[3]
Compound 4c N-Phenyl-2-p-tolylthiazole-4-carboxamideSKNMCNeuroblastoma10.8[4]
Compound 1 Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideRXF393Renal Cancer7.01[5]
Doxorubicin Standard ChemotherapyRXF393Renal Cancer13.54[5]

Causality Behind Experimental Choices: The choice of the 4-methylbenzamide scaffold is strategic. The methyl group can provide a point for further chemical modification, while the benzamide core acts as a rigid linker to position other functional groups for optimal interaction with their biological targets. In the case of the purine derivatives, the design mimics ATP, the natural substrate for many protein kinases, leading to competitive inhibition.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure period (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[6]

Self-Validating System: The inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls in every assay is crucial for validating the results. The response to the positive control ensures the assay is performing as expected, while the negative control provides a baseline for cell viability.

Signaling Pathway: Protein Kinase Inhibition

Many of the synthesized 4-methylbenzamide derivatives function by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival. The diagram below illustrates a simplified protein kinase signaling pathway and the point of inhibition by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Transcription_Factors Activates Inhibitor 4-Methylbenzamide Derivative Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits Inhibitor->PI3K Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates G Start Synthesized Compound Prepare_Stock Prepare Stock Solution Start->Prepare_Stock Serial_Dilution Serial Dilution in Microplate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microplate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate (37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Read Results (Determine MIC) Incubate->Read_Results End MIC Value Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Benzamide derivatives have been shown to possess potent anti-inflammatory properties, often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [10]This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.

Comparative Efficacy of Benzamide Derivatives in Inflammation

A study on novel N-phenylcarbamothioylbenzamides demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice. [11][12]Compounds 1e and 1h from this study showed more potent activity than the standard anti-inflammatory drug indomethacin. [11]

Compound ID Anti-inflammatory Activity (% inhibition) Ulcer Index Reference
Compound 1e 61.45 0.2 [11]
Compound 1h 51.76 0.2 [11]

| Indomethacin | 22.43 | 0.6 | [11]|

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a standard and well-characterized in vivo model of acute inflammation, making it suitable for screening potential anti-inflammatory agents. The measurement of ulcer index is important to assess the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway: Inhibition of NF-κB Activation

The anti-inflammatory effects of many benzamide derivatives are mediated through the inhibition of the NF-κB signaling pathway. The diagram below illustrates this pathway and the potential points of intervention.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_Complex IKK Complex MyD88->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB degradation, NF-κB release Inhibitor Benzamide Derivative Inhibitor->IKK_Complex Inhibits Inhibitor->NFkB_active Inhibits Nuclear Translocation DNA DNA NFkB_active->DNA Translocates & Binds Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Gene_Expression

Caption: The NF-κB signaling pathway and its inhibition by benzamide derivatives.

Alternatives to this compound in Synthesis

While this compound is a valuable precursor, several alternative synthetic strategies exist for the creation of biologically active amides. These alternatives may offer advantages in terms of availability of starting materials, reaction conditions, or the diversity of accessible final compounds.

  • Alternative Acylating Agents: Instead of using derivatives of 4-methylbenzoic acid, other substituted benzoyl chlorides or carboxylic acids can be employed. For example, 4-(chloromethyl)benzoyl chloride is a bifunctional reagent that allows for the synthesis of amides with a reactive benzylic chloride for further functionalization. [13]* Alternative Solvents and Coupling Reagents: The use of greener solvents like Cyrene™, derived from biomass, is a more environmentally friendly alternative to traditional solvents like DMF. [6][14]Additionally, various coupling reagents other than those used for tosylamide formation can be utilized for amide bond formation.

  • Alternative Scaffolds: While the benzamide core is prevalent, other heterocyclic scaffolds can be used to generate compounds with similar or improved biological activities. For instance, benzimidazole derivatives have shown potent anticancer activity through various mechanisms. [15]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents with potent anticancer, antimicrobial, and anti-inflammatory activities. This guide has provided a comparative overview of their efficacy, supported by experimental data and detailed protocols.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of derivatives from this compound with those from alternative precursors under standardized assay conditions are needed for a more definitive assessment of their relative merits.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and optimization.

  • In Vivo Efficacy and Safety: Promising candidates identified in vitro should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel, effective, and safe therapeutics based on the versatile benzamide and sulfonamide scaffolds.

References

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. Available from: [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available from: [Link]

  • Synthesis of N-benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. Available from: [Link]

  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. PMC - PubMed Central. Available from: [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. Available from: [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. Available from: [Link]

  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. ResearchGate. Available from: [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available from: [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available from: [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health. Available from: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available from: [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI. Available from: [Link]

  • MTT Assay Protocol. NCBI Bookshelf. Available from: [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. PubMed. Available from: [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Available from: [Link]

  • Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. PubMed. Available from: [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. Available from: [Link]

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. ResearchGate. Available from: [Link]

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A Cost-Benefit Analysis of 4-Methyl-N-tosylbenzenesulfonamide in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 22, 2026 – In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired molecular transformations with efficiency and precision. This guide provides a comprehensive cost-benefit analysis of 4-Methyl-N-tosylbenzenesulfonamide, also known as Bis(p-toluenesulfonyl)amine or Ts₂NH, a versatile yet often overlooked reagent. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering an objective comparison with its primary alternative, p-toluenesulfonyl chloride (TsCl), supported by available data and established chemical principles.

Executive Summary

4-Methyl-N-tosylbenzenesulfonamide presents a compelling case for its use in specific synthetic contexts, particularly in the formation of N-tosylimines and as a tosylating agent for sensitive substrates. While often carrying a higher initial procurement cost compared to p-toluenesulfonyl chloride, its benefits in terms of reaction cleanliness, ease of handling, and potential for milder reaction conditions can lead to overall cost savings in multi-step syntheses. This analysis will delve into the nuanced applications where the unique properties of Bis(p-toluenesulfonyl)amine justify its use over more conventional reagents.

Introduction to 4-Methyl-N-tosylbenzenesulfonamide

4-Methyl-N-tosylbenzenesulfonamide is a crystalline solid that serves as a source of the tosyl group, a common protecting group for amines and a key component in various functional group transformations.[1] Its structure, featuring a central nitrogen atom bonded to two tosyl groups, renders the N-H bond acidic, allowing for its deprotonation to form a nucleophilic tosylamide anion. This reactivity profile underpins its utility in organic synthesis.

Core Applications and Mechanistic Considerations

The primary applications of 4-Methyl-N-tosylbenzenesulfonamide revolve around its ability to act as a tosyl group donor under conditions that are often milder or more selective than those required for p-toluenesulfonyl chloride.

Synthesis of N-Tosylimines

N-tosylimines are valuable intermediates in organic synthesis, participating in a wide range of carbon-carbon bond-forming reactions. The direct condensation of an aldehyde or ketone with a sulfonamide is a common method for their preparation.[2] 4-Methyl-N-tosylbenzenesulfonamide can be employed in this context, often under Lewis acid or Brønsted acid catalysis.

Workflow for N-Tosylimine Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Aldehyde Aldehyde/Ketone Reaction Condensation Aldehyde->Reaction Ts2NH 4-Methyl-N-tosyl- benzenesulfonamide Ts2NH->Reaction Catalyst Lewis or Brønsted Acid Catalyst Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene, CH₂Cl₂) Solvent->Reaction Heat Heat (if required) Heat->Reaction Imine N-Tosylimine Water Water Reaction->Imine Reaction->Water

Caption: General workflow for the synthesis of N-tosylimines using 4-Methyl-N-tosylbenzenesulfonamide.

The causality behind choosing Bis(p-toluenesulfonyl)amine over TsCl in this application lies in the avoidance of generating hydrochloric acid (HCl) as a byproduct. In syntheses involving acid-sensitive functional groups, the in situ formation of HCl from TsCl and an amine can lead to undesired side reactions or decomposition of the starting material or product. The use of Bis(p-toluenesulfonyl)amine circumvents this issue, as the only byproduct is the tosyl anion, which is generally less corrosive and reactive.

Tosyl Protection of Amines

The tosyl group is a robust protecting group for amines, rendering them stable to a wide range of reaction conditions.[3] The conventional method for tosyl protection involves the reaction of an amine with p-toluenesulfonyl chloride in the presence of a base.[3] 4-Methyl-N-tosylbenzenesulfonamide offers an alternative approach, particularly for the tosylation of sensitive or sterically hindered amines where the use of TsCl might be problematic.

Comparative Analysis: 4-Methyl-N-tosylbenzenesulfonamide vs. p-Toluenesulfonyl Chloride

Feature4-Methyl-N-tosylbenzenesulfonamide (Ts₂NH)p-Toluenesulfonyl Chloride (TsCl)
Primary Function Tosylating agent, precursor for N-tosyliminesTosylating agent
Byproducts p-ToluenesulfinateHydrochloric acid (HCl)
Reaction Conditions Often milder, can be used under neutral or slightly acidic conditionsRequires a base to scavenge HCl
Handling Crystalline solid, generally less moisture-sensitiveSolid, moisture-sensitive (hydrolyzes to p-toluenesulfonic acid)
Cost Higher initial cost per gramLower initial cost per gram
Ideal Use Cases Substrates sensitive to strong acids or bases, reactions requiring high purityGeneral purpose tosylation of robust amines

Cost-Benefit Assessment

The decision to use 4-Methyl-N-tosylbenzenesulfonamide hinges on a careful evaluation of the overall synthetic strategy.

Cost Considerations:

  • Initial Reagent Cost: As indicated by supplier pricing, 4-Methyl-N-tosylbenzenesulfonamide is significantly more expensive on a per-gram basis than p-toluenesulfonyl chloride.

  • Downstream Processing Costs: The cleaner reaction profiles often associated with Bis(p-toluenesulfonyl)amine can lead to reduced costs in purification. The absence of corrosive HCl can also prolong the life of reaction vessels and equipment in large-scale production.[4]

  • Yield and Atom Economy: In cases where TsCl leads to substrate decomposition or side product formation, the potentially higher yield achieved with Bis(p-toluenesulfonyl)amine can offset its higher initial cost.

Benefit Considerations:

  • Chemoselectivity: The milder conditions possible with Bis(p-toluenesulfonyl)amine can allow for the selective tosylation of one functional group in the presence of others that might be sensitive to the conditions required for TsCl.

  • Process Safety: The avoidance of generating HCl gas can be a significant safety advantage, particularly in large-scale reactions where off-gassing can be a concern.[5]

  • Simplified Workup: Reactions with Bis(p-toluenesulfonyl)amine often have simpler workup procedures due to the absence of a strong acid byproduct and the frequent need for less base.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an N-Tosylimine with 4-Methyl-N-tosylbenzenesulfonamide

Materials:

  • Aldehyde (1.0 eq)

  • 4-Methyl-N-tosylbenzenesulfonamide (1.1 eq)

  • Anhydrous toluene

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the aldehyde, 4-Methyl-N-tosylbenzenesulfonamide, and anhydrous toluene.

  • Add the catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water.

  • Continue heating until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure, and the crude N-tosylimine can be purified by recrystallization or column chromatography.

Logical Framework for Experimental Choices:

G cluster_goal Goal: Synthesize N-Tosylimine cluster_choices Experimental Choices & Rationale cluster_outcome Desired Outcome Goal High Yield of Pure Product Reagent Ts₂NH Chosen (Rationale: Avoids HCl byproduct) Outcome Clean Reaction, Simplified Workup, Protection of Acid-Sensitive Groups Reagent->Outcome Catalyst p-TSA Catalyst (Rationale: Accelerates condensation) Catalyst->Outcome Apparatus Dean-Stark Trap (Rationale: Drives equilibrium by removing water) Apparatus->Outcome Solvent Anhydrous Toluene (Rationale: Azeotropically removes water, inert) Solvent->Outcome Outcome->Goal

Caption: Rationale behind the experimental design for N-tosylimine synthesis.

Safety and Handling

4-Methyl-N-tosylbenzenesulfonamide is a solid that should be handled in a well-ventilated area, preferably in a fume hood.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

The cost-benefit analysis of 4-Methyl-N-tosylbenzenesulfonamide reveals that it is a valuable reagent for specific applications in organic synthesis. While its upfront cost is higher than that of p-toluenesulfonyl chloride, its use can be economically advantageous in syntheses involving acid-sensitive substrates, where cleaner reaction profiles and potentially higher yields can lead to overall cost savings. The decision to employ this reagent should be made on a case-by-case basis, taking into account the specific requirements of the synthetic route, the scale of the reaction, and the potential for downstream processing advantages. For researchers and drug development professionals, understanding the nuanced benefits of 4-Methyl-N-tosylbenzenesulfonamide can unlock more efficient and robust synthetic pathways.

References

  • Trost, B. M., & Marrs, C. (1993). A convenient synthesis of N-tosylimines. The Journal of Organic Chemistry, 58(11), 3245-3246.
  • ResearchGate. (2025). N Tosyl Imines. [Link]

  • University of Washington Department of Materials Science & Engineering. (n.d.).
  • Wikipedia. (2023). Tosyl group. [Link]

  • Organic Chemistry Portal. (n.d.). N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • Google Patents. (2004). Methods of preparing polymers having terminal amine groups using protected amine salts.
  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]

  • ResearchGate. (2025). Amine-Free Approach Toward N-Toluenesulfonyl Amidine Construction: A Phosphite-Mediated Beckmann-Like Coupling of Oximes and p-Toluenesulfonyl Azide. [Link]

  • Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]

  • ResearchGate. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

  • ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]

  • ResearchGate. (2016). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. [Link]

  • Google Patents. (2004).
  • SciSpace. (2008). p-Toluenesulfonic acid (p-TSA)-catalyzed efficient synthesis of bis(indolyl)methanes under grindstone method. [Link]

  • ResearchGate. (2019). p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. [Link]

  • ResearchGate. (2010). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole. [Link]

  • ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • PubMed. (1998). Cost-effective Carbohydrate Synthesis Permits Large-Scale Production of an Anti-Inflammatory Drug. [Link]

  • Lab Manager. (2023). Navigating Toluene in the Laboratory: Properties, Applications, and Safety Precautions. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methyl-N-tosylbenzamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a critical responsibility for researchers and laboratory personnel. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-N-tosylbenzamide, ensuring the safety of laboratory staff, protection of the environment, and adherence to regulatory standards. The procedures outlined herein are grounded in established safety protocols and waste management principles.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, must be approached with a thorough understanding of its potential hazards and the regulatory landscape. The foundational principle is the management of hazardous waste from its point of generation until its ultimate disposal, a concept often referred to as "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA) in the United States.

Before initiating any disposal procedure, a comprehensive waste determination must be performed. This involves assessing the chemical's properties to ascertain if it qualifies as hazardous waste according to federal, state, and local regulations. For this compound, while not specifically listed as an acute hazardous waste, it should be treated as a hazardous chemical waste due to its potential for eye irritation and the general principle of responsible chemical management.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be outfitted with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. The causality behind each PPE component is to create a barrier against potential chemical contact.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents direct skin contact with the solid chemical.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. A respirator may be necessary for handling large quantities or if dust is generated.Prevents inhalation of airborne particles.[1]
Step-by-Step Disposal Protocol for this compound

The recommended and most compliant method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[2] Adherence to the following procedural steps is crucial for safe and effective waste management.

Step 1: Waste Characterization and Segregation

  • Characterization: Based on available safety data for similar compounds, this compound should be classified as a non-reactive, solid chemical waste. It is known to cause serious eye irritation.

  • Segregation: It is imperative to segregate chemical waste to prevent dangerous reactions.[3][4] this compound waste should be collected separately from:

    • Liquid waste

    • Acids and bases[3]

    • Oxidizers[3]

    • Reactive chemicals

Step 2: Container Selection and Labeling

  • Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition, with no cracks or leaks.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date when the first waste was added to the container (accumulation start date)

    • The specific hazards (e.g., "Eye Irritant")

    • The name and contact information of the generating laboratory or researcher

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[3]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[3] Store it in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Disposal through a Licensed Vendor

  • Arranging Pickup: Once the container is full or is approaching the end of its allowable accumulation time, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. The manifest system is designed to track hazardous waste from its generation to its final disposal.

Step 5: Decontamination and Spill Response

  • Decontamination: Any equipment or surfaces that have come into contact with this compound should be decontaminated. This can typically be achieved by washing with soap and water. Dispose of any contaminated cleaning materials (e.g., paper towels, gloves) as solid hazardous waste.

  • Spill Response: In the event of a spill, cordon off the area. If the spill is small, trained personnel wearing appropriate PPE can clean it up by carefully sweeping the solid material into a designated waste container.[5][6] Avoid generating dust. For larger spills, or if you are not trained to handle them, evacuate the area and contact your institution's EHS or emergency response team.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Generation of This compound Waste B Perform Waste Determination (Classify as Hazardous Waste) A->B C Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) B->C D Segregate Waste: Is it a solid, non-reactive chemical? C->D E Select Compatible Container (HDPE or Glass) D->E Yes K Consult EHS for Guidance D->K No/Unsure F Label Container Correctly: 'Hazardous Waste', Chemical Name, Date, Hazards E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Licensed Waste Disposal Vendor G->H I Complete Hazardous Waste Manifest H->I J End: Compliant Disposal I->J

Caption: Decision workflow for the disposal of this compound.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-N-tosylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 4-Methyl-N-tosylbenzamide, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

This compound is classified with specific hazard statements that form the basis of our PPE strategy. According to safety data, this compound is known to cause skin irritation and serious eye irritation.[1][2]

  • H315 - Causes skin irritation: This indicates that direct contact with the skin can lead to inflammatory reactions, such as redness, itching, or rash.

  • H319 - Causes serious eye irritation: This is a more severe warning, implying that contact with the eyes can result in significant irritation, pain, and potential damage if not addressed immediately.[1][2][3]

These hazards dictate a non-negotiable requirement for barrier protection to prevent any direct contact with the substance.

Core Protective Equipment: Your First Line of Defense

Based on the identified hazards, a baseline level of PPE is mandatory for any procedure involving this compound. The following table summarizes the essential equipment.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards.Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, which is critical to protect against the serious eye irritation (H319) hazard posed by splashes or airborne dust.[4][5]
Hand Protection Chemical-resistant nitrile gloves.Nitrile gloves offer broad, short-term protection against many chemicals and are essential to prevent the skin irritation (H315) caused by this compound.[6][7] Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A fully-buttoned laboratory coat.Protects skin and personal clothing from contamination by spills or dust.
Footwear Closed-toe, closed-heel shoes.Protects the feet from spills and dropped equipment.[8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is as crucial as the PPE itself. The following protocol is designed for handling this compound in a typical laboratory setting.

Preparation:

  • Designate the Work Area: Conduct all handling of solid this compound within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), waste containers, and spill cleanup materials are within the designated area before handling the chemical.

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

Handling: 4. Weighing the Compound: Carefully transfer the desired amount of the solid using a clean spatula. Avoid any actions that could generate dust, such as dropping the material from a height. 5. Transfer and Dissolution: If preparing a solution, add the solid to the solvent slowly. If necessary, cap the vessel and use sonication or gentle agitation to dissolve, rather than vigorous stirring that could cause splashing. 6. Post-Handling Hygiene: After handling is complete, wipe down the work surface and any equipment used. Wash hands and face thoroughly with soap and water after removing gloves.[1][2][9]

PPE Selection Workflow

The specific task dictates the precise level of PPE required. This workflow helps in making the correct safety decision.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration Start Assess Task Involving This compound Check_Dust Potential for Dust or Aerosol Generation? Start->Check_Dust Check_Splash Risk of Large Volume Splash? Check_Dust->Check_Splash No Add_Respirator Add NIOSH-Approved Respirator (Consult EHS) Check_Dust->Add_Respirator Yes Base_PPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles Check_Splash->Base_PPE No Add_FaceShield Add Face Shield over Goggles Check_Splash->Add_FaceShield Yes Add_Respirator->Check_Splash Add_FaceShield->Base_PPE

Caption: PPE selection workflow for this compound.

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2][4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][4]

  • Spill Response: For small spills, carefully sweep the solid material into a designated, airtight container, avoiding dust generation.[1] Clean the spill area with an appropriate solvent and dispose of all cleanup materials as hazardous waste.

Disposal Plan: The disposal of this compound and any contaminated materials must be treated as a critical part of the experimental workflow.

  • Waste Segregation: Collect all waste containing this compound, including contaminated gloves, weigh boats, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".

  • Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][7] Do not dispose of this chemical down the drain or in regular trash.

By integrating these detailed protocols and understanding the rationale behind them, you can ensure a safer laboratory environment for yourself and your colleagues, fostering a culture where scientific advancement and personal safety are held in the highest regard.

References

  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide.
  • TCI Chemicals. (2024). Safety Data Sheet: 3-Amino-N-methylbenzamide.
  • Fisher Scientific. (2025). Safety Data Sheet: N-Benzyl-4-methylbenzamide.
  • PubChem. (n.d.). Benzamide, N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025). Safety Data Sheet: N-Methylbenzamide.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • PubChem. (n.d.). N-Methyl-4-methylbenzylamine. National Center for Biotechnology Information.
  • ChemScene. (n.d.). 4-Methyl-N'-tosylbenzenesulfonohydrazide.
  • Benchchem. (n.d.). Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Guidance on the Disposal of N-methyl-2-(phenylamino)benzamide.
  • PubChem. (n.d.). 4-Methyl-N-phenylbenzamide. National Center for Biotechnology Information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.